Ethyl 2-(4-aminocyclohexyl)acetate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(4-aminocyclohexyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h8-9H,2-7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVCDGKSVSHGFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001238521 | |
| Record name | (trans-4-Aminocyclohexyl)acetic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001238521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76308-28-6 | |
| Record name | (trans-4-Aminocyclohexyl)acetic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001238521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexaneacetic acid, 4-amino-, ethyl ester, trans | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physicochemical properties of "Ethyl 2-(4-aminocyclohexyl)acetate"
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-(4-aminocyclohexyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a key intermediate in the synthesis of active pharmaceutical ingredients, notably partial agonists for dopamine receptors.[1] This document collates critical data, outlines experimental methodologies, and presents visual diagrams to facilitate understanding and application in research and development. The information presented pertains to both the free base form and its hydrochloride salt, with a focus on the thermodynamically favored trans-isomer.[2]
Chemical Identity and Structure
This compound is characterized by a cyclohexane ring substituted with an amino group and an ethyl acetate group. The compound's biological activity, particularly its affinity for dopamine receptors, is significantly influenced by the stereochemistry of these substituents.[1][2] The trans-isomer, designated as ethyl 2-[(1r,4r)-4-aminocyclohexyl]acetate, is generally the isomer of interest in pharmaceutical applications.[2]
-
IUPAC Name (trans-isomer): ethyl 2-[(1r,4r)-4-aminocyclohexyl]acetate[2]
-
Molecular Formula (Free Base): C₁₀H₁₉NO₂[3]
-
Molecular Formula (HCl Salt): C₁₀H₂₀ClNO₂[4]
-
CAS Number (trans-isomer, Free Base): 76308-28-6[3]
-
CAS Number (trans-isomer, HCl Salt): 76308-26-4[2]
Physicochemical Data Summary
The following table summarizes the key quantitative physicochemical properties for both the free base (trans-isomer) and its hydrochloride salt. These parameters are crucial for predicting the compound's behavior in various biological and chemical systems, including solubility, absorption, and formulation characteristics.
| Property | Value (Free Base, trans-isomer) | Value (Hydrochloride Salt, trans-isomer) | Source(s) |
| Molecular Weight | 185.27 g/mol | 221.72 g/mol | [2][3] |
| Appearance | White solid or liquid | Crystalline solid | [2] |
| Melting Point | 165-167°C | 177 °C | [][6] |
| Boiling Point (Predicted) | 253.2 ± 13.0 °C at 760 mmHg | Not Available | [7] |
| Water Solubility | Limited | 1.82 mg/mL (Soluble) | [7][8] |
| Solubility in Organic Solvents | Enhanced in protic solvents | Slightly soluble in Methanol | [6][7] |
| LogP (Calculated) | 1.4571 | 1.8789 | [2][3] |
| Topological Polar Surface Area (TPSA) | 52.32 Ų | 52.32 Ų | [2][3] |
Experimental Protocols
Detailed experimental protocols are essential for the replication of synthesis and characterization. Below are methodologies for the synthesis of the hydrochloride salt and a general protocol for physicochemical property determination.
Synthesis of Ethyl trans-2-(4-aminocyclohexyl)acetate Hydrochloride
This protocol describes a robust, multi-step synthesis starting from 4-nitrophenylacetic acid, which is a common industrial method.[9][10][11]
Step 1: Catalytic Hydrogenation of 4-nitrophenylacetic acid
-
A suitable reactor (e.g., an enamelled autoclave) is charged with deionized water and 4-nitrophenylacetic acid.[11]
-
The system is rendered inert with nitrogen gas.[11]
-
A suspension of 10% Palladium on Carbon (Pd/C) catalyst in deionized water is added to the reactor.[9]
-
The vessel is purged with hydrogen gas. The hydrogenation is conducted in two stages:
-
Stage A (Nitro Group Reduction): The reaction is maintained at 40-50°C under a hydrogen overpressure of 0.1-0.6 bar until hydrogen uptake slows.[10]
-
Stage B (Aromatic Ring Hydrogenation): The temperature is increased to 50-60°C and the hydrogen overpressure is raised to 1-4 bar to facilitate the reduction of the aromatic ring, yielding 4-aminocyclohexylacetic acid.[10]
-
-
Upon completion, the reaction mixture is cooled, purged with nitrogen, and the catalyst is removed by filtration.[10]
Step 2: Esterification
-
The aqueous filtrate from Step 1 is concentrated by distillation under vacuum.[9]
-
Ethanol is added to the residue, followed by 30% hydrochloric ethanol.[9]
-
The mixture is heated to reflux for approximately 2 hours to facilitate the formation of the ethyl ester.[9]
Step 3: Isolation and Purification
-
The solvent is removed by vacuum distillation.[9]
-
Acetonitrile is added to the residue, and a portion is distilled off.[9]
-
The solution is cooled to between 0°C and -5°C to induce crystallization of the hydrochloride salt.[9]
-
The resulting crystals are isolated by centrifugation, washed with cold acetonitrile, and dried under vacuum at up to 60°C to a constant weight.[9]
General Protocol for Melting Point Determination
The melting point is a critical indicator of purity. A standard laboratory method for its determination is as follows:
-
Sample Preparation: A small quantity of the dried crystalline solid (Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride) is finely powdered and packed into a capillary tube to a depth of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rapid rate (e.g., 10-20 °C/min) to approximately 15-20 °C below the expected melting point (177 °C).
-
Observation: The heating rate is then reduced to a slow rate (1-2 °C/min) to allow for thermal equilibrium. The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. For a pure substance, this range should be narrow (≤ 1 °C).
Visualizations: Workflows and Mechanisms
Visual diagrams are provided to illustrate key processes and relationships relevant to this compound.
Synthesis Workflow
The following diagram outlines the key stages in the synthesis of Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride from 4-nitrophenylacetic acid.
Caption: Key stages in the synthesis of the target compound.
Proposed Mechanism of Action at Dopamine D2 Receptor
As a dopamine receptor agonist, this compound is proposed to interact with D2-family receptors (D2, D3, D4). These are G-protein coupled receptors (GPCRs) that signal through an inhibitory pathway.[12]
Caption: Agonist binding to D2 receptors inhibits adenylyl cyclase.
Relationship of Physicochemical Properties
The interplay between the compound's structural features and its macroscopic properties is fundamental to its application in drug development.
Caption: How molecular structure dictates key drug-like properties.
References
- 1. Process For The Preparation Of Trans 4 Aminocyclohexyl Acetic Acid [quickcompany.in]
- 2. chemscene.com [chemscene.com]
- 3. chemscene.com [chemscene.com]
- 4. Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride | C10H20ClNO2 | CID 12603945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lookchem.com [lookchem.com]
- 7. Buy this compound | 76308-28-6 [smolecule.com]
- 8. 76308-26-4 | Ethyl 2-(trans-4-aminocyclohexyl)acetate hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]
- 9. EP2358661B1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]
- 10. CN102224130B - The preparation method of trans-4-amino-cyclohexyl ethyl acetate HCl - Google Patents [patents.google.com]
- 11. Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride | 76308-26-4 [chemicalbook.com]
- 12. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Spectroscopic Profile of Ethyl 2-(4-aminocyclohexyl)acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-(4-aminocyclohexyl)acetate, a key intermediate in the synthesis of various pharmaceutical compounds, including dopamine receptor ligands.[1] This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of this compound.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₁₀H₁₉NO₂
-
Molecular Weight: 185.26 g/mol
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound, providing insights into its structural features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Data
A patent for the preparation of this compound provides the following ¹H NMR data, acquired in CDCl₃ at 400 MHz.[1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4.15 | Quartet (q), J = 7.2 Hz | 2H | -O-CH₂ -CH₃ |
| 3.29 | Doublet (d), J = 12 Hz | 1H | CH-NH₂ |
| 1.80-2.42 | Multiplet (m) | 8H | Cyclohexyl protons and -CH₂ -COO- |
| 1.15-1.28 | Multiplet (m) | 5H | Cyclohexyl protons and -NH₂ |
| 1.25 (estimated) | Triplet (t) | 3H | -O-CH₂-CH₃ |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| ~173 | C =O (Ester) |
| ~60 | -O-C H₂-CH₃ |
| ~50 | C H-NH₂ |
| ~40 | -C H₂-COO- |
| ~30-35 | Cyclohexyl C H₂ |
| ~14 | -O-CH₂-C H₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands for this compound are expected to be as follows:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3500 | Medium, Broad | N-H stretch (primary amine) |
| 2850-2960 | Strong | C-H stretch (aliphatic) |
| ~1735 | Strong | C=O stretch (ester) |
| ~1180 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, electrospray ionization (ESI) is a common technique.
| m/z | Interpretation |
| 186 | [M+H]⁺ (protonated molecular ion)[1] |
| 140 | [M+H - C₂H₅OH]⁺ (loss of ethanol) |
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
IR Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two NaCl or KBr plates.
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) and place in a solution cell.
-
-
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, often coupled with a liquid chromatography (LC) system.
-
Acquisition (ESI-MS):
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Flow and Temperature: Optimized for the specific instrument.
-
Mass Range: m/z 50-500.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization.
References
Solubility Profile of Ethyl 2-(4-aminocyclohexyl)acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 2-(4-aminocyclohexyl)acetate, a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound is critical for its effective use in reaction chemistry, purification, and formulation development. This document presents available quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for assessing solubility.
Physicochemical Properties Overview
This compound is a bifunctional molecule containing a primary amine and an ethyl ester. This structure dictates its solubility, rendering it more soluble in polar organic solvents and exhibiting pH-dependent solubility in aqueous media. The primary amine allows for salt formation with acids, which significantly enhances aqueous solubility.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound and its hydrochloride salt. It is important to note that the free base exhibits significantly different solubility characteristics compared to its hydrochloride salt.
| Compound Form | Solvent | Solubility | Temperature (°C) |
| Hydrochloride Salt | Water | 1.82 mg/mL | Not Specified |
| Free Base | Dimethyl Sulfoxide (DMSO) | Approaching 14-20 mg/mL | Not Specified |
| Free Base | Dimethylformamide (DMF) | Approaching 14-20 mg/mL | Not Specified |
| Hydrochloride Salt | Methanol | Slightly Soluble | Not Specified |
Note: "Slightly Soluble" is a qualitative description and indicates that the substance has a low but measurable solubility. Further quantitative analysis is recommended for precise measurements.
Qualitative Solubility Observations
The solubility of this compound is influenced by the polarity of the solvent and its ability to form hydrogen bonds.
-
Protic Solvents: In protic solvents, the primary amino group can act as a hydrogen bond donor, and the ester carbonyl can act as a hydrogen bond acceptor, generally leading to good solubility in polar protic solvents.
-
Aprotic Polar Solvents: Aprotic polar solvents can engage in dipole-dipole interactions, which also promotes solubility.
-
Nonpolar Solvents: Due to the polar nature of the amino and ester functional groups, the compound is expected to have limited solubility in nonpolar solvents.
As a general principle for aliphatic amines, solubility in water decreases as the number of carbon atoms increases. For this compound, with ten carbon atoms, the free base is expected to have limited water solubility. However, its ability to act as a base allows it to be dissolved in dilute aqueous acid solutions through the formation of a more soluble ammonium salt.
Experimental Protocols for Solubility Determination
The following is a generalized, yet detailed, protocol for determining the solubility of this compound in various solvents. This method can be adapted for both qualitative and quantitative assessments.
Objective: To determine the solubility of this compound in a range of solvents.
Materials:
-
This compound (free base or hydrochloride salt)
-
A selection of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane, toluene, DMSO, DMF)
-
Small test tubes or vials
-
Vortex mixer
-
Analytical balance
-
Spatula
-
Pipettes
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a test tube or vial. The excess solid should be clearly visible.
-
Seal the container to prevent solvent evaporation.
-
Agitate the mixture at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached. A vortex mixer or a shaker bath can be used for this purpose.
-
-
Separation of Undissolved Solute:
-
Allow the mixture to stand undisturbed for a sufficient time for the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette. To ensure no solid particles are transferred, it is highly recommended to filter the supernatant through a syringe filter (e.g., 0.45 µm).
-
-
Quantification of Dissolved Solute:
-
Gravimetric Analysis:
-
Accurately weigh an empty, clean, and dry container.
-
Transfer the filtered supernatant to the pre-weighed container.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.
-
Once the solvent is completely removed, weigh the container with the dried residue.
-
The difference in weight corresponds to the mass of the dissolved solute.
-
-
Chromatographic Analysis (e.g., HPLC):
-
Prepare a series of standard solutions of known concentrations of this compound in the same solvent.
-
Generate a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.
-
Dilute the filtered supernatant with a known factor to fall within the concentration range of the calibration curve.
-
Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
-
-
Calculation of Solubility:
-
Express the solubility in appropriate units, such as mg/mL or g/L.
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used.
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for determining the solubility characteristics of a compound like this compound.
Caption: A logical workflow for determining the solubility of a compound.
Experimental Design for Solubility Profiling
The following diagram outlines the experimental steps for a comprehensive solubility profiling study.
Caption: An experimental workflow for solubility determination.
An In-depth Technical Guide to the Thermal Stability and Degradation of Ethyl 2-(4-aminocyclohexyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and potential degradation pathways of Ethyl 2-(4-aminocyclohexyl)acetate. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide integrates foundational principles of thermal analysis and forced degradation studies with the known chemical behavior of its constituent functional groups—a secondary amine and an ethyl ester on a cyclohexane scaffold. The experimental protocols and potential degradation products outlined herein are based on established methodologies and chemical principles, serving as a robust framework for designing and interpreting stability studies.
Introduction
This compound is a molecule of interest in pharmaceutical development, likely as an intermediate or a scaffold for more complex active pharmaceutical ingredients (APIs). Understanding its thermal stability and degradation profile is critical for ensuring the safety, efficacy, and shelf-life of any drug product derived from it. Forced degradation studies, which involve exposing the compound to stress conditions more severe than accelerated stability testing, are essential for identifying potential degradants and elucidating degradation pathways.[1][2][3][4]
This guide will cover:
-
An overview of the thermal properties of this compound.
-
Detailed experimental protocols for assessing thermal stability.
-
Potential degradation pathways under various stress conditions.
Physicochemical Properties
A summary of the known physicochemical properties of this compound and its hydrochloride salt is presented in Table 1.
| Property | Value (for Hydrochloride Salt unless specified) | Reference |
| Molecular Formula | C₁₀H₁₉NO₂ (Free Base) | [5] |
| Molecular Weight | 185.27 g/mol (Free Base) | [5] |
| CAS Number | 76308-28-6 (Free Base), 76308-26-4 (HCl Salt) | [5][6] |
| Appearance | Not specified | |
| Melting Point | Not specified for free base |
Thermal Stability Analysis
Table 2: Hypothetical Thermal Analysis Data for this compound
| Parameter | Technique | Hypothetical Value | Interpretation |
| Onset of Decomposition | TGA | ~ 200 - 220 °C | The temperature at which significant mass loss begins, indicating the start of thermal degradation. This suggests good thermal stability under normal storage and processing conditions. |
| Major Decomposition Step | TGA | 220 - 300 °C | The primary temperature range over which the bulk of the molecule decomposes. The rate and extent of mass loss in this region can provide insights into the decomposition kinetics. |
| Residue at 600 °C | TGA | < 5% | The amount of non-volatile material remaining at high temperatures. A low residue percentage is typical for organic molecules that decompose into volatile fragments. |
| Glass Transition (Tg) | DSC | Not typically observed | As a small molecule, it is more likely to exhibit a sharp melting point rather than a glass transition, unless it exists in an amorphous state. |
| Melting Point (Tm) | DSC | ~ 170 - 180 °C (for HCl salt) | The temperature at which the crystalline solid transitions to a liquid. The sharpness of the peak can indicate purity. The reported melting point for the HCl salt is around 177 °C. |
| Decomposition Exotherm | DSC | > 220 °C | An exothermic peak following the melting point would indicate that the decomposition process releases heat. The peak temperature would likely correspond to the major decomposition step observed in TGA. |
Potential Degradation Pathways
Forced degradation studies are designed to accelerate the degradation of a compound to identify its likely degradation products and pathways.[1][2][3][4] The primary degradation pathways for this compound are expected to involve its two main functional groups: the ethyl ester and the amino group.
4.1 Hydrolytic Degradation
The ester functional group is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the ester can be hydrolyzed to produce 4-aminocyclohexyl)acetic acid and ethanol.
-
Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, the ester undergoes saponification to yield the carboxylate salt of (4-aminocyclohexyl)acetic acid and ethanol.
4.2 Oxidative Degradation
The amino group is susceptible to oxidation. Exposure to oxidizing agents, such as hydrogen peroxide, can lead to the formation of various oxidation products, including the corresponding hydroxylamine, nitroso, or nitro derivatives. The specific products formed will depend on the strength of the oxidizing agent and the reaction conditions.
4.3 Thermal Degradation
At elevated temperatures, as indicated by TGA, the molecule is expected to decompose. The degradation is likely to proceed through the fragmentation of the molecule, potentially involving the loss of the ethyl group from the ester, decarboxylation, and cleavage of the cyclohexane ring.
Table 3: Potential Degradation Products of this compound
| Degradation Pathway | Stress Condition | Potential Degradation Product(s) | Analytical Technique for Detection |
| Hydrolysis | Acidic or Basic pH, Heat | (4-aminocyclohexyl)acetic acid, Ethanol | HPLC, GC-MS, LC-MS |
| Oxidation | Oxidizing agents (e.g., H₂O₂) | (4-(hydroxyamino)cyclohexyl)acetic acid, (4-nitrosocyclohexyl)acetic acid ethyl ester, and other oxidized species | LC-MS, HPLC with UV detection |
| Thermal | High Temperature | (4-aminocyclohexyl)acetic acid, Decarboxylated derivatives, Ring-opened fragments | TGA-MS, Pyrolysis-GC-MS |
| Photodegradation | UV or Visible Light | Photolytic fragments, Oxidized products (if oxygen is present) | HPLC, LC-MS |
Experimental Protocols
Detailed methodologies are crucial for reproducible stability studies. The following are standard protocols for the key experiments discussed.
5.1 Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition profile of the compound.
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).
-
Experimental Conditions:
-
Purge Gas: Nitrogen (or other inert gas) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis: Plot the percentage of initial mass versus temperature. Determine the onset of decomposition, temperatures of maximum mass loss rate (from the derivative of the TGA curve), and the final residue percentage.
5.2 Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point, heat of fusion, and other thermal transitions.
-
Instrumentation: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.
-
Experimental Conditions:
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to a temperature above its expected melting and decomposition point (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis: Plot the heat flow versus temperature. Determine the onset temperature, peak temperature, and enthalpy of any endothermic (e.g., melting) or exothermic (e.g., decomposition) events.
5.3 Forced Degradation Studies
-
Objective: To identify potential degradation products and pathways under various stress conditions.
-
General Procedure: Prepare solutions of this compound (e.g., 1 mg/mL) in appropriate solvents and subject them to the stress conditions outlined below. Analyze the stressed samples at various time points by a stability-indicating analytical method (e.g., HPLC with UV or MS detection) and compare them to an unstressed control sample.
-
Acid Hydrolysis:
-
Conditions: Treat the sample solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 24 hours).
-
Sample Processing: Neutralize the sample before analysis.
-
-
Base Hydrolysis:
-
Conditions: Treat the sample solution with 0.1 M NaOH and heat at a controlled temperature (e.g., 60 °C) for a specified period.
-
Sample Processing: Neutralize the sample before analysis.
-
-
Oxidative Degradation:
-
Conditions: Treat the sample solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature for a specified period.
-
Sample Processing: Quench the reaction if necessary and analyze.
-
-
Thermal Degradation (Solid State):
-
Conditions: Place a known amount of the solid compound in a controlled temperature oven (e.g., 80 °C) for an extended period.
-
Sample Processing: Dissolve the sample in a suitable solvent for analysis.
-
-
Photodegradation:
-
Conditions: Expose the sample solution to a controlled light source (e.g., UV-A and visible light) in a photostability chamber for a specified duration.
-
Sample Processing: Analyze directly.
-
Visualizations
6.1 Hypothetical Degradation Pathway
The following diagram illustrates the primary potential degradation pathways for this compound under hydrolytic and oxidative stress.
6.2 Experimental Workflow for Thermal Stability Assessment
The diagram below outlines a typical workflow for assessing the thermal stability of a pharmaceutical compound.
Conclusion
While specific experimental data on the thermal stability and degradation of this compound is limited, a comprehensive understanding can be developed through the application of standard thermal analysis techniques and forced degradation studies. The primary areas of potential instability are the ethyl ester and amino functional groups, which are susceptible to hydrolysis and oxidation, respectively. The protocols and potential degradation pathways detailed in this guide provide a solid foundation for researchers and drug development professionals to design and execute robust stability studies for this compound and its derivatives. It is recommended that the hypothetical data presented be confirmed by experimental studies to fully characterize the stability profile of this compound.
References
- 1. scispace.com [scispace.com]
- 2. biomedres.us [biomedres.us]
- 3. ijbpr.com [ijbpr.com]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. chemscene.com [chemscene.com]
- 6. Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride | C10H20ClNO2 | CID 12603945 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl 2-(4-aminocyclohexyl)acetate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of Ethyl 2-(4-aminocyclohexyl)acetate hydrochloride. This compound is a key intermediate in pharmaceutical synthesis, particularly noted for its role in the development of novel therapeutics targeting the central nervous system.[1] This document focuses on both the trans and cis isomers of the compound, offering detailed experimental protocols and comparative data to support research and development activities.
Physicochemical Properties
This compound hydrochloride is a versatile organic compound used as an intermediate in organic and pharmaceutical synthesis.[2] It is characterized by an ethyl ester group and an aminocyclohexyl moiety.[2] The compound exists as cis and trans isomers, with the trans isomer being more commonly documented in the literature.
Table 1: General Physicochemical Properties
| Property | trans Isomer | cis Isomer |
| CAS Number | 76308-26-4[1][2][3][4] | 76308-13-9[5] |
| Molecular Formula | C₁₀H₂₀ClNO₂[1][3] | C₁₀H₂₀ClNO₂[5] |
| Molecular Weight | 221.72 g/mol [1][3] | 221.72 g/mol [5] |
| IUPAC Name | This compound;hydrochloride[3] | ethyl 2-(cis-4-aminocyclohexyl)acetate hydrochloride[5] |
| Appearance | Solid[4] | Not available |
| Melting Point | 177 °C[2], 173-176 °C[6] | Not available |
| Solubility | Slightly soluble in Methanol[2] | Not available |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C[2] or at room temperature in an inert atmosphere.[4] | Store under recommended conditions.[5] |
Table 2: Computed Properties and Identifiers
| Property | trans Isomer | cis Isomer |
| InChI | InChI=1S/C10H19NO2.ClH/c1-2-13-10(12)7-8-3-5-9(11)6-4-8;/h8-9H,2-7,11H2,1H3;1H/t8-,9-;[4] | Not available |
| InChIKey | KBMWRCPPPDEVSJ-JUAUBFSOSA-N[4] | Not available |
| SMILES | CCOC(=O)CC1CCC(CC1)N.Cl[3] | Not available |
| Canonical SMILES | C(C(OCC)=O)[C@H]1CC--INVALID-LINK--CC1.Cl[7] | Not available |
| PubChem CID | 12603945[1][3] | Not available |
Synthesis and Experimental Protocols
The primary route for synthesizing trans-Ethyl 2-(4-aminocyclohexyl)acetate hydrochloride involves a two-step process starting from 4-nitrophenylacetic acid. This method includes hydrogenation of the nitro group and the aromatic ring, followed by esterification.
Synthesis Workflow
The general workflow for the synthesis is outlined below.
Detailed Experimental Protocol for trans Isomer Synthesis
This protocol is adapted from publicly available patent literature.[2][6][8]
Step 1: Hydrogenation of 4-Nitrophenylacetic Acid
-
Charge a 2500 L enamelled autoclave with 1000 kg of deionized water and 210 kg (1.16 kM) of 4-nitrophenylacetic acid at room temperature under a nitrogen atmosphere.[2][6]
-
After inerting with nitrogen, add a suspension of 21 kg of 10% Pd/C in 20 kg of deionized water to the mixture. Rinse the catalyst measuring gauge with an additional 20 kg of deionized water.[2][6]
-
Carry out the hydrogenation at a temperature between 44-46°C and under up to 0.6 bar overpressure until the hydrogen uptake slows down.[2][6]
-
After the reduction of the nitro group, increase the temperature to 55-58°C and continue the hydrogenation, maintaining a hydrogen pressure of up to 4.0 bar overpressure.[6]
-
Upon completion of hydrogen uptake, cool the mixture to 25-30°C, purge with nitrogen, and filter the catalyst using a Sparkler filter under pressurized nitrogen.[6]
-
Wash the reaction vessel, filter, and lines with an additional 200 g of deionized water.[6]
-
Combine the filtrates and distill off 1200 kg of the solvent at up to 80°C inner temperature in a vacuum.[2][6]
Step 2: Esterification
-
Cool the residue from the previous step to below 30°C and add 430 kg of ethyl alcohol.[2]
-
Collect 500 L of distillate at up to 80°C under vacuum.[2]
-
After distillation, cool the mixture to 25-30°C. The water content should be a maximum of 10 w/w%.[2]
-
Add 550 kg of ethyl alcohol, followed by 170 kg of 30% hydrochloric ethyl alcohol.[2][6]
-
Heat the reaction mixture to reflux for approximately 2 hours.[2][6]
-
Once the esterification is complete, distill off 800 L of solvent at up to 80°C under vacuum.[6]
-
Add an additional 800 L of ethyl alcohol and distill off another 750-800 L of solvent under the same conditions.[6]
Step 3: Isolation of the trans Isomer
-
To the residue, add 700 kg of acetonitrile and distill off 140 L of the solvent at up to 80°C under vacuum.[6]
-
Stop the vacuum by introducing nitrogen and cool the solution to a temperature between 0°C and -5°C.[6]
-
Centrifuge the resulting crystals and wash them with 100 kg of acetonitrile in two portions, maintaining the temperature at 0°C to -5°C.[6]
-
Dry the obtained solid to a constant weight at up to 60°C to yield the final product.[6]
Applications in Drug Development
This compound hydrochloride, particularly the trans isomer, is a crucial starting material for the synthesis of active pharmaceutical ingredients (APIs).[9]
Precursor for Cariprazine
trans-Ethyl 2-(4-aminocyclohexyl)acetate hydrochloride is a key intermediate in the synthesis of Cariprazine.[1] Cariprazine is an atypical antipsychotic that acts as a partial agonist at dopamine D2 and D3 receptors.[9]
PROTAC Linker
The cis isomer, cis-Ethyl 2-(4-aminocyclohexyl)acetate hydrochloride, has been identified as a PROTAC (Proteolysis Targeting Chimera) linker, which can be utilized in the synthesis of PROTACs.[5] PROTACs are novel therapeutic agents that leverage the ubiquitin-proteasome system to selectively degrade target proteins.[5]
The logical relationship for its application as a PROTAC linker is illustrated below.
Safety and Handling
This compound hydrochloride is associated with several hazard statements.
Table 3: Hazard Information for the trans Isomer
| Hazard Code | Description |
| H302 | Harmful if swallowed[3][4] |
| H315 | Causes skin irritation[3][4] |
| H319 | Causes serious eye irritation[3][4] |
| H335 | May cause respiratory irritation[3][4] |
Precautionary Statements: P261, P305+P351+P338[4]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator, should be used when handling this compound.[10] Work should be conducted in a well-ventilated area.[10]
Analytical Data
Comprehensive analytical data, including 1H NMR, IR, and mass spectrometry, are available for this compound hydrochloride from various chemical suppliers.[11][12] Researchers are advised to consult the certificates of analysis (CoA) provided by the supplier for specific batch data.
This guide serves as a foundational resource for professionals working with this compound hydrochloride. For further detailed information, it is recommended to consult the cited literature and supplier documentation.
References
- 1. apicule.com [apicule.com]
- 2. Cas 76308-26-4,Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride | lookchem [lookchem.com]
- 3. Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride | C10H20ClNO2 | CID 12603945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 2-(trans-4-aminocyclohexyl)acetate hydrochloride | 76308-26-4 [sigmaaldrich.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride | 76308-26-4 [chemicalbook.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]
- 9. Process For The Preparation Of Trans 4 Aminocyclohexyl Acetic Acid [quickcompany.in]
- 10. capotchem.com [capotchem.com]
- 11. Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride(76308-26-4) 1H NMR [m.chemicalbook.com]
- 12. 76308-26-4 | Ethyl 2-(trans-4-aminocyclohexyl)acetate hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]
An In-depth Technical Guide to the Cis and Trans Isomers of Ethyl 2-(4-aminocyclohexyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(4-aminocyclohexyl)acetate is a key chemical intermediate, particularly recognized for its role in the synthesis of novel pharmaceutical compounds. Its structure, featuring a substituted cyclohexane ring, gives rise to cis and trans stereoisomers. The spatial arrangement of the amino and ethyl acetate substituents on the cyclohexane ring profoundly influences the molecule's physical, chemical, and biological properties. Notably, the trans isomer is a critical building block in the synthesis of the antipsychotic drug Cariprazine, which underscores the significance of stereoisomeric purity in drug development. This guide provides a comprehensive overview of the synthesis, characterization, and potential biological relevance of the cis and trans isomers of this compound.
Stereochemistry and Physicochemical Properties
The stereoisomerism of this compound arises from the disposition of the two substituents on the cyclohexane ring. The trans isomer, with the substituents on opposite sides of the ring, is the thermodynamically more stable configuration. In its preferred chair conformation, both the amino and the ethyl acetate groups occupy equatorial positions, minimizing steric hindrance. The cis isomer, in contrast, has both substituents on the same side of the ring, leading to one axial and one equatorial substituent in the chair conformation.
| Property | trans-Ethyl 2-(4-aminocyclohexyl)acetate | cis-Ethyl 2-(4-aminocyclohexyl)acetate |
| CAS Number | 76308-28-6 | 76308-15-1 |
| Molecular Formula | C₁₀H₁₉NO₂ | C₁₀H₁₉NO₂ |
| Molecular Weight | 185.26 g/mol | 185.26 g/mol |
| Boiling Point (Predicted) | 253.2 ± 13.0 °C at 760 mmHg | Not available |
| Melting Point (HCl Salt) | 177 °C | Not available |
Synthesis and Separation of Isomers
The synthesis of this compound can be achieved through various routes, with a common strategy involving the formation of a cyclohexanone intermediate followed by reductive amination. A patented method describes a three-step synthesis starting from 1,4-cyclohexanedione.
Experimental Protocol: Synthesis from 1,4-Cyclohexanedione
This protocol is adapted from the general methodology described in patent literature.
Step 1: Wittig Reaction
-
To a solution of 1,4-cyclohexanedione in a suitable solvent (e.g., toluene, dioxane, or THF), add ethyl (triphenylphosphoranylidene)acetate (Wittig reagent). The molar ratio of cyclohexanedione to the ylide is typically between 1.2:1 and 1.5:1.
-
Heat the reaction mixture to a temperature between 60-120°C and stir until the reaction is complete (monitored by TLC or GC).
-
After cooling, the reaction mixture is worked up to isolate the intermediate product, ethyl 2-(4-oxocyclohexylidene)acetate.
Step 2: Condensation Reaction
-
The intermediate from Step 1 is dissolved in a solvent such as acetonitrile, methanol, or ethanol.
-
Hydroxylamine hydrochloride and an acid catalyst (e.g., oxalic acid, fumaric acid, or maleic acid) are added.
-
The mixture is heated to 50-100°C to facilitate the formation of the oxime, ethyl 2-(4-(hydroxyimino)cyclohexylidene)acetate.
-
The product is isolated following a standard aqueous work-up.
Step 3: Catalytic Hydrogenation
-
The oxime intermediate is dissolved in an alcohol solvent (methanol or ethanol).
-
A hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel (Raney-Ni), is added (typically 5-10% by weight of the substrate).
-
The mixture is subjected to hydrogenation at a hydrogen pressure of 5-10 bar and a temperature of 20-30°C for approximately 10 hours.
-
Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield a mixture of cis and trans isomers of this compound. The reported yield for the final product is in the range of 80-84%.
Separation of Cis and Trans Isomers
The separation of the cis and trans isomers is crucial for their individual applications. Two primary methods are suggested by the literature for similar compounds:
-
Fractional Crystallization: The mixture of isomers can be converted to their hydrochloride salts. Due to differences in the crystal lattice energies and solubilities of the diastereomeric salts, they can often be separated by fractional crystallization from a suitable solvent system.
-
Chromatography: Preparative High-Performance Liquid Chromatography (HPLC) or column chromatography are effective techniques for separating diastereomers. The choice of stationary and mobile phases will depend on the specific properties of the isomers. For aminocyclohexane derivatives, both normal-phase and reverse-phase chromatography could be explored.
Spectroscopic Characterization
NMR and IR spectroscopy are powerful tools for distinguishing between the cis and trans isomers of substituted cyclohexanes.
-
¹H NMR Spectroscopy: The chemical shifts and coupling constants of the protons on the cyclohexane ring are highly dependent on their axial or equatorial orientation. In the trans isomer, where both substituents are equatorial, the proton attached to the carbon bearing the amino group (C4-H) and the proton on the carbon with the ethyl acetate group (C1-H) will typically show a larger axial-axial coupling constant with adjacent axial protons. In the cis isomer, one of these protons will be axial and the other equatorial, leading to different coupling patterns. A patent provides the following 1H-NMR data for the product mixture (CDCl₃, 400MHz) δ: 1.15-1.28 (m, 5H), 1.80-2.42 (m, 8H), 3.29 (d, 1H, J=12Hz), 4.15 (q, 2H, J=7.2). The distinct doublet at 3.29 ppm with a large coupling constant is indicative of an axial proton, suggesting the presence of the cis isomer.
-
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the cyclohexane ring are also sensitive to the stereochemistry.
-
IR Spectroscopy: The fingerprint region (below 1500 cm⁻¹) of the IR spectrum can show distinct differences between the cis and trans isomers due to variations in their vibrational modes.
Biological Activity and Relevance to Drug Discovery
This compound serves as a scaffold for the synthesis of ligands targeting various receptors, most notably dopamine receptors. The stereochemistry of the cyclohexane ring is a critical determinant of biological activity.
Dopamine Receptor Signaling
Dopamine receptors are G-protein coupled receptors (GPCRs) that play a crucial role in neurotransmission. They are broadly classified into two families:
-
D1-like receptors (D1 and D5): These are coupled to the Gs alpha subunit, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.
-
D2-like receptors (D2, D3, and D4): These are coupled to the Gi alpha subunit, which inhibits adenylyl cyclase, resulting in a decrease in cAMP levels.
The modulation of these pathways is a key mechanism for many antipsychotic and neurological drugs.
Structure-Activity Relationship and the Importance of the trans-Isomer
While direct quantitative binding data for the individual isomers of this compound is not publicly available, its role as a precursor for the potent antipsychotic drug Cariprazine provides significant insight. Cariprazine, which is synthesized from the trans-isomer, is a high-affinity partial agonist at dopamine D2 and D3 receptors.
Receptor Binding Affinities of Cariprazine:
| Receptor | Kᵢ (nM) |
| Dopamine D3 | 0.085 |
| Dopamine D2 | 0.49 |
| Serotonin 5-HT₁ₐ | 2.6 |
| Serotonin 5-HT₂ₐ | 18.8 |
| Serotonin 5-HT₂₋ | 0.58 |
The high affinity and selectivity of Cariprazine for D3 and D2 receptors, which is attributed in part to the stereochemistry of the trans-4-aminocyclohexyl moiety, strongly suggests that the trans-isomer of this compound is the biologically preferred stereoisomer for achieving potent interactions with these dopamine receptor subtypes. The rigid and defined spatial orientation of the functional groups in the trans-diequatorial conformation is likely optimal for fitting into the binding pockets of these receptors.
Visualizations
Experimental Workflow
Caption: Synthetic and separation workflow for cis and trans isomers.
Dopamine Receptor Signaling Pathways
Caption: Opposing effects of D1-like and D2-like dopamine receptor activation.
Conclusion
The cis and trans isomers of this compound represent a compelling case study in the importance of stereochemistry in medicinal chemistry and drug development. While both isomers share the same molecular formula, their distinct three-dimensional structures, particularly the thermodynamically favored trans-diequatorial conformation, are expected to lead to significant differences in their biological activities. The established role of the trans isomer as a key precursor to the potent antipsychotic Cariprazine highlights its significance as the biologically active isomer for dopamine D2 and D3 receptor modulation. This guide provides a foundational understanding for researchers working with these and structurally related compounds, emphasizing the necessity for careful stereochemical control and characterization in the pursuit of novel therapeutics. Further quantitative studies on the individual isomers are warranted to fully elucidate their structure-activity relationships.
The Versatile Building Block: A Technical Guide to Ethyl 2-(4-aminocyclohexyl)acetate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthesis, properties, and applications of ethyl 2-(4-aminocyclohexyl)acetate, a crucial building block in modern organic synthesis, with a particular focus on its role in pharmaceutical development. Its unique structural features, combining a reactive primary amine and an ester functional group on a cyclohexane scaffold, make it a valuable intermediate for the construction of complex molecular architectures.
Physicochemical and Spectroscopic Data
This compound is a versatile compound that can exist as both cis and trans isomers, with the trans isomer being of particular significance in pharmaceutical applications. The compound is often handled as its hydrochloride salt to improve stability and solubility.
Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt
| Property | Value | Source |
| Ethyl 2-(trans-4-aminocyclohexyl)acetate | ||
| CAS Number | 76308-28-6 | [1] |
| Molecular Formula | C₁₀H₁₉NO₂ | [1] |
| Molecular Weight | 185.27 g/mol | [1] |
| Boiling Point | 253.2 ± 13.0 °C (predicted) | [2] |
| Density | 0.984 ± 0.06 g/cm³ (predicted) | [2] |
| Solubility | Enhanced in protic solvents. | [2] |
| Ethyl 2-(trans-4-aminocyclohexyl)acetate Hydrochloride | ||
| CAS Number | 76308-26-4 | [3] |
| Molecular Formula | C₁₀H₂₀ClNO₂ | [3] |
| Molecular Weight | 221.72 g/mol | [3] |
| Melting Point | 177 °C | [1] |
| Solubility | Slightly soluble in Methanol. | [1] |
| Storage | Store at 2-8°C under inert gas. | [1] |
Table 2: Spectroscopic Data for Ethyl 2-(trans-4-aminocyclohexyl)acetate Hydrochloride
| Technique | Data | Source |
| ¹H NMR | Spectrum available | [4] |
| ¹³C NMR | Spectrum of a related precursor (Ethyl 2-(4-oxocyclohexyl)acetate) available | [5] |
| Mass Spectrometry | Data available for the free base | [2] |
Synthesis of this compound
Several synthetic routes to this compound have been developed, primarily starting from either 4-nitrophenylacetic acid or 1,4-cyclohexanedione. The choice of route often depends on factors such as desired isomer, scalability, and safety considerations.
Caption: Synthetic routes to this compound.
Experimental Protocol: Synthesis from 4-Nitrophenylacetic Acid
This industrial-scale synthesis involves a two-step hydrogenation of 4-nitrophenylacetic acid followed by esterification to yield the trans isomer as its hydrochloride salt.[6]
Step 1: Hydrogenation of 4-Nitrophenylacetic Acid
-
In a suitable autoclave, charge 4-nitrophenylacetic acid (1.0 eq) and 10% Palladium on Carbon (moist, ~12% w/w) in water.
-
Pressurize the autoclave with hydrogen gas to approximately 1 bar and maintain the temperature at 40°C for 24 hours.
-
Increase the temperature to 54-56°C and the hydrogen pressure to 4 bar. Continue the hydrogenation for 48-50 hours until hydrogen consumption ceases.
-
Cool the reaction mixture, flush with nitrogen, and filter the catalyst.
Step 2: Esterification
-
To the aqueous filtrate from Step 1, add ethanol and distill off the water/ethanol azeotrope under vacuum.
-
Add additional ethanol and distill to dryness.
-
Dissolve the residue in ethanol, add hydrochloric acid (gas or concentrated aqueous solution), and reflux for several hours.
-
Cool the reaction mixture and add acetonitrile.
-
Distill off the ethanol/acetonitrile azeotrope.
-
Cool the resulting solution to 18-20°C to crystallize the product.
-
Filter the solid, wash with cold acetonitrile, and dry under vacuum to afford ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride.
Table 3: Quantitative Data for Synthesis from 4-Nitrophenylacetic Acid
| Parameter | Value | Source |
| Starting Material | 4-Nitrophenylacetic acid | [6] |
| Key Reagents | Pd/C, H₂, Ethanol, HCl, Acetonitrile | [6] |
| Overall Yield | ~40-50% | [7] |
Experimental Protocol: Synthesis from 1,4-Cyclohexanedione
This route provides a milder alternative to the high-pressure hydrogenation method.[8]
Step 1: Wittig Reaction
-
To a suspension of sodium hydride (1.1 eq) in dry THF, add triethyl phosphonoacetate (1.0 eq) dropwise at 0°C.
-
Stir the mixture at room temperature for 1 hour.
-
Add a solution of 1,4-cyclohexanedione (1.0 eq) in THF and stir at room temperature overnight.
-
Quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by column chromatography to obtain ethyl 2-(4-oxocyclohexyl)acetate.
Step 2: Condensation
-
To a solution of ethyl 2-(4-oxocyclohexyl)acetate (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq).
-
Reflux the mixture for 2 hours.
-
Remove the solvent under reduced pressure and dissolve the residue in dichloromethane.
-
Wash with water, dry over anhydrous sodium sulfate, and concentrate to give ethyl 2-(4-(hydroxyimino)cyclohexyl)acetate.
Step 3: Catalytic Hydrogenation
-
Dissolve ethyl 2-(4-(hydroxyimino)cyclohexyl)acetate (1.0 eq) in methanol or ethanol.
-
Add Palladium on Carbon (5-10% w/w) or Raney Nickel.
-
Hydrogenate the mixture under a hydrogen atmosphere (5-10 bar) for 10 hours.
-
Filter the catalyst and concentrate the filtrate under reduced pressure to obtain this compound.
Table 4: Quantitative Data for Synthesis from 1,4-Cyclohexanedione
| Parameter | Value | Source |
| Starting Material | 1,4-Cyclohexanedione | [8] |
| Key Reagents | Triethyl phosphonoacetate, NaH, NH₂OH·HCl, Pd/C or Raney-Ni, H₂ | [8] |
| Yield (Wittig) | ~70-80% | [8] |
| Yield (Condensation) | ~80-90% | [8] |
| Yield (Hydrogenation) | ~80-85% | [8] |
Application in Drug Development: Synthesis of Cariprazine
Ethyl 2-(trans-4-aminocyclohexyl)acetate is a pivotal intermediate in the synthesis of Cariprazine, a potent dopamine D2 and D3 receptor partial agonist used in the treatment of schizophrenia and bipolar disorder.[9]
The synthesis of Cariprazine from this building block typically involves several key transformations:
-
Amide Coupling: The primary amine of ethyl 2-(trans-4-aminocyclohexyl)acetate is coupled with a suitable carboxylic acid derivative.
-
Reduction: The ester functionality is reduced to an aldehyde or alcohol, which then undergoes further reactions.
-
Urea Formation: The final step often involves the formation of a urea linkage.
A detailed, multi-step industrial process for the preparation of Cariprazine starting from (trans-4-amino-cyclohexyl)acetic acid ethyl ester hydrochloride has been patented.[10] This process involves hydrolysis of the ester, formation of a dimethylcarbamoyl-protected intermediate, coupling with 1-(2,3-dichlorophenyl)piperazine, and subsequent reduction to yield Cariprazine.[10]
Role in Dopamine Receptor Signaling
Cariprazine exerts its therapeutic effects by modulating dopamine signaling in the brain.[11] Dopamine D2 and D3 receptors are G-protein coupled receptors (GPCRs) that play a crucial role in neurotransmission.
Caption: Dopamine D2/D3 receptor signaling pathway and Cariprazine's action.
As a partial agonist, Cariprazine can act as either an activator or a blocker of the dopamine receptors, depending on the local concentration of dopamine.[12] In brain regions with excessive dopamine (hyperdopaminergic states), it competes with dopamine and reduces receptor activation, thereby alleviating positive symptoms of schizophrenia.[12] In areas with low dopamine levels (hypodopaminergic states), it provides a low level of receptor stimulation, which may help to improve negative and cognitive symptoms.[8] This dual action makes it a valuable therapeutic agent.
Conclusion
This compound is a cornerstone building block in medicinal chemistry and organic synthesis. Its efficient synthesis and versatile reactivity have enabled the development of important pharmaceuticals like Cariprazine. The detailed understanding of its properties and synthetic routes presented in this guide provides a valuable resource for researchers and professionals in the field, facilitating the design and synthesis of novel bioactive molecules.
References
- 1. lookchem.com [lookchem.com]
- 2. Buy this compound | 76308-28-6 [smolecule.com]
- 3. chemscene.com [chemscene.com]
- 4. Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride(76308-26-4) 1H NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride | 76308-26-4 [chemicalbook.com]
- 7. Unveiling the Differences in Signaling and Regulatory Mechanisms between Dopamine D2 and D3 Receptors and Their Impact on Behavioral Sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of dopamine D3 receptors in the mechanism of action of cariprazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Mechanism of Action of Cariprazine in Schizophrenia - Bepharco [bepharco.com]
- 10. EA036312B1 - Industrial process for the preparation of cariprazine - Google Patents [patents.google.com]
- 11. psychiatryonline.org [psychiatryonline.org]
- 12. What is the mechanism of Cariprazine hydrochloride? [synapse.patsnap.com]
Potential applications of "Ethyl 2-(4-aminocyclohexyl)acetate" in medicinal chemistry
An In-depth Technical Guide on the Potential Applications of "Ethyl 2-(4-aminocyclohexyl)acetate" in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide explores the core medicinal chemistry applications of this compound, a versatile scaffold with significant potential in drug discovery and development. We will delve into its role as a key pharmaceutical intermediate, explore potential therapeutic applications based on its structural motifs, and provide illustrative examples of data presentation and experimental design.
Introduction: A Versatile Building Block
This compound is an organic compound that serves as a crucial intermediate in the synthesis of more complex pharmaceutical agents.[1] Its structure, featuring a cyclohexane ring with amino and ethyl acetate substituents, provides a unique three-dimensional framework that is amenable to a variety of chemical modifications. This makes it an attractive starting material for the development of novel therapeutics. The trans isomer of this compound is particularly noted as a starting material for active pharmaceutical ingredients with partial agonist activity at dopamine D1, D2, and D3 receptors.[2]
The alicyclic amino acid core of this compound is a feature that can enhance the stability and bioavailability of drug candidates.[3] Alicyclic amino acids are increasingly utilized in the design of novel peptides and pharmaceuticals to improve their pharmacokinetic properties.[3]
Synthesis of this compound
Several synthetic routes to this compound have been reported, often focusing on the production of the trans isomer. A common method involves the hydrogenation of 4-nitrophenylacetic acid.[2][4][5] This process typically involves a multi-step reaction sequence that includes hydrogenation of the nitro group and the aromatic ring, followed by esterification.[2][4][5] For instance, one patented process describes the hydrogenation of 4-nitrophenylacetic acid in a protic solvent using a Palladium on carbon (Pd/C) catalyst.[5][6] Another approach starts from 1,4-cyclohexanedione and proceeds through a Wittig reaction, condensation, and catalytic hydrogenation to yield the final product.[7]
Potential Therapeutic Applications
While this compound itself is not typically an active pharmaceutical ingredient, its derivatives have shown promise in several therapeutic areas.
Dopamine Receptor Modulation
The most well-documented application of this compound is as a precursor to compounds that act on dopamine receptors.[2][7] Dopamine receptors are G-protein coupled receptors that are crucial in various neurological processes, and their modulation is a key strategy in treating conditions such as Parkinson's disease, schizophrenia, and depression.[7] The trans isomer of 1,4-disubstituted cyclohexyl rings, which can be derived from this compound, has been found to have a greater affinity for D1, D2, and D3 receptors compared to the cis isomer.[2]
Anti-inflammatory and Antiproliferative Agents
The cyclohexaneacetic acid scaffold is also found in compounds with anti-inflammatory and antiproliferative activities.[8] By modifying the core structure of this compound, it is conceivable to develop novel anti-inflammatory and anticancer agents. For example, amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid have demonstrated significant potential in this regard.[8][9]
Other Potential Applications
The broader class of cyclohexylamine derivatives has a wide range of applications in the pharmaceutical industry.[10] They serve as building blocks for mucolytics, analgesics, and bronchodilators.[11] This suggests that the this compound scaffold could be a starting point for the development of drugs in these therapeutic areas as well.
Structure-Activity Relationships (SAR)
The biological activity of derivatives of this compound can be significantly influenced by its chemical structure. The relationship between the chemical structure of a molecule and its biological activity is known as the structure-activity relationship (SAR).[12][13] For cyclohexane derivatives, key SAR considerations include:
-
Stereochemistry: As mentioned, the trans configuration of substituents on the cyclohexane ring can lead to higher affinity for certain biological targets compared to the cis configuration.[2]
-
Substituents on the Amino Group: The amino group provides a key handle for chemical modification. Acylation, alkylation, or incorporation into heterocyclic systems can dramatically alter the pharmacological profile of the resulting compound.
-
Modifications of the Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to various amides or other functional groups, which can influence properties like solubility, cell permeability, and target binding.
Data Presentation
For a systematic evaluation of novel derivatives of this compound, quantitative data should be summarized in a clear and structured format. The following tables provide a hypothetical example of how such data could be presented.
Table 1: Hypothetical In Vitro Dopamine Receptor Binding Affinity of Novel Derivatives
| Compound ID | R1-substituent | R2-substituent | D1 Ki (nM) | D2 Ki (nM) | D3 Ki (nM) |
| EACA-001 | H | H | 520 | 150 | 85 |
| EACA-002 | Methyl | H | 480 | 120 | 70 |
| EACA-003 | H | Benzyl | 350 | 90 | 45 |
| EACA-004 | Phenyl | Phenyl | 120 | 35 | 15 |
Table 2: Hypothetical Anti-inflammatory Activity of Novel Derivatives
| Compound ID | R-group on Amine | IC50 TNF-α (µM) | IC50 IL-6 (µM) |
| EACA-A01 | Acetyl | 15.2 | 25.8 |
| EACA-A02 | Benzoyl | 8.5 | 12.1 |
| EACA-A03 | Pyridinoyl | 5.1 | 7.9 |
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility of research findings. Below is an illustrative example of a protocol for a dopamine receptor binding assay.
Protocol: Dopamine D2 Receptor Binding Assay
-
Cell Culture and Membrane Preparation:
-
Culture CHO cells stably expressing the human dopamine D2 receptor in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Harvest cells at 80-90% confluency.
-
Homogenize cells in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2) using a Dounce homogenizer.
-
Centrifuge the homogenate at 500 x g for 10 min at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 30 min at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration using a Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of various concentrations of the test compound (derivatives of this compound).
-
Add 50 µL of [3H]-Spiperone (a radioligand for D2 receptors) at a final concentration of 0.2 nM.
-
Add 100 µL of the membrane preparation (20-40 µg of protein).
-
For non-specific binding, add 10 µM of unlabeled haloperidol.
-
Incubate the plate at room temperature for 90 minutes.
-
-
Data Analysis:
-
Harvest the membranes onto glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a liquid scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the Ki values using non-linear regression analysis (e.g., using GraphPad Prism).
-
Visualizations
Diagrams are powerful tools for illustrating complex biological pathways and experimental workflows.
Caption: Hypothetical Dopamine D2 Receptor Signaling Pathway.
References
- 1. lookchem.com [lookchem.com]
- 2. Process For The Preparation Of Trans 4 Aminocyclohexyl Acetic Acid [quickcompany.in]
- 3. Alicyclic Amino Acids - CD Biosynsis [biosynsis.com]
- 4. EP2358661B1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]
- 5. WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]
- 6. EA020350B1 - PROCESS FOR THE PREPARATION OF TRANS 4-AMINO-CYCLOHEXYL ACETIC ACID ETHYL ESTER HCl - Google Patents [patents.google.com]
- 7. CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid [mdpi.com]
- 10. Cyclohexylamine » Rayeneh Group [rayeneh.com]
- 11. Cyclohexylamine - Wikipedia [en.wikipedia.org]
- 12. Structure–activity relationship - Wikipedia [en.wikipedia.org]
- 13. Structure Activity Relationships - Drug Design Org [drugdesign.org]
An In-depth Technical Guide to the Reactivity and Functional Group Transformations of Ethyl 2-(4-aminocyclohexyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(4-aminocyclohexyl)acetate is a key bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure, featuring a primary amine on a cyclohexane ring and an ethyl ester, allows for a variety of chemical modifications at two distinct reactive centers. This versatility makes it a valuable building block for the synthesis of complex molecules, most notably as a crucial intermediate in the production of the antipsychotic drug Cariprazine.[1][2] The stereochemistry of the 1,4-disubstituted cyclohexane ring, predominantly the trans isomer, is often critical for the biological activity of its derivatives.[3]
This technical guide provides a comprehensive overview of the core reactivity and functional group transformations of this compound, supported by experimental protocols, quantitative data, and process diagrams to aid researchers in its application.
Core Reactivity and Functional Group Transformations
The chemical reactivity of this compound is dictated by its two primary functional groups: the nucleophilic primary amine and the electrophilic ethyl ester. This allows for selective transformations at either site, or sequential modifications to build molecular complexity.
Caption: Overview of the primary reaction pathways for this compound.
I. Reactivity of the Amino Group
The primary amine of this compound is a potent nucleophile, readily reacting with a variety of electrophiles.
N-Protection
To achieve selectivity in multi-step syntheses, the primary amine is often protected. The tert-butoxycarbonyl (Boc) group is a common choice due to its stability under many reaction conditions and its ease of removal under acidic conditions.
Table 1: N-Protection of this compound
| Reactant | Reagent | Base | Solvent | Conditions | Product | Yield | Reference |
| Ethyl trans-2-(4-aminocyclohexyl)acetate | Di-tert-butyl dicarbonate ((Boc)₂O) | Triethylamine | Dichloromethane | Room Temp, 1-12h | Ethyl trans-2-[4-(Boc-amino)cyclohexyl]acetate | High | [4] |
-
Dissolve ethyl trans-2-(4-aminocyclohexyl)acetate (1.0 equiv) in dichloromethane.
-
Add triethylamine (1.2-2.0 equiv) to the solution and stir.
-
Slowly add di-tert-butyl dicarbonate (1.1-1.5 equiv) to the stirring solution.[4]
-
Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by column chromatography.[4]
N-Acylation and Urea Formation
The amine readily undergoes acylation with reagents like acyl chlorides or carbamoyl chlorides to form amides and ureas, respectively. This is a key transformation in the synthesis of Cariprazine, where the amine is reacted with dimethylcarbamoyl chloride.[5]
Table 2: N-Acylation / Urea Formation Reactions
| Reactant | Reagent | Base | Solvent | Product | Application | Reference |
| trans-4-aminocyclohexyl acetic acid | Dimethylcarbamoyl derivative | Alkaline reagent | Not specified | (trans-4-{[(dimethylamino)carbonyl]amino}cyclohexyl)acetic acid | Cariprazine Synthesis | [5] |
This protocol is adapted from a step in a multi-step synthesis of Cariprazine, starting from the hydrolyzed ester.
-
trans-4-(aminocyclohexyl)acetic acid (obtained from the hydrolysis of this compound) is reacted with a suitable dimethylcarbamoyl derivative in the presence of an alkaline reagent.[5]
-
The resulting (trans-4-{[(dimethylamino)carbonyl]amino}cyclohexyl)acetic acid is then coupled with 1-(2,3-dichlorophenyl)piperazine.[5]
N-Alkylation and Reductive Amination
N-alkylation can be achieved through reaction with alkyl halides, though this method can sometimes lead to over-alkylation.[6] A more controlled and widely used method is reductive amination, where the amine reacts with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine.[7][8] This is particularly relevant in the synthesis of Cariprazine, where an N-protected derivative of this compound is first reduced to an aldehyde, which then undergoes reductive amination.[5]
II. Reactivity of the Ester Group
The ethyl ester group is susceptible to nucleophilic acyl substitution and reduction.
Hydrolysis
The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(4-aminocyclohexyl)acetic acid. This transformation is a documented step in certain synthetic routes to Cariprazine.[5]
Table 3: Hydrolysis of Ethyl trans-2-(4-aminocyclohexyl)acetate Hydrochloride
| Reactant | Conditions | Product | Yield | Reference |
| Ethyl trans-2-(4-aminocyclohexyl)acetate Hydrochloride | Heating to reflux in hydrochloric ethanol for 1-3 hours. | trans-4-aminocyclohexyl acetic acid | Not specified | [9] |
-
Heat to reflux the 4-aminocyclohexyl acetic acid obtained from the hydrogenation of 4-aminophenyl acetic acid for 1-3 hours in hydrochloric ethanol.[9]
-
After removing the solvent by vacuum distillation, add acetonitrile to the residue and distill off.
-
Cool the distillate to a temperature between -5°C and 0°C.
-
The precipitated crystals are then washed with acetonitrile to yield trans-4-aminocyclohexyl acetic acid.[9]
Reduction to Alcohol or Aldehyde
The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).[6][10] More controlled reduction can yield the corresponding aldehyde, which is a key intermediate for subsequent reactions such as reductive amination in the synthesis of Cariprazine.[5][11]
Table 4: Reduction of the Ester Group
| Reactant | Reducing Agent | Product | Application | Reference |
| N-protected ethyl 2-((1r,4r)-4-amino cyclohexyl) acetate | Not specified | N-protected 2-((1r,4r)-4-amino cyclohexyl) acetaldehyde | Cariprazine Synthesis | [5] |
| Ester derivative | Lithium aluminum hydride (LiAlH₄) | Primary Alcohol | General Transformation | [6][10] |
Caution: LiAlH₄ reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
In a dry three-necked flask equipped with a stirrer, condenser, and dropping funnel under an inert atmosphere, prepare a suspension of lithium aluminum hydride (excess) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Dissolve the this compound derivative in anhydrous ether or THF and add it dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring until the reaction is complete (monitor by TLC).
-
Cool the flask in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by the careful addition of water or aqueous acid.
-
Filter the resulting aluminum salts and wash them thoroughly with ether.
-
Combine the organic filtrates, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude alcohol.
-
Purify the alcohol by distillation or chromatography as needed.[12]
Application in the Synthesis of Cariprazine
A significant application of the described functional group transformations is the synthesis of Cariprazine. The following diagram illustrates a plausible synthetic pathway starting from this compound.
Caption: A convergent synthetic workflow for Cariprazine from key intermediates.
This pathway demonstrates the strategic application of N-protection to allow for the selective reduction of the ester group, followed by reductive amination to couple the two main fragments of the final drug molecule. The final steps involve deprotection and the formation of the urea moiety.
Conclusion
This compound is a versatile and valuable building block in modern organic synthesis, particularly for the construction of pharmacologically active compounds. A thorough understanding of the reactivity of its amino and ester functional groups is essential for its effective utilization. This guide provides a foundational understanding and practical protocols for key transformations, enabling researchers and drug development professionals to leverage the full synthetic potential of this important intermediate.
References
- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 2. apicule.com [apicule.com]
- 3. Process For The Preparation Of Trans 4 Aminocyclohexyl Acetic Acid [quickcompany.in]
- 4. benchchem.com [benchchem.com]
- 5. CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. CN106565510B - The preparation method of trans 4- Amino-cyclohexvls acetic ester derivative - Google Patents [patents.google.com]
- 8. youtube.com [youtube.com]
- 9. WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]
- 10. m.youtube.com [m.youtube.com]
- 11. WO2019016828A1 - Novel processes for the preparation of trans-n-{4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl] cyclohexyl}-n',n'-dimethylurea hydrochloride and polymorphs thereof - Google Patents [patents.google.com]
- 12. ch.ic.ac.uk [ch.ic.ac.uk]
Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 2-(4-aminocyclohexyl)acetate from 4-nitrophenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Ethyl 2-(4-aminocyclohexyl)acetate, a key intermediate in the pharmaceutical industry. The synthesis commences from 4-nitrophenylacetic acid and proceeds through a two-step hydrogenation reaction followed by esterification. The protocols described herein are based on established industrial processes, with a focus on achieving a high yield of the desired trans isomer.
Synthetic Pathway Overview
The synthesis of this compound hydrochloride from 4-nitrophenylacetic acid is a multi-step process. The initial step involves the reduction of the nitro group and the hydrogenation of the aromatic ring of 4-nitrophenylacetic acid to yield 4-aminocyclohexylacetic acid. This intermediate is then subjected to esterification with ethanol in the presence of hydrochloric acid to produce the final product. Controlling the reaction conditions during hydrogenation is crucial for maximizing the yield of the desired trans isomer.
Caption: Synthetic workflow for this compound HCl.
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis process, including reaction conditions and typical yields.
Table 1: Hydrogenation Reaction Parameters
| Parameter | Step 1a: Nitro Reduction | Step 1b: Ring Hydrogenation |
| Starting Material | 4-Nitrophenylacetic Acid | 4-Aminophenylacetic Acid (in situ) |
| Catalyst | 10% Palladium on Carbon (Pd/C) | 10% Palladium on Carbon (Pd/C) |
| Solvent | Deionized Water | Deionized Water |
| Temperature | 40-50°C[1][2][3] | 50-60°C[1][2][3] |
| Pressure | 0.1-0.6 bar overpressure[1][2][3] | 1-4 bar overpressure[1][2][3] |
| Product | 4-Aminophenylacetic Acid | 4-Aminocyclohexylacetic Acid |
Table 2: Esterification Reaction Parameters and Product Details
| Parameter | Value |
| Starting Material | 4-Aminocyclohexylacetic Acid |
| Reagents | Ethanol, 30% Hydrochloric acid in Ethanol |
| Reaction Time | Approx. 2 hours[4] |
| Reaction Temperature | Reflux |
| Final Product | Ethyl trans-2-(4-aminocyclohexyl)acetate Hydrochloride[4] |
| Molecular Formula | C10H20ClNO2[4] |
| Molecular Weight | 221.73 g/mol [4] |
| Overall Yield | Approx. 40%[5][6] |
| Melting Point | 173-176°C[5] |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of this compound hydrochloride.
Protocol 1: Two-Step Hydrogenation of 4-Nitrophenylacetic Acid
This protocol describes the one-pot, two-step hydrogenation of 4-nitrophenylacetic acid to produce 4-aminocyclohexylacetic acid with an enriched trans isomer content.[1][2]
Materials:
-
4-Nitrophenylacetic acid
-
10% Palladium on Carbon (Pd/C)
-
Deionized water
-
Nitrogen gas
-
Hydrogen gas
-
Pressurized reaction vessel (autoclave)
Procedure:
-
Vessel Preparation: Charge a suitable enamelled autoclave with deionized water and 4-nitrophenylacetic acid at room temperature.[4][5]
-
Inerting: Purge the reaction vessel with nitrogen gas to create an inert atmosphere.[4]
-
Catalyst Addition: Add a suspension of 10% Pd/C in deionized water to the reaction mixture. Rinse the catalyst addition port with additional deionized water to ensure complete transfer.[4][5]
-
Step 1 - Nitro Group Reduction:
-
Pressurize the reactor with hydrogen gas.
-
Heat the reaction mixture to a temperature between 44-46°C.[5]
-
Continue the reaction until the hydrogen uptake slows, indicating the completion of the nitro group reduction to 4-aminophenylacetic acid.
-
-
Step 2 - Aromatic Ring Hydrogenation:
-
Work-up:
Protocol 2: Esterification of 4-Aminocyclohexylacetic Acid
This protocol details the esterification of the intermediate 4-aminocyclohexylacetic acid to the final product, this compound hydrochloride.
Materials:
-
Combined aqueous filtrate from Protocol 1
-
Ethanol
-
30% Hydrochloric acid in Ethanol
-
Acetonitrile
Procedure:
-
Solvent Exchange:
-
Esterification Reaction:
-
Product Isolation and Purification:
-
After the esterification is complete, distill off the solvent under vacuum.[4]
-
Add acetonitrile to the residue and perform a further distillation.[4]
-
Cool the resulting solution to 0 to -5°C to induce crystallization.[4][5]
-
Collect the crystals by centrifugation and wash them with cold acetonitrile.[4]
-
Dry the solid product under vacuum at a temperature up to 60°C to a constant weight.[4][5]
-
This detailed guide provides a comprehensive overview and practical protocols for the synthesis of this compound hydrochloride, intended to support researchers and professionals in the field of drug development and chemical synthesis.
References
- 1. WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]
- 2. EA020350B1 - PROCESS FOR THE PREPARATION OF TRANS 4-AMINO-CYCLOHEXYL ACETIC ACID ETHYL ESTER HCl - Google Patents [patents.google.com]
- 3. CN102224130B - The preparation method of trans-4-amino-cyclohexyl ethyl acetate HCl - Google Patents [patents.google.com]
- 4. Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride | 76308-26-4 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. lookchem.com [lookchem.com]
Application Notes and Protocols: Catalytic Hydrogenation of 4-Nitrophenylacetic Acid for the Synthesis of Ethyl 2-(4-aminocyclohexyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of ethyl 2-(4-aminocyclohexyl)acetate, a key intermediate in the preparation of active pharmaceutical ingredients, through the catalytic hydrogenation of 4-nitrophenylacetic acid. The protocols described herein are based on established literature methods and offer guidance on catalyst selection, reaction optimization, and product isolation. Particular attention is given to the formation of cis and trans isomers and methods to selectively obtain the desired trans isomer.
Introduction
This compound is a valuable building block in medicinal chemistry, notably as a precursor for dopamine receptor ligands.[1][2] The synthesis of this compound is typically achieved through the catalytic hydrogenation of 4-nitrophenylacetic acid. This process involves the reduction of both the nitro group and the aromatic ring. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity, particularly for controlling the stereochemistry of the final product to favor the desired trans isomer, which often exhibits greater biological activity.[2] This document outlines various methodologies for this transformation, providing researchers with the necessary information to perform and optimize this synthesis.
Reaction Pathway and Workflow
The overall transformation from 4-nitrophenylacetic acid to this compound involves a two-step reduction followed by esterification. The nitro group is first reduced to an amine, and subsequently, the aromatic ring is hydrogenated to a cyclohexane ring. The esterification can be performed as a separate step after hydrogenation or, in some procedures, in situ.
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for the synthesis and isolation of the final product.
Experimental Protocols
Two primary methods are presented, one employing Raney-Nickel and another using Palladium on Carbon (Pd/C) as the catalyst. The Pd/C method is a two-step, one-pot process that allows for better control over the reaction and favors the formation of the trans isomer.
Protocol 1: High-Pressure Hydrogenation using Raney-Nickel
This method involves high pressure and temperature to achieve the reduction.
Materials:
-
4-Nitrophenylacetic acid
-
Raney-Nickel (catalyst)
-
Ethanol (solvent)
-
Pressurized hydrogenation reactor (autoclave)
Procedure:
-
Charge a high-pressure autoclave with 4-nitrophenylacetic acid and ethanol.
-
Add Raney-Nickel catalyst to the mixture. A typical catalyst loading is 5-10% by weight of the starting material.[1]
-
Seal the reactor and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to 14 MPa.
-
Heat the reaction mixture to 130°C and maintain under stirring for an extended period (up to 5 days).[1]
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture to remove the Raney-Nickel catalyst.
-
The resulting solution contains 2-(4-aminocyclohexyl)-ethyl acetate, which can be isolated as its hydrochloride salt.[1]
Safety Precautions:
-
Raney-Nickel is pyrophoric and must be handled with care, preferably under an inert atmosphere or solvent.
-
High-pressure hydrogenation should only be performed in a properly rated and maintained autoclave by trained personnel.
Protocol 2: Two-Step Hydrogenation using Palladium on Carbon (Pd/C)
This procedure is conducted under milder conditions and in a stepwise manner to afford better selectivity for the trans isomer.[3][4][5]
Materials:
-
4-Nitrophenylacetic acid
-
10% Palladium on Carbon (Pd/C) catalyst
-
Deionized water (solvent for hydrogenation)
-
Ethanol (solvent for esterification)
-
Hydrochloric acid (for esterification and salt formation)
-
Acetonitrile (for crystallization)
-
Hydrogenation reactor
Procedure: Step 1: Hydrogenation of the Nitro Group
-
Charge a reactor with 4-nitrophenylacetic acid and deionized water.[3]
-
Add a slurry of 10% Pd/C in deionized water.[3]
-
Pressurize the reactor with hydrogen to 0.1-0.6 bar overpressure.[3][5]
-
Heat the mixture to 40-50°C and stir until hydrogen uptake ceases or slows significantly. This step selectively reduces the nitro group to form 4-aminophenylacetic acid in situ.[3][4][5]
Step 2: Hydrogenation of the Aromatic Ring
-
Increase the hydrogen pressure to 1-4 bar overpressure.[3][5]
-
Increase the temperature to 50-60°C and continue stirring until hydrogen uptake is complete. This step hydrogenates the aromatic ring to yield 4-aminocyclohexylacetic acid.[3][4][5]
Step 3: Esterification and Isolation
-
After the hydrogenation is complete, filter the reaction mixture to remove the Pd/C catalyst.
-
Concentrate the filtrate by distillation to remove water.
-
Add ethanol and a molar excess of hydrochloric acid to the residue.[4][6]
-
Heat the mixture to reflux for 1-3 hours to facilitate esterification.[4][5]
-
After cooling, the solvent is removed by distillation. Acetonitrile is then added, and the mixture is cooled to between -5°C and 0°C to crystallize the product, ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride.[4][5]
-
The crystals are collected by filtration, washed with cold acetonitrile, and dried.[2][7]
Data Presentation
The following tables summarize the reaction conditions and outcomes from various reported procedures.
Table 1: Comparison of Hydrogenation Conditions
| Parameter | Method 1: Raney-Ni[1][4] | Method 2: Pd/C[3][4][5] |
| Catalyst | Raney-Nickel | 10% Palladium on Carbon |
| Solvent | Ethanol / Water | Water |
| Temperature | 130°C (high temp) | Step 1: 40-50°C, Step 2: 50-60°C |
| Pressure | 14 MPa (high pressure) | Step 1: 0.1-0.6 bar, Step 2: 1-4 bar |
| Reaction Time | Up to 5 days | Not specified, monitored by H₂ uptake |
Table 2: Product Yield and Isomer Ratio
| Method | Product | Yield | Isomer Ratio (trans:cis) | Reference |
| Raney-Ni | 4-Aminocyclohexylacetic acid | Not specified | 81:19 | [3][4][5] |
| Pd/C | Ethyl trans-2-(4-aminocyclohexyl)acetate HCl | 40% | Primarily trans | [7] |
| Raney-Ni (alternative) | 2-(4-aminocyclohexyl)-ethyl acetate | 82.0% | Not specified | [1] |
Discussion
The choice of catalyst significantly influences the reaction conditions and the stereochemical outcome of the hydrogenation. Raney-Nickel typically requires harsh conditions of high temperature and pressure, which can lead to a mixture of cis and trans isomers.[1][4] In contrast, the use of Pd/C allows for a two-step hydrogenation under much milder conditions.[3][4][5] This stepwise approach, where the nitro group is reduced at a lower temperature and pressure before the aromatic ring, provides better control and favors the formation of the thermodynamically more stable trans isomer.
The final esterification step is typically carried out under acidic conditions using ethanol. The isolation of the product as a hydrochloride salt facilitates its purification by crystallization.[2][7]
Conclusion
The catalytic hydrogenation of 4-nitrophenylacetic acid is a viable route for the synthesis of this compound. For researchers aiming for higher selectivity of the trans isomer and milder reaction conditions, the two-step hydrogenation using a Pd/C catalyst is the recommended method. The protocols and data presented in these application notes provide a comprehensive guide for the successful synthesis and optimization of this important pharmaceutical intermediate.
References
- 1. CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate - Google Patents [patents.google.com]
- 2. Process For The Preparation Of Trans 4 Aminocyclohexyl Acetic Acid [quickcompany.in]
- 3. researchgate.net [researchgate.net]
- 4. EP2358661B1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]
- 5. WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]
- 6. EA020350B1 - PROCESS FOR THE PREPARATION OF TRANS 4-AMINO-CYCLOHEXYL ACETIC ACID ETHYL ESTER HCl - Google Patents [patents.google.com]
- 7. lookchem.com [lookchem.com]
Application Notes and Protocols: Use of Pd/C Catalyst in the Synthesis of Ethyl 2-(4-aminocyclohexyl)acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of Ethyl 2-(4-aminocyclohexyl)acetate, a key intermediate in pharmaceutical development, utilizing a Palladium on carbon (Pd/C) catalyst. The protocols are based on established and patented chemical literature, offering robust and scalable methods.
Introduction
Palladium on carbon (Pd/C) is a highly effective and versatile heterogeneous catalyst widely employed in organic synthesis for various hydrogenation reactions.[1][2] Its applications include the reduction of nitro groups, alkenes, alkynes, and aromatic systems.[3][4] In the synthesis of this compound, Pd/C plays a crucial role in the reduction of either a nitroaromatic precursor or an oxime intermediate, followed by the saturation of the aromatic or unsaturated cyclic system.[5] The choice of the starting material dictates the specific reaction pathway and conditions.
This document outlines two primary synthetic routes leveraging the catalytic activity of Pd/C.
Synthetic Pathways
Two principal routes for the synthesis of this compound using a Pd/C catalyst have been identified in the literature:
-
Route A: Hydrogenation of Ethyl 2-(4-nitrophenyl)acetate. This is a two-stage hydrogenation process where the nitro group is first reduced to an amine, followed by the hydrogenation of the phenyl ring to a cyclohexyl ring.[6][7]
-
Route B: Reductive amination of Ethyl 2-(4-oxocyclohexyl)acetate. This pathway involves the formation of an oxime from the corresponding ketone, followed by the catalytic hydrogenation of the oxime and the cyclohexenyl ring.[5]
Below is a diagram illustrating these two synthetic approaches.
Caption: Synthetic routes to this compound.
Experimental Protocols and Data
The following sections provide detailed experimental protocols and tabulated data for the synthesis of this compound via the described routes.
Route A: From Ethyl 2-(4-nitrophenyl)acetate
This process involves a two-step hydrogenation in a single pot. The first step is the reduction of the nitro group at a lower temperature and pressure, followed by the hydrogenation of the aromatic ring at elevated temperature and pressure.[6][7]
Experimental Protocol:
-
Reaction Setup: A suitable autoclave reactor is charged with 4-nitrophenylacetic acid and a protic solvent (e.g., deionized water).[6][8]
-
Catalyst Addition: A suspension of 10% Pd/C in water is added to the reactor under a nitrogen atmosphere.[6][8]
-
First Hydrogenation (Nitro Reduction): The reactor is purged with hydrogen gas. The reaction is then carried out at a temperature of 44-46°C and a hydrogen pressure of up to 0.6 bar until the hydrogen uptake slows down.[6][8]
-
Second Hydrogenation (Ring Reduction): The temperature is then raised to 50-60°C and the hydrogen pressure is increased to 1-4 bar. The reaction is continued until the hydrogen uptake ceases.[6][7]
-
Esterification and Work-up: Following the hydrogenation, the reaction mixture is filtered to remove the Pd/C catalyst. The solvent is distilled off, and the resulting 4-aminocyclohexylacetic acid is esterified by refluxing in ethanolic HCl.[6][8] The product, Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride, is then isolated by crystallization from a solvent like acetonitrile.[8][9]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | 4-Nitrophenylacetic acid | [6][8] |
| Catalyst | 10% Pd/C | [6][8] |
| Solvent | Deionized Water | [6][8] |
| Nitro Reduction Conditions | ||
| Temperature | 44-46 °C | [6][8] |
| Hydrogen Pressure | up to 0.6 bar | [6][8] |
| Ring Hydrogenation Conditions | ||
| Temperature | 50-60 °C | [6][7] |
| Hydrogen Pressure | 1-4 bar | [6][7] |
| Final Product | Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride | [8][9] |
| Yield | ~40% | [6][8] |
Route B: From Ethyl 2-(4-oximidocyclohexenyl)acetate
This method involves the hydrogenation of an oxime intermediate, which is prepared from the corresponding ketone.[5]
Experimental Protocol:
-
Reaction Setup: A pressure reactor is charged with Ethyl 2-(4-oximidocyclohexenyl)acetate, a solvent (e.g., ethanol or methanol), and the Pd/C catalyst (5-10% by weight).[5]
-
Hydrogenation: The reactor is pressurized with hydrogen to 5-10 bar. The reaction is carried out at a temperature of 20-30°C for approximately 10 hours.[5]
-
Work-up: After the reaction is complete, the catalyst is removed by filtration. The solvent is then evaporated under reduced pressure to yield the crude product, this compound.[5]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | Ethyl 2-(4-oximidocyclohexenyl)acetate | [5] |
| Catalyst | Pd/C | [5] |
| Catalyst Loading | 5-10% (mass fraction) | [5] |
| Solvent | Methanol or Ethanol | [5] |
| Temperature | 20-30 °C | [5] |
| Hydrogen Pressure | 5-10 bar | [5] |
| Reaction Time | 10 hours | [5] |
| Yield | 80.9 - 84.1% | [5] |
Experimental Workflow
The general workflow for the synthesis and purification of this compound using a Pd/C catalyst is depicted in the following diagram.
Caption: General experimental workflow for the synthesis.
Safety Considerations
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be carried out in a well-ventilated fume hood or a designated high-pressure laboratory, using appropriate safety measures.
-
Palladium on Carbon: Pd/C can be pyrophoric, especially when dry and in the presence of hydrogen and air. It should be handled with care, preferably wetted with a solvent.
-
Pressure Reactors: Autoclaves and other pressure equipment must be operated by trained personnel and regularly inspected for safety.
Conclusion
The use of a Pd/C catalyst offers an efficient and reliable method for the synthesis of this compound. The choice between the two presented routes will depend on the availability of starting materials, desired scale, and specific process safety and economic considerations. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of pharmaceutical development.
References
- 1. youtube.com [youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane [organic-chemistry.org]
- 5. CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate - Google Patents [patents.google.com]
- 6. WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]
- 7. EP2358661B1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]
- 8. Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride | 76308-26-4 [chemicalbook.com]
- 9. Process For The Preparation Of Trans 4 Aminocyclohexyl Acetic Acid [quickcompany.in]
Application Notes and Protocols for the Raney-Ni Catalyzed Synthesis of Ethyl 2-(4-aminocyclohexyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Ethyl 2-(4-aminocyclohexyl)acetate, a valuable intermediate in pharmaceutical chemistry, particularly as a potential dopamine receptor ligand.[1] The focus of this guide is on the catalytic hydrogenation step employing Raney® Nickel, a versatile and cost-effective catalyst for this transformation.[2][3]
Overview of Synthetic Strategies
The synthesis of this compound can be achieved through various synthetic routes. A common and industrially scalable approach involves the catalytic hydrogenation of an aromatic precursor. Historically, early methods for this synthesis utilized high-pressure hydrogenation of 4-nitrophenylacetic acid with Raney-Ni, which often resulted in a mixture of cis and trans isomers.[1] More contemporary methods, however, have been developed to afford better control over the stereochemistry and to provide higher yields under milder conditions.
An alternative pathway begins with 1,4-cyclohexanedione, proceeding through a Wittig reaction and subsequent condensation to form an oxime intermediate, which is then reduced via catalytic hydrogenation to the desired product.[1][4]
This document will focus on the Raney-Ni catalyzed hydrogenation of an oxime intermediate, a method noted for its efficiency and high yields.
Raney-Ni as a Catalyst
Raney Nickel is a finely divided, porous nickel catalyst renowned for its high surface area and catalytic activity in hydrogenation reactions.[3][5] It is prepared by leaching aluminum from a nickel-aluminum alloy using a concentrated solution of sodium hydroxide.[6] The resulting "spongy" nickel is saturated with hydrogen, making it a highly effective catalyst for the reduction of various functional groups, including nitro groups, oximes, and aromatic rings.[7][8] Its advantages over precious metal catalysts like palladium or platinum include lower cost and, in some cases, improved chemoselectivity.[2][9]
Key Characteristics of Raney-Ni:
-
High Activity: Due to its large surface area, Raney-Ni is a highly active catalyst for hydrogenation.[5]
-
Versatility: It can be used to reduce a wide range of functional groups.[7][8]
-
Cost-Effective: It is a more economical option compared to precious metal catalysts.[2]
-
Pyrophoric Nature: Dry Raney-Ni is pyrophoric and must be handled with care, typically stored and handled as a slurry in water or a suitable solvent.[7][9]
Experimental Data and Reaction Parameters
The following table summarizes the quantitative data from various reported Raney-Ni catalyzed syntheses of this compound from the intermediate, ethyl 2-(4-oximidocyclohexenyl)acetate.
| Parameter | Value | Reference |
| Starting Material | Ethyl 2-(4-oximidocyclohexenyl)acetate | [4] |
| Catalyst | Raney-Nickel (Raney-Ni) | [4] |
| Catalyst Loading | 5-10% by weight of the starting material | [4] |
| Solvent | Methanol or Ethanol | [4] |
| Hydrogen Pressure | 5-10 bar | [4] |
| Reaction Temperature | 20-30 °C | [4] |
| Reaction Time | 10 hours | [4] |
| Yield | 82.0% - 84.6% | [4] |
Detailed Experimental Protocol
This protocol describes the synthesis of this compound starting from Ethyl 2-(4-oximidocyclohexenyl)acetate using a Raney-Ni catalyst.
Materials:
-
Ethyl 2-(4-oximidocyclohexenyl)acetate
-
Raney-Nickel (slurry in water)
-
Methanol or Ethanol (anhydrous)
-
Hydrogen gas (high purity)
-
Anhydrous Sodium Sulfate
-
Standard laboratory glassware
-
High-pressure autoclave or hydrogenation apparatus
Procedure:
-
Catalyst Preparation:
-
Carefully decant the water from the Raney-Ni slurry.
-
Wash the catalyst multiple times with the chosen solvent (methanol or ethanol) to remove any residual water. All handling of Raney-Ni should be done under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition, as it is pyrophoric when dry.[7][9]
-
-
Reaction Setup:
-
In a high-pressure autoclave, add Ethyl 2-(4-oximidocyclohexenyl)acetate (e.g., 2.01 g, 10 mmol).[4]
-
Add the washed Raney-Ni catalyst (e.g., 0.13 g - 0.20 g, which corresponds to approximately 6.5-10% by weight of the starting material).[4]
-
Add the solvent (e.g., 30 mL of methanol or ethanol).[4]
-
Seal the autoclave securely.
-
-
Hydrogenation:
-
Purge the autoclave with nitrogen gas several times to remove any air.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 5-8 bar).[4]
-
Maintain the reaction mixture at the specified temperature (e.g., 20-30 °C) with vigorous stirring.[4]
-
Continue the reaction for the specified duration (e.g., 10 hours).[4] Monitor the reaction progress by observing the cessation of hydrogen uptake.
-
-
Work-up and Purification:
-
After the reaction is complete, carefully vent the excess hydrogen gas from the autoclave.
-
Purge the autoclave with nitrogen gas.
-
Carefully open the autoclave and filter the reaction mixture through a bed of Celite to remove the Raney-Ni catalyst. The filtered catalyst should be kept wet to prevent ignition.
-
Wash the filter cake with a small amount of the solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure to remove the solvent.
-
The resulting crude product can be further purified if necessary, for example, by distillation or by forming a hydrochloride salt and recrystallizing.[10]
-
-
Characterization:
-
The final product, this compound, can be characterized by standard analytical techniques such as NMR and LC-MS. For example, 1H-NMR (CDCl3, 400MHz) δ: 1.15-1.28 (m, 5H), 1.80-2.42 (m, 8H), 3.29 (d, 1H, J=12Hz), 4.15 (q, 2H, J=7.2); LC-MS (m/z): 186 (M+1).[4]
-
Visualized Workflow and Reaction Scheme
The following diagrams illustrate the overall synthetic workflow and the specific Raney-Ni catalyzed reaction step.
Caption: Overall synthetic workflow for this compound.
Caption: Raney-Ni catalyzed hydrogenation of the oxime intermediate.
These protocols and notes are intended to provide a comprehensive guide for the synthesis of this compound using Raney-Ni. As with any chemical procedure, appropriate safety precautions should be taken, particularly when handling pyrophoric catalysts and conducting reactions under pressure.
References
- 1. Buy this compound | 76308-28-6 [smolecule.com]
- 2. acs.org [acs.org]
- 3. grokipedia.com [grokipedia.com]
- 4. CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate - Google Patents [patents.google.com]
- 5. Raney nickel - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Raney Nickel Catalyst, Hydrogenation Catalyst, Mumbai, India [vineethchemicals.com]
- 8. Raney Nickel, Raney Nickel Catalyst, Vineeth Precious [preciouscatalyst.com]
- 9. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 10. Process For The Preparation Of Trans 4 Aminocyclohexyl Acetic Acid [quickcompany.in]
Application Notes and Protocols for the Esterification of 4-Aminocyclohexylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the esterification of 4-aminocyclohexylacetic acid, a key process in the synthesis of various active pharmaceutical ingredients. The protocols outlined below are based on established chemical principles and published methodologies, offering reliable procedures for laboratory and developmental applications.
Introduction
4-Aminocyclohexylacetic acid is a bifunctional molecule containing both a primary amine and a carboxylic acid. Its ester derivatives are valuable intermediates in medicinal chemistry. The esterification of this compound requires careful consideration of the reactive amino group, which can interfere with the desired reaction. This note details two effective methods for the esterification of 4-aminocyclohexylacetic acid: the classical Fischer-Speier esterification and the milder Steglich esterification.
Method 1: Fischer-Speier Esterification
The Fischer-Speier esterification is a widely used and cost-effective method for producing esters from carboxylic acids and alcohols, catalyzed by a strong acid. For amino acids, the acid catalyst also serves to protect the amino group by forming an ammonium salt, thus preventing its acylation.[1][2][3] This method is particularly well-suited for the synthesis of the hydrochloride salt of the corresponding ester.[4][5][6][7]
Experimental Protocol
Objective: To synthesize ethyl 4-aminocyclohexylacetate hydrochloride.
Materials:
-
4-Aminocyclohexylacetic acid
-
Anhydrous Ethanol (EtOH)
-
Hydrogen Chloride (HCl) gas or concentrated Hydrochloric Acid
-
Acetonitrile
-
Diatomaceous earth (Celite®)
-
Standard laboratory glassware for reflux, filtration, and distillation
-
Magnetic stirrer with heating
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 4-aminocyclohexylacetic acid in anhydrous ethanol.
-
Acidification: Saturate the ethanolic suspension with anhydrous hydrogen chloride gas at 0 °C. Alternatively, cautiously add a molar excess of concentrated hydrochloric acid. The HCl serves as the catalyst and protects the amine group by forming the hydrochloride salt.[5][6][7]
-
Reaction: Heat the mixture to reflux and maintain for 1-3 hours.[5][6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.[4] This will yield a residual mass.
-
Azeotropic Removal of Water: Add acetonitrile to the residue and distill off the solvent under vacuum. This step helps to remove any remaining water.[5][6]
-
Crystallization and Isolation: Add fresh acetonitrile to the residue and heat to dissolve.[4] Cool the solution slowly to allow for the crystallization of the product, ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride. The cooling can be staged, for instance, cooling to room temperature, followed by further cooling to 0-5 °C to maximize crystal formation.[6]
-
Filtration and Drying: Filter the precipitated solid and wash with cold acetonitrile.[4] Dry the product under vacuum to a constant weight.
Data Presentation
The following table summarizes typical reaction parameters and outcomes for the Fischer esterification of 4-aminocyclohexylacetic acid to its ethyl ester hydrochloride, based on patent literature.
| Parameter | Value/Condition | Source |
| Starting Material | trans-4-Aminocyclohexylacetic acid | [4] |
| Alcohol | Ethanol | [4][5][6] |
| Catalyst | Hydrochloric Acid (HCl) | [4][5][6] |
| Reaction Temperature | Reflux | [4][5][6] |
| Reaction Time | 1-3 hours | [5][6] |
| Isolation Solvent | Acetonitrile | [4][5][6] |
| Product | ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride | [4] |
| Yield | ~75-85% (calculated from molar equivalents in patents) | [4] |
Experimental Workflow Diagram
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. aklectures.com [aklectures.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Process For The Preparation Of Trans 4 Aminocyclohexyl Acetic Acid [quickcompany.in]
- 5. EP2358661B1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]
- 6. WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]
- 7. EA020350B1 - PROCESS FOR THE PREPARATION OF TRANS 4-AMINO-CYCLOHEXYL ACETIC ACID ETHYL ESTER HCl - Google Patents [patents.google.com]
Application Notes and Protocols: "Ethyl 2-(4-aminocyclohexyl)acetate" as a Key Intermediate in Cariprazine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Cariprazine, focusing on the pivotal role of the intermediate, Ethyl 2-(4-aminocyclohexyl)acetate. Cariprazine is an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder. The synthesis of its trans-isomer is crucial for its pharmacological activity.[1][2]
Overview of Synthetic Strategy
The synthesis of Cariprazine from this compound is a multi-step process. The overall strategy involves the initial synthesis of the key intermediate, followed by a series of reactions to build the final Cariprazine molecule. The trans configuration of the cyclohexyl ring is a critical stereochemical feature for the desired pharmacological activity.
A common synthetic pathway begins with the reduction and esterification of 4-nitrophenylacetic acid to produce this compound. This intermediate is then further reacted to introduce the dichlorophenylpiperazine and dimethylurea moieties to yield Cariprazine.
dot
Caption: A simplified workflow for the synthesis of Cariprazine.
Experimental Protocols
Synthesis of trans-Ethyl 2-(4-aminocyclohexyl)acetate hydrochloride from 4-Nitrophenylacetic Acid
This protocol outlines a two-step hydrogenation of 4-nitrophenylacetic acid followed by esterification to yield the hydrochloride salt of the target intermediate.
Materials:
-
4-Nitrophenylacetic acid
-
10% Palladium on Carbon (Pd/C) catalyst
-
Deionized water
-
Ethanol
-
Hydrochloric acid (30% in ethanol)
-
Acetonitrile
-
Nitrogen gas
-
Hydrogen gas
-
Enamelled autoclave
Procedure:
-
Hydrogenation - Step 1 (Nitro Group Reduction):
-
Charge a 2500 L enamelled autoclave with 1000 kg of deionized water and 210 kg of 4-nitrophenylacetic acid at room temperature under a nitrogen atmosphere.
-
Add a suspension of 21 kg of 10% Pd/C in 20 kg of deionized water.
-
Purge the reactor with hydrogen gas.
-
Carry out the hydrogenation at 44-46°C under a pressure of up to 0.6 bar until the hydrogen uptake slows down.[3]
-
-
Hydrogenation - Step 2 (Aromatic Ring Reduction):
-
Increase the temperature to 55-58°C and continue the hydrogenation at a maximum pressure of 4.0 bar until hydrogen uptake ceases.[3]
-
-
Work-up and Esterification:
-
Cool the reaction mixture to 25-30°C and purge with nitrogen.
-
Filter the catalyst.
-
Combine the filtrates and distill off 1200 kg of the solvent under vacuum at a temperature up to 80°C.
-
Cool the residue to below 30°C, add 430 kg of ethanol, and distill off 500 L of solvent under vacuum.[3]
-
Cool the mixture to 25-30°C, add 550 kg of ethanol and 170 kg of 30% hydrochloric acid in ethanol.
-
Heat the reaction mixture to reflux for approximately 2 hours.[3]
-
-
Isolation:
-
Distill off the solvent under vacuum. Add 800 L of ethanol and distill off 750-800 L of solvent.
-
Add 700 kg of acetonitrile to the residue and distill off 140 L.
-
Cool the solution to 0 to -5°C to crystallize the product.
-
Centrifuge the crystals and wash with two portions of 100 kg of acetonitrile.
-
Dry the solid to a constant weight at up to 60°C to obtain trans-Ethyl 2-(4-aminocyclohexyl)acetate hydrochloride.[3][4][5]
-
Synthesis of Cariprazine from an Intermediate Amine
This protocol describes the final step in the synthesis of Cariprazine from a key amine intermediate.
Materials:
-
trans-N-(4-{2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-ethyl}-cyclohexyl)aminomethyl methanesulfonate
-
Dichloromethane
-
Dimethylamine in Isopropanol
-
Distilled water
-
Concentrated hydrochloric acid
Procedure:
-
Dissolve 4.4 g (0.011 moles) of trans-N-(4-{2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-ethyl}-cyclohexyl)aminomethyl methanesulfonate in 120 mL of dichloromethane.
-
Add the resulting solution to a solution of 13 g of dimethylamine in 100 mL of isopropanol, maintaining the reaction temperature below 0°C.
-
Stir the reaction mixture at 0°C for 30 minutes.
-
Add 100 mL of distilled water while stirring and adjust the pH of the aqueous phase to 7-8 with concentrated hydrochloric acid.
-
Concentrate the reaction mixture to 100 mL under vacuum.
-
Add 70 mL of distilled water and further concentrate to 120 mL under vacuum.
-
Stir the resulting suspension at 20-25°C for 1 hour.
-
Separate the product by filtration to yield Cariprazine.[6]
Quantitative Data
The yield of this compound can vary depending on the synthetic route and reaction conditions. Below is a summary of reported yields from different methods.
| Starting Material | Catalyst/Reagents | Reaction Conditions | Yield (%) | Reference |
| 4-Nitrophenylacetic acid | Pd/C, H₂, Ethanol, HCl | Two-step hydrogenation and esterification | 40% | [3][4][5] |
| Ethyl 2-(4-oximidocyclohexenyl) acetate | Pd-C, H₂, Ethanol | Hydrogen pressure: 7 bar, 10h | 80.9% | [7] |
| Ethyl 2-(4-oximidocyclohexenyl) acetate | Pd-C, H₂, Methanol | Hydrogen pressure: 10 bar, 10h | 84.1% | [7] |
| Ethyl 2-(4-oximidocyclohexenyl) acetate | Raney-Ni, H₂, Ethanol | Hydrogen pressure: 8 bar, 10h | 82.0% | [7] |
| 4-Nitrophenylacetic acid | Raney-Ni, H₂ | High pressure (14 MPa) and temperature (130°C), 5 days | Not specified | [7] |
Cariprazine Signaling Pathway
Cariprazine's therapeutic effects are believed to be mediated through its interaction with central dopamine and serotonin receptors. It acts as a partial agonist at dopamine D2 and D3 receptors and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors.[8][9] This dual action allows it to modulate dopaminergic and serotonergic activity, which is often dysregulated in psychiatric disorders.[9]
dot
Caption: Cariprazine's interaction with dopamine and serotonin receptors.
References
- 1. researchgate.net [researchgate.net]
- 2. medkoo.com [medkoo.com]
- 3. Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride | 76308-26-4 [chemicalbook.com]
- 4. Cas 76308-26-4,Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride | lookchem [lookchem.com]
- 5. EP2358661B1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]
- 6. Page loading... [wap.guidechem.com]
- 7. CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. A Process For Preparation Of Cariprazine And Intermediates Thereof [quickcompany.in]
Application Notes and Protocols for the Derivatization of the Amino Group of Ethyl 2-(4-aminocyclohexyl)acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the primary amino group of Ethyl 2-(4-aminocyclohexyl)acetate. This compound, particularly its trans-isomer, is a valuable building block in medicinal chemistry, notably as a key intermediate in the synthesis of the antipsychotic drug Cariprazine.[1][2] The derivatization of its amino group allows for the introduction of a wide range of functionalities, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.
The protocols outlined below cover common and synthetically important transformations: N-acylation, N-sulfonylation, reductive amination, and urea formation.
Key Derivatization Reactions
The primary amino group of this compound offers a versatile handle for various chemical modifications. The following sections detail the protocols for several key derivatization reactions.
N-Acylation
N-acylation is a fundamental transformation for the introduction of an amide functionality. This is commonly achieved through the reaction of the primary amine with an acylating agent such as an acyl chloride or an acid anhydride.
Protocol 1: N-Acetylation with Acetic Anhydride
This protocol describes the formation of N-(4-(2-ethoxy-2-oxoethyl)cyclohexyl)acetamide.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM) or Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1-1.2 eq) dropwise to the stirred solution.[3]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography if necessary.
N-Sulfonylation
The formation of a sulfonamide linkage is another important derivatization, often used to introduce bioisosteres of amides or to modify the physicochemical properties of a molecule.
Protocol 2: N-Tosylation with p-Toluenesulfonyl Chloride
This protocol describes the synthesis of ethyl 2-(4-(tosylamino)cyclohexyl)acetate.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (Et3N) or Pyridine
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the residue by column chromatography on silica gel.
Reductive Amination
Reductive amination is a powerful method for the formation of C-N bonds and is used to introduce alkyl groups to the nitrogen atom. This two-step, one-pot process involves the formation of an imine intermediate followed by its reduction to an amine.[4][5]
Protocol 3: Reductive Amination with an Aldehyde
This protocol outlines a general procedure for the N-alkylation of this compound.
Materials:
-
This compound
-
Aldehyde (e.g., formaldehyde, acetaldehyde) (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)3) or Sodium cyanoborohydride (NaBH3CN) (1.5 eq)[4]
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a stirred solution of this compound (1.0 eq) in DCM or DCE, add the aldehyde (1.0-1.2 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography.
Urea Formation
Urea moieties are prevalent in many biologically active compounds. The reaction of a primary amine with an isocyanate or a carbamoyl chloride is a common method for their synthesis.
Protocol 4: Urea Synthesis with Dimethylcarbamoyl Chloride
This protocol is relevant to the synthesis of Cariprazine and describes the formation of ethyl 2-(4-(3,3-dimethylureido)cyclohexyl)acetate.
Materials:
-
This compound
-
Dimethylcarbamoyl chloride
-
Triethylamine (Et3N) or another non-nucleophilic base
-
Dichloromethane (DCM, anhydrous)
-
Water
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C.
-
Add dimethylcarbamoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The resulting crude product can be purified by column chromatography or recrystallization.
Quantitative Data Summary
The following tables summarize typical reaction conditions and expected outcomes for the derivatization of this compound. Please note that yields can vary depending on the specific substrate, reaction scale, and purification method.
| Derivatization Reaction | Reagent | Solvent | Base | Temperature | Time | Typical Yield |
| N-Acetylation | Acetic Anhydride | Pyridine | Pyridine | 0 °C to RT | 2-4 h | >90% (estimated) |
| N-Tosylation | p-Toluenesulfonyl Chloride | DCM | Triethylamine | 0 °C to RT | 12-24 h | 80-95% (estimated) |
| Reductive Amination | Aldehyde / NaBH(OAc)3 | DCM / DCE | - | RT | 12-24 h | 70-90% |
| Urea Formation | Dimethylcarbamoyl Chloride | DCM | Triethylamine | 0 °C to RT | 4-6 h | >85% |
Visualizing the Workflow and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the chemical transformations and the general experimental workflow.
References
- 1. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate | C15H27NO4 | CID 66626875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Synthesis and Purification of Ethyl 2-(4-aminocyclohexyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the large-scale synthesis and purification of Ethyl 2-(4-aminocyclohexyl)acetate, a key intermediate in pharmaceutical development.[1][2][] The protocols are based on established and scalable chemical transformations, primarily involving the catalytic hydrogenation of a nitroaromatic precursor.
I. Overview of Synthetic Strategies
The industrial production of this compound, particularly the trans isomer, is most commonly achieved through the catalytic hydrogenation of 4-nitrophenylacetic acid. This process involves the reduction of both the nitro group and the aromatic ring, followed by esterification. An alternative route begins with 1,4-cyclohexanedione, proceeding through a Wittig reaction and subsequent transformations.[4]
Key applications of this compound include:
-
Organic Synthesis Intermediate: Its structure allows for the creation of complex organic molecules.[1][2]
-
Pharmaceutical Intermediate: It is a crucial building block in the synthesis of various pharmaceutical compounds.[1][2]
-
Laboratory Research: Used to explore new reaction pathways and develop novel synthetic methods.[1]
II. Comparative Data of Synthesis Protocols
The following tables summarize quantitative data from two primary synthetic routes for easy comparison.
Table 1: Synthesis via Catalytic Hydrogenation of 4-Nitrophenylacetic Acid
| Parameter | Value | Reference |
| Starting Material | 4-Nitrophenylacetic acid | [1][5] |
| Catalyst | 10% Palladium on Carbon (Pd/C) | [1][5] |
| Solvent | Deionized Water, Ethanol | [1][5] |
| Hydrogenation Stage 1 | 44-46°C, up to 0.6 bar | [1][5][6] |
| Hydrogenation Stage 2 | 55-58°C, up to 4.0 bar | [1][5][6] |
| Esterification Reagent | Ethanolic HCl | [1][5] |
| Purification Solvent | Acetonitrile | [1][2][6] |
| Final Product Form | trans-4-amino-cyclohexyl-acetic acid ethyl ester HCl | [1][5] |
| Yield | 40% | [1][6] |
Table 2: Synthesis via 1,4-Cyclohexanedione
| Parameter | Value | Reference |
| Starting Material | 1,4-Cyclohexanedione | [4] |
| Key Intermediates | Ethyl 2-(4-carbonylcyclohexenyl)acetate, Ethyl 2-(4-oximidocyclohexenyl)acetate | [4] |
| Catalyst for Hydrogenation | Palladium on Carbon (Pd/C) or Raney Nickel (Raney-Ni) | [4] |
| Hydrogenation Solvent | Methanol or Ethanol | [4] |
| Hydrogen Pressure | 5-10 bar | [4] |
| Reaction Temperature | 20-30°C | [4] |
| Yield | 80-84% | [4] |
III. Detailed Experimental Protocols
Protocol 1: Large-Scale Synthesis via Catalytic Hydrogenation of 4-Nitrophenylacetic Acid
This protocol details a two-stage hydrogenation process followed by esterification and purification.
1. Hydrogenation:
-
Charge a 2500 L enamelled autoclave with 1000 kg of deionized water and 210 kg of 4-nitrophenylacetic acid under a nitrogen atmosphere.[1][5]
-
Add a suspension of 21 kg of 10% Pd/C in 20 kg of deionized water.[1][5]
-
Pressurize the reactor with hydrogen and conduct the initial hydrogenation at 44-46°C and up to 0.6 bar overpressure until hydrogen uptake slows.[1][5][6]
-
Increase the temperature to 55-58°C and the hydrogen pressure to a maximum of 4.0 bar overpressure to complete the reduction of the aromatic ring.[1][5][6]
-
Once hydrogen uptake ceases, cool the mixture to 25-30°C and filter the catalyst.[1]
2. Esterification:
-
Combine the filtrates and distill off approximately 1200 kg of water under vacuum at up to 80°C.[1][5]
-
Add 430 kg of ethyl alcohol and continue distillation to remove residual water.[1][5]
-
To the cooled residue (25-30°C), add 550 kg of ethyl alcohol and 170 kg of 30% hydrochloric ethyl alcohol.[1][5]
-
Heat the mixture to reflux for approximately 2 hours to facilitate esterification.[1][5]
3. Purification and Isolation:
-
Add 700 kg of acetonitrile to the residue and perform a partial distillation.[1][2][6]
-
Cool the resulting solution to 0 to -5°C to induce crystallization.[1][2][6]
-
Centrifuge the crystals and wash them with two portions of cold acetonitrile (50 kg each).[1][2]
-
Dry the solid product under vacuum at up to 60°C to a constant weight.[1][2]
Protocol 2: Laboratory-Scale Synthesis from Ethyl 2-(4-oximidocyclohexenyl) acetate
This protocol outlines the final hydrogenation step of an alternative synthetic route.
-
In a suitable pressure reactor, combine 2.01 g (10 mmol) of ethyl 2-(4-oximidocyclohexenyl) acetate and 0.16 g of Pd/C in 30 mL of ethanol.[4]
-
Pressurize the reactor with hydrogen to 7 bar.[4]
-
Stir the reaction mixture for 10 hours at room temperature.[4]
-
After the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen.
-
Filter the catalyst from the reaction mixture.
-
Evaporate the solvent under reduced pressure to obtain the product, this compound.[4]
IV. Visualized Workflows
The following diagrams illustrate the logical flow of the synthesis and purification processes.
Caption: Synthesis and Purification Workflow.
Caption: Detailed Experimental Workflow.
References
- 1. Cas 76308-26-4,Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride | lookchem [lookchem.com]
- 2. Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride | 76308-26-4 [chemicalbook.com]
- 4. CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate - Google Patents [patents.google.com]
- 5. EP2358661B1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]
- 6. WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of trans-"Ethyl 2-(4-aminocyclohexyl)acetate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of trans-"Ethyl 2-(4-aminocyclohexyl)acetate".
Troubleshooting Guides
Issue 1: Low trans:cis Isomer Ratio in the Final Product
Question: My hydrogenation of ethyl 2-(4-nitrophenyl)acetate or 4-nitrophenylacetic acid results in a low trans:cis ratio of the desired this compound. How can I improve the trans-selectivity?
Answer: Achieving a high trans:cis isomer ratio is a common challenge in this synthesis. The stereochemical outcome is significantly influenced by the choice of catalyst, solvent, and reaction conditions. Here are several factors to consider and optimize:
-
Catalyst Selection:
-
Palladium on Carbon (Pd/C): This catalyst is often used and can provide good yields. However, to favor the trans isomer, it is crucial to control the reaction conditions carefully. A two-step pressure and temperature profile during hydrogenation has been shown to improve trans-selectivity.[1][2][3][4]
-
Raney Nickel (Raney-Ni): Historically, Raney-Ni has been used for this transformation. It can lead to a mixture of isomers, with some reports indicating a trans:cis ratio of approximately 81:19 under specific high-pressure and high-temperature conditions.[2][3] While effective, the pyrophoric nature of Raney-Ni requires careful handling.[5]
-
Catalyst Modifiers: The addition of modifiers can influence the stereochemical outcome. While not extensively documented for this specific synthesis, it is a known strategy in heterogeneous catalysis to alter selectivity.
-
-
Reaction Conditions:
-
Pressure and Temperature: High pressure and temperature have been traditionally used, particularly with Raney-Ni. However, modern methods with Pd/C often employ a milder, two-stage approach. An initial low-pressure hydrogenation of the nitro group at a lower temperature, followed by a higher pressure hydrogenation of the aromatic ring at a slightly elevated temperature, can favor the formation of the trans isomer.[1][2][3][4]
-
Solvent: Protic solvents like water or ethanol are commonly used. The choice of solvent can influence the conformation of the substrate on the catalyst surface, thereby affecting the stereochemical outcome.
-
-
Starting Material: The synthesis can proceed via hydrogenation of 4-nitrophenylacetic acid followed by esterification, or by direct hydrogenation of ethyl 2-(4-nitrophenyl)acetate. The choice of starting material may influence the optimal reaction conditions.
Issue 2: Difficulty in Separating trans and cis Isomers
Question: I have a mixture of trans and cis isomers of this compound. What are the most effective methods for their separation?
Answer: The separation of diastereomers like the trans and cis isomers of this compound can be challenging due to their similar physical properties. Here are some recommended techniques:
-
Fractional Crystallization: This is the most common and industrially applied method for separating the isomers. The hydrochloride salt of the trans isomer is often less soluble in specific solvents than the cis isomer.
-
Procedure: After hydrogenation and esterification, the resulting mixture of amine hydrochlorides is dissolved in a suitable solvent (e.g., acetonitrile or a mixture of ethanol and diethyl ether) at an elevated temperature.[6] Upon slow cooling, the trans isomer preferentially crystallizes and can be isolated by filtration.[1][6][7]
-
Solvent Selection: Acetonitrile is frequently cited as an effective solvent for the selective crystallization of the trans-hydrochloride salt.[1][6][7]
-
-
Chromatography: While less common for large-scale separation, column chromatography can be used at the lab scale to separate the isomers. The choice of stationary and mobile phases will need to be optimized.
-
Enzymatic Resolution: A more advanced technique involves the use of enzymes that can selectively react with one of the isomers, allowing for the separation of the unreacted isomer. For instance, a transaminase could be used to selectively deaminate the cis-isomer, allowing for the isolation of the pure trans-isomer.
Issue 3: Inaccurate Quantification of the trans:cis Isomer Ratio
Question: How can I accurately determine the trans:cis isomer ratio in my reaction mixture?
Answer: Accurate quantification is crucial for optimizing your reaction conditions. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is a powerful technique for differentiating and quantifying the isomers. The axial and equatorial protons on the cyclohexane ring will have different chemical shifts and, more importantly, different coupling constants (J-values). The width and splitting pattern of the proton at C1 (adjacent to the CH₂COOEt group) and C4 (bearing the amino group) can be used to distinguish the trans and cis isomers. Integration of the distinct signals for each isomer allows for the determination of their ratio.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
GC Separation: A GC equipped with a suitable capillary column can separate the trans and cis isomers. Derivatization of the amine group (e.g., by acetylation) may be necessary to improve the separation and peak shape.
-
MS Detection: The mass spectrometer will confirm the identity of the eluting peaks. The ratio of the isomers can be determined by integrating the peak areas in the chromatogram.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to produce trans-"this compound"?
A1: The most widely reported method is the catalytic hydrogenation of 4-nitrophenylacetic acid, followed by esterification. This process typically involves two stages of hydrogenation: the reduction of the nitro group to an amine, and the subsequent reduction of the aromatic ring to a cyclohexane ring. A key challenge is controlling the stereochemistry during the second stage to maximize the yield of the trans isomer.
Q2: Which catalyst, Raney-Ni or Pd/C, is better for this synthesis?
A2: Both catalysts are effective, but they have different advantages and disadvantages.
-
Raney Nickel is a cost-effective catalyst and has a long history of use for this type of reaction. However, it often requires harsh conditions (high pressure and temperature) and is pyrophoric, posing a safety hazard.[5]
-
Palladium on Carbon (Pd/C) is generally more active, allowing for milder reaction conditions.[1][2][3][4] It is often preferred in modern syntheses due to better control over selectivity and improved safety profile, although it is more expensive than Raney-Ni.
Q3: Can the order of hydrogenation and esterification steps be reversed?
A3: Yes, it is possible to first perform the esterification of 4-nitrophenylacetic acid to get ethyl 2-(4-nitrophenyl)acetate, and then carry out the catalytic hydrogenation. The choice of sequence may depend on the overall process optimization and the specific equipment available.
Q4: Are there any alternative synthetic routes that avoid the challenges of stereoselective hydrogenation?
A4: A newer approach starts from 1,4-cyclohexanedione. This method involves a Wittig reaction, followed by condensation and catalytic hydrogenation. This route is reported to have milder reaction conditions and provides the product with high purity.
Data Presentation
Table 1: Comparison of Hydrogenation Conditions for the Synthesis of 4-Aminocyclohexylacetic Acid Derivatives
| Catalyst | Starting Material | Pressure | Temperature | Solvent | trans:cis Ratio | Reference |
| Raney-Ni | Sodium 4-nitrophenylacetate | 130 atm then 172 atm | 49°C then 130°C | Water | ~81:19 | [2],[3] |
| 10% Pd/C | 4-Nitrophenylacetic acid | 0.1-0.6 bar then 1-4 bar | 40-50°C then 50-60°C | Water | Not specified, but high trans selectivity is the goal of the process | [2],[3],[4] |
| Raney-Ni | 2-(4-oximidocyclohexenyl) ethyl acetate | 8 bar | Not specified | Ethanol | Not specified | [8] |
| Pd/C | 2-(4-oximidocyclohexenyl) ethyl acetate | 7-10 bar | Not specified | Ethanol/Methanol | Not specified | [8] |
Experimental Protocols
Protocol 1: Synthesis of trans-"this compound" Hydrochloride via Two-Stage Hydrogenation[1][2][3][4]
-
Hydrogenation (Stage 1 - Nitro Group Reduction):
-
Charge a suitable autoclave with 4-nitrophenylacetic acid and deionized water.
-
Add a suspension of 10% Pd/C catalyst (typically 5-10% w/w).
-
Pressurize the reactor with hydrogen gas to 0.1-0.6 bar.
-
Heat the mixture to 40-50°C and stir until hydrogen uptake ceases.
-
-
Hydrogenation (Stage 2 - Aromatic Ring Reduction):
-
Increase the temperature to 50-60°C.
-
Increase the hydrogen pressure to 1-4 bar.
-
Continue stirring until hydrogen uptake is complete.
-
Cool the reaction mixture and filter off the catalyst.
-
-
Esterification and Isolation:
-
Concentrate the filtrate under vacuum.
-
Add ethanol and an excess of hydrochloric acid (e.g., as a solution in ethanol).
-
Heat the mixture to reflux for 2-3 hours.
-
Distill off the solvent under vacuum.
-
Add acetonitrile to the residue and heat to dissolve.
-
Cool the solution slowly to 0-5°C to crystallize the product.
-
Filter the solid, wash with cold acetonitrile, and dry under vacuum to obtain trans-"this compound" hydrochloride.
-
Protocol 2: Quantification of trans:cis Isomer Ratio by ¹H NMR Spectroscopy
-
Sample Preparation:
-
Dissolve a known amount of the crude product (hydrochloride salt) in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Ensure proper shimming to obtain high-resolution spectra.
-
-
Data Analysis:
-
Identify the characteristic signals for the trans and cis isomers. The chemical shifts and coupling constants of the protons on the cyclohexane ring, particularly H-1 and H-4, will differ for the two isomers.
-
Carefully integrate the well-resolved, non-overlapping signals corresponding to each isomer.
-
Calculate the trans:cis ratio from the integral values.
-
Protocol 3: Analysis of trans:cis Isomer Ratio by GC-MS
-
Sample Preparation and Derivatization:
-
Dissolve a small amount of the product mixture in a suitable solvent (e.g., ethyl acetate).
-
Add a derivatizing agent, such as acetic anhydride, along with a base (e.g., triethylamine) to acetylate the primary amine. This improves chromatographic separation and peak shape.
-
Quench the reaction and extract the derivatized product.
-
-
GC-MS Analysis:
-
Inject the sample into a GC-MS system equipped with a non-polar or medium-polarity capillary column (e.g., HP-5MS).
-
Use a temperature program that allows for the baseline separation of the derivatized trans and cis isomers.
-
The mass spectrometer should be operated in electron ionization (EI) mode, scanning a suitable mass range to detect the molecular ion and characteristic fragment ions of the derivatized product.
-
-
Data Analysis:
-
Identify the peaks corresponding to the derivatized trans and cis isomers based on their retention times and mass spectra.
-
Integrate the peak areas of the two isomers in the total ion chromatogram (TIC).
-
Calculate the trans:cis ratio from the peak areas.
-
Visualizations
Caption: Synthetic pathway for trans-"this compound" HCl.
Caption: Troubleshooting workflow for low trans:cis isomer ratio.
References
- 1. echemi.com [echemi.com]
- 2. EP2358661B1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]
- 3. WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 6. Process For The Preparation Of Trans 4 Aminocyclohexyl Acetic Acid [quickcompany.in]
- 7. lookchem.com [lookchem.com]
- 8. CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Ethyl 2-(4-aminocyclohexyl)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Ethyl 2-(4-aminocyclohexyl)acetate.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials include 4-nitrophenylacetic acid, which undergoes hydrogenation and esterification, and 1,4-cyclohexanedione, which is converted through a series of reactions including a Wittig reaction, condensation, and catalytic hydrogenation.[1][2]
Q2: What is the most common byproduct in this synthesis?
A2: The most significant byproduct is the undesired stereoisomer. The reaction can produce both cis and trans isomers of this compound. Often, the trans isomer is the desired product due to its greater affinity for certain dopamine receptors.[3]
Q3: How can the formation of the desired trans isomer be favored?
A3: The ratio of trans to cis isomers can be influenced by the choice of catalyst, solvent, and reaction conditions during the hydrogenation step. For instance, hydrogenation of 4-nitrophenylacetic acid can yield a mixture of isomers.[2] Specific protocols are designed to maximize the yield of the trans isomer.
Q4: What catalysts are typically used for the hydrogenation step?
A4: Catalysts such as Raney-Nickel, palladium on carbon (Pd/C), and platinum on carbon (Pt/C) are commonly used for the hydrogenation of the aromatic ring or an oxime intermediate.[1][3]
Q5: How can I monitor the progress of the reaction?
A5: The completion of the reaction can be monitored using Thin Layer Chromatography (TLC).[3]
Q6: What is a common method for purifying the final product?
A6: Recrystallization is a frequently used method to purify this compound. Acetonitrile is often the solvent of choice for this purpose.[3] The product is typically isolated as a hydrochloride salt.[3][4][5]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of the Desired Product
| Probable Cause | Suggested Solution |
| Incomplete Reaction | - Monitor the reaction progress using TLC to ensure it has gone to completion. - Ensure the catalyst is active. If necessary, use fresh catalyst. - Check the hydrogen pressure and reaction temperature to ensure they are optimal for the specific protocol being used.[1][2] |
| Suboptimal Reaction Conditions | - The choice of solvent can impact the reaction. Solvents like methanol, ethanol, and tetrahydrofuran are used.[1][3] Ensure the solvent is appropriate for the chosen catalyst and reaction type. - Temperature and pressure are critical, especially for hydrogenation. Older methods sometimes used very high pressures and temperatures.[1][2] Newer protocols with catalysts like Pd/C may allow for milder conditions. |
| Loss of Product during Workup | - Multiple solvent additions and distillations can lead to product loss.[3] Streamline the workup procedure where possible. - Ensure the pH is appropriately adjusted during extraction steps to prevent the loss of the amine product into the aqueous phase. |
Issue 2: High Proportion of the Undesired cis-Isomer
| Probable Cause | Suggested Solution |
| Non-Stereoselective Hydrogenation | - The choice of catalyst and reaction conditions significantly influences the stereochemical outcome. The hydrogenation of the aromatic ring is a key step where isomer formation occurs.[2] - Review literature for specific catalyst systems (e.g., Raney-Nickel, Pd/C) and conditions (temperature, pressure, solvent) that have been shown to favor the formation of the trans isomer.[1][2][3] |
| Isomerization during Reaction or Workup | - While less common, harsh acidic or basic conditions during workup could potentially lead to some degree of isomerization. Maintain neutral or mildly acidic/basic conditions where possible. |
| Inadequate Purification | - If a mixture of isomers is formed, purification is crucial. Recrystallization from a suitable solvent like acetonitrile can be effective in isolating the desired trans isomer.[3] |
Issue 3: Presence of Impurities in the Final Product
| Probable Cause | Suggested Solution |
| Incomplete Hydrogenation of the Aromatic Ring | - If starting from 4-nitrophenylacetic acid, incomplete reduction can leave 4-aminophenylacetic acid as an impurity.[2] Ensure sufficient reaction time, catalyst loading, and hydrogen pressure. |
| Residual Starting Material or Intermediates | - Unreacted starting materials or intermediates (e.g., from a Boc-protected precursor) can contaminate the final product.[3] Monitor the reaction by TLC to confirm the consumption of starting materials. |
| Solvent-Related Impurities | - Solvents used in the reaction or purification (e.g., ethyl acetate, acetonitrile, ethanol) can be trapped in the final product.[6][7] Dry the product thoroughly under vacuum.[3][5] |
Experimental Protocols
Protocol 1: Synthesis via Hydrogenation of 4-Nitrophenylacetic Acid
-
Hydrogenation: 4-Nitrophenylacetic acid is dissolved in a suitable protic solvent (e.g., deionized water).[2][4]
-
A Pd/C catalyst is added, and the mixture is subjected to hydrogenation. This is often a two-stage process:
-
After the reaction is complete, the catalyst is filtered off.[5]
-
Esterification: The resulting 4-aminocyclohexylacetic acid is then esterified. The solvent is typically removed, and the residue is heated in ethanolic HCl.[2][5]
-
Purification: The product, Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride, is isolated by recrystallization, often from acetonitrile.[3][4]
Protocol 2: Synthesis from 1,4-Cyclohexanedione
-
Wittig Reaction: 1,4-Cyclohexanedione is reacted with an appropriate ylide in a solvent such as toluene or THF.[1]
-
Condensation: The product of the Wittig reaction then undergoes a condensation reaction.[1]
-
Catalytic Hydrogenation: The resulting intermediate, an oxime, is subjected to catalytic hydrogenation using a catalyst like Pd/C or Raney-Ni in a solvent such as methanol or ethanol to yield this compound.[1]
Data Summary
| Parameter | Value | Synthesis Route | Reference |
| Yield | 80.9% | From 2-(4-oximidocyclohexenyl) acetate with Pd-C in ethanol | [1] |
| Yield | 84.1% | From 2-(4-oximidocyclohexenyl) acetate with Pd-C in methanol | [1] |
| Yield | 82.0% | From 2-(4-oximidocyclohexenyl) acetate with Raney-Ni in ethanol | [1] |
| Isomer Ratio | ~81% trans, 19% cis | Hydrogenation of sodium salt of 4-nitrophenylacetic acid with Raney-Ni | [2] |
Visualizations
Caption: Key synthesis routes for this compound.
Caption: Formation of cis- and trans-isomer byproducts during hydrogenation.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate - Google Patents [patents.google.com]
- 2. WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]
- 3. Process For The Preparation Of Trans 4 Aminocyclohexyl Acetic Acid [quickcompany.in]
- 4. Cas 76308-26-4,Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride | lookchem [lookchem.com]
- 5. echemi.com [echemi.com]
- 6. Integration of the Process for Production of Ethyl Acetate by an Enhanced Extraction Process [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Separation of Cis and Trans Isomers of Ethyl 2-(4-aminocyclohexyl)acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of cis and trans isomers of Ethyl 2-(4-aminocyclohexyl)acetate.
Troubleshooting Guides
This section addresses common issues observed during the separation of this compound isomers through chromatographic and crystallization techniques.
Chromatographic Separation Issues
Question: I am observing poor or no separation between the cis and trans isomers of this compound on my HPLC column. What are the potential causes and how can I improve the resolution?
Answer: Poor resolution between cis and trans isomers is a common challenge due to their similar physical properties. Here are the primary factors to investigate:
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Inappropriate Stationary Phase: The choice of the HPLC column is critical. Standard C18 columns may not provide sufficient selectivity. Consider columns that offer shape selectivity. Phenyl or pentafluorophenyl (PFP) columns can offer alternative selectivities through π-π interactions. For challenging separations of geometric isomers, columns like Cogent UDC-Cholesterol™ are designed for shape-based selectivity[1].
-
Mobile Phase Composition: The mobile phase composition plays a crucial role in achieving separation.
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Solvent Strength: Adjusting the ratio of your organic solvent (e.g., acetonitrile, methanol) to the aqueous phase can significantly impact retention and resolution.
-
pH Control: Since the analyte has a primary amine group, the pH of the mobile phase is critical. It is advisable to work at a pH that is at least 2 units away from the pKa of the amine to ensure it is in a single ionic state, which can improve peak shape and reproducibility. The addition of a small amount of a competing amine like triethylamine to the mobile phase can mask silanol interactions on the silica-based columns, reducing peak tailing and potentially improving separation.
-
-
Temperature: Operating the column at sub-ambient or elevated temperatures can sometimes enhance selectivity between isomers.
Question: My peaks for this compound are tailing significantly. What could be the cause and how can I fix it?
Answer: Peak tailing for amino compounds is often caused by secondary interactions with the stationary phase.
-
Silanol Interactions: The primary amine group of your compound can interact with acidic silanol groups on the surface of silica-based columns, leading to tailing[2].
-
Use a Competing Base: Add a small amount (e.g., 0.1%) of a competing base like triethylamine (TEA) to your mobile phase to neutralize the active silanol groups[3].
-
Low pH Mobile Phase: Using a mobile phase with a low pH (e.g., buffered at pH 2-3) will protonate the silanol groups, reducing their interaction with the protonated amine.
-
End-Capped Columns: Employ a modern, high-purity, end-capped column that has minimal residual silanol groups.
-
-
Sample Overload: Injecting too much sample can saturate the column, leading to peak tailing. Try injecting a smaller volume or a more dilute sample to see if the peak shape improves[2].
-
Injection Solvent: If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase.
Question: I am observing split peaks for my analyte. What is the likely cause?
Answer: Split peaks can be frustrating and can arise from several issues:
-
Column Contamination or Void: The inlet frit of your column could be partially blocked, or there might be a void in the packing material. This can be addressed by reversing and flushing the column, or if the problem persists, the column may need to be replaced[4][5].
-
Injection Solvent Incompatibility: As with peak tailing, a mismatch between the injection solvent and the mobile phase can cause peak splitting. Ensure your sample is dissolved in a solvent that is of equal or lesser strength than the mobile phase.
-
Co-elution: It's possible that you are seeing the separation of two different forms of your analyte, or an impurity is co-eluting. Injecting a smaller sample volume might help to resolve the two components into distinct peaks[4].
Crystallization and Precipitation Issues
Question: I am having difficulty precipitating the trans isomer of this compound hydrochloride from my reaction mixture. What can I do?
Answer: The successful crystallization or precipitation of the trans isomer often depends on precise control of the solvent system and temperature.
-
Solvent System: The choice of solvent is crucial for selective precipitation.
-
Patents suggest that after dissolving the mixture of cis and trans isomers in ethanol saturated with anhydrous HCl and heating, the trans isomer hydrochloride can be precipitated by adding diethyl ether or by using acetonitrile.[6][7] One procedure involves concentrating the ethanolic solution and then adding a 1:1 mixture of ethanol and ether to precipitate the trans isomer.[8] Another approach is to use acetonitrile for crystallization after removing the initial solvent.[7]
-
-
Concentration: Ensure that the solution is sufficiently concentrated before adding the anti-solvent (ether or acetonitrile). If the solution is too dilute, precipitation may not occur or the yield will be low.
-
Cooling: Slow cooling of the solution can promote the formation of larger, purer crystals. Some procedures recommend cooling to 0-(-)5°C.
-
Seeding: If you have a small amount of pure trans isomer, adding a seed crystal to the supersaturated solution can initiate crystallization.
Question: The purity of my isolated trans isomer is low, and I suspect it is contaminated with the cis isomer. How can I improve the purity?
Answer: Improving the purity of the trans isomer may require an additional purification step.
-
Recrystallization: Recrystallizing the isolated solid from a suitable solvent system can significantly enhance its purity. You can try recrystallizing from the same solvent system used for the initial precipitation (e.g., ethanol/ether or acetonitrile).
-
Washing: Ensure the filtered crystals are washed with a cold, appropriate solvent to remove any residual mother liquor containing the cis isomer.
-
Protecting Group Chemistry: For related aminocyclohexane carboxylic acids, it has been noted that amino group-protected derivatives of the trans isomer have better crystallinity than the cis isomers. This property can be utilized to achieve higher purity through crystallization[6].
Frequently Asked Questions (FAQs)
Q1: What are the key structural differences between the cis and trans isomers of this compound?
A1: The cis and trans isomers differ in the spatial arrangement of the amino and ethyl acetate groups on the cyclohexane ring. In the more stable chair conformation, the trans isomer has both substituents in the equatorial position, which minimizes steric hindrance. The cis isomer has one substituent in the axial position and one in the equatorial position, leading to greater steric strain.
Q2: Which isomer is thermodynamically more stable?
A2: The trans isomer is the thermodynamically more stable of the two due to the diequatorial arrangement of the substituents, which minimizes 1,3-diaxial interactions.
Q3: What analytical techniques can be used to distinguish between the cis and trans isomers?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the cis and trans isomers based on the differences in the chemical shifts and coupling constants of the cyclohexane ring protons. X-ray crystallography can also definitively determine the stereochemistry. Chromatographic techniques like HPLC and GC, when optimized, can separate and allow for the quantification of each isomer.
Q4: Is it possible to convert the cis isomer to the more stable trans isomer?
A4: Yes, isomerization from the cis to the trans form is possible, often through chemical means. For related aminocyclohexanecarboxylic acids, processes involving the use of a base in an organic solvent have been described to facilitate the conversion from the cis to the trans isomer[9].
Data Presentation
The following tables provide suggested starting conditions for various chromatographic techniques for the separation of cis and trans isomers of this compound, based on methods used for similar compounds.
Table 1: Suggested HPLC Starting Conditions
| Parameter | Suggested Condition | Rationale/Comments |
| Column | Phenyl-Hexyl, Pentafluorophenyl (PFP), or C30 | These stationary phases offer different selectivity compared to standard C18, which can be beneficial for isomer separation[10][11]. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA) | The acidic modifier ensures the amine is protonated, leading to better peak shape. |
| Gradient | Start with a low organic percentage (e.g., 10%) and ramp up to a high percentage (e.g., 90%) over 20-30 minutes. | A gradient elution is recommended for initial method development to determine the optimal solvent strength for elution and separation. |
| Flow Rate | 1.0 mL/min for a 4.6 mm ID column | A standard flow rate for analytical HPLC. |
| Temperature | 30 °C | Temperature can be varied to optimize selectivity. |
| Detection | UV at 210 nm or Evaporative Light Scattering Detector (ELSD) | The analyte lacks a strong chromophore, so low UV wavelength or a universal detector like ELSD is suitable. |
Table 2: Suggested GC Starting Conditions
| Parameter | Suggested Condition | Rationale/Comments |
| Column | DB-5 or similar mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) | These columns separate based on boiling point and polarity differences, which may be sufficient for cis/trans isomers[12]. |
| Injection | Split/Splitless, 250 °C | A standard injection technique. |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC. |
| Oven Program | Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, hold for 5 minutes. | This is a general-purpose temperature program that can be optimized based on the retention times of the isomers. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID is a universal detector for organic compounds. MS can provide structural information, although the fragmentation patterns of cis and trans isomers are often very similar[12]. |
Table 3: Suggested Column Chromatography Conditions
| Parameter | Suggested Condition | Rationale/Comments |
| Stationary Phase | Silica Gel | Standard stationary phase for normal-phase chromatography. |
| Mobile Phase | Dichloromethane/Methanol or Ethyl Acetate/Hexane with 0.5-1% Triethylamine | The addition of triethylamine is crucial to prevent peak streaking by neutralizing the acidic silica surface[3][13]. |
| Elution | Gradient elution, starting with a low polarity mixture and gradually increasing the polarity. | A gradient will help to elute both isomers with good separation. |
Experimental Protocols
Protocol 1: Crystallization of Trans-Ethyl 2-(4-aminocyclohexyl)acetate Hydrochloride
This protocol is based on procedures described in patent literature for the selective isolation of the trans isomer.[6][8]
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve the mixture of cis and trans isomers of this compound in absolute ethanol.
-
Acidification: Bubble anhydrous hydrogen chloride (HCl) gas through the solution until it is saturated. Alternatively, use a pre-prepared solution of HCl in ethanol.
-
Reflux: Heat the mixture to reflux and maintain for 1-2 hours.
-
Concentration: Remove the solvent under reduced pressure to obtain a residual mass.
-
Precipitation (Method A - with Ether): Dissolve the residue in a minimal amount of absolute ethanol. Slowly add diethyl ether with stirring until a precipitate forms.
-
Precipitation (Method B - with Acetonitrile): Dissolve the residue in acetonitrile, heating if necessary to achieve a clear solution.
-
Crystallization: Cool the mixture slowly to room temperature, and then further cool in an ice bath or refrigerator (0-5 °C) for at least 2 hours to maximize crystal formation.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold diethyl ether or acetonitrile.
-
Drying: Dry the crystals under vacuum to a constant weight. The resulting solid should be enriched in the trans isomer hydrochloride.
Protocol 2: General Method Development for HPLC Separation
-
Column Selection: Start with a phenyl-hexyl or PFP column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase Preparation: Prepare two mobile phases:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Initial Gradient: Run a broad gradient to determine the approximate elution conditions. For example:
-
0-20 min: 10% B to 90% B
-
20-25 min: Hold at 90% B
-
25-30 min: Return to 10% B and equilibrate
-
-
Optimization: Based on the initial chromatogram, optimize the gradient.
-
If the peaks elute too quickly and are poorly resolved, use a shallower gradient.
-
If the peaks are too broad, a faster gradient or a stronger organic solvent (if applicable) may be needed.
-
-
Peak Shape Improvement: If peak tailing is observed, consider adding a competing base like triethylamine (0.1%) to the mobile phase or switch to a buffered mobile phase at a low pH (e.g., pH 3 with a phosphate or formate buffer).
-
Further Optimization: Adjust the flow rate and column temperature to fine-tune the separation and improve resolution.
Visualizations
Caption: Workflow for the crystallization of trans-Ethyl 2-(4-aminocyclohexyl)acetate HCl.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. biotage.com [biotage.com]
- 4. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]
- 7. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. separation of two isomers - Chromatography Forum [chromforum.org]
- 12. Lab Chapter 7.3.2 [people.whitman.edu]
- 13. reddit.com [reddit.com]
Catalyst deactivation and poisoning in "Ethyl 2-(4-aminocyclohexyl)acetate" synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-(4-aminocyclohexyl)acetate, with a specific focus on catalyst deactivation and poisoning during the catalytic hydrogenation steps.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the synthesis of this compound?
A1: The synthesis of this compound typically involves the catalytic hydrogenation of an aromatic precursor, such as ethyl 4-nitrophenylacetate or the oxime derivative of ethyl 2-(4-oxocyclohexyl)acetate. The most commonly employed catalysts for these transformations are Palladium on carbon (Pd/C) and Raney Nickel.[1][2]
Q2: What are the main causes of catalyst deactivation in this synthesis?
A2: Catalyst deactivation is the gradual loss of catalytic activity and/or selectivity over time.[3] The primary causes can be categorized into three main types:
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Chemical Deactivation: This includes poisoning and fouling (coking).[4]
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Thermal Deactivation: This involves sintering of the catalyst particles at high temperatures, leading to a loss of active surface area.[5][6]
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Mechanical Deactivation: This can include attrition or crushing of the catalyst particles, particularly in slurry reactors.[3]
Q3: What are common catalyst poisons I should be aware of?
A3: Catalyst poisons are substances that strongly adsorb to the active sites of the catalyst, blocking them from participating in the desired reaction.[7] Even in small concentrations, poisons can have a significant negative impact on the reaction. Common poisons in catalytic hydrogenation include:
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Sulfur compounds: Thiophenes, mercaptans, and sulfides are potent poisons for palladium and nickel catalysts.[8][9]
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Nitrogen compounds: The amine product itself, as well as other nitrogen-containing impurities, can act as inhibitors by adsorbing to the catalyst surface.[8]
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Halogens: Halogenated compounds can deactivate the catalyst.[8]
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Carbon monoxide (CO): CO can strongly adsorb to and poison noble metal catalysts.[10]
-
Heavy metal ions: Traces of other metals can act as poisons.
Q4: Can the amine product, this compound, inhibit the catalyst?
A4: Yes, it is possible for the amine product to act as an inhibitor. Amines can adsorb onto the active sites of the catalyst, competing with the reactant molecules and slowing down the reaction rate. This is a form of product inhibition.[8]
Q5: What is the difference between catalyst deactivation and catalyst poisoning?
A5: Catalyst poisoning is a specific type of chemical deactivation where a chemical species binds to the active sites of the catalyst. Catalyst deactivation is a broader term that encompasses all mechanisms that lead to a loss of catalyst activity, including poisoning, coking, sintering, and mechanical degradation.[4][5]
Troubleshooting Guide
Issue 1: The hydrogenation reaction is slow or has stalled completely.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Catalyst Poisoning | 1. Identify the source of the poison: Analyze starting materials, solvents, and hydrogen gas for impurities (e.g., sulfur, nitrogen compounds).2. Purify reagents: Use high-purity starting materials and solvents. Consider passing solvents through a purification column.3. Increase catalyst loading: In some cases, a higher catalyst loading can overcome the effect of minor poisons. |
| Insufficient Hydrogen Pressure | 1. Check for leaks: Ensure all connections in the hydrogenation apparatus are secure.2. Increase pressure: For aromatic ring hydrogenation, higher pressures are often required.[11] |
| Poor Mass Transfer | 1. Increase agitation speed: Ensure the catalyst is well suspended in the reaction mixture.2. Check solvent viscosity: A highly viscous solvent can hinder mass transfer. Consider diluting the reaction mixture or changing the solvent. |
| Deactivated Catalyst | 1. Use fresh catalyst: If the catalyst has been used multiple times or stored improperly, it may have lost activity.2. Regenerate the catalyst: For deactivation due to coking or reversible poisoning, a regeneration procedure may restore activity (see Experimental Protocols). |
Issue 2: The reaction is not going to completion, and I observe a mixture of starting material, intermediates, and product.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Partial Catalyst Deactivation | 1. Analyze for poisons: A low concentration of a poison may only partially deactivate the catalyst, leading to incomplete conversion.2. Filter and add fresh catalyst: If the reaction has stalled, filtering the reaction mixture and adding a fresh batch of catalyst may help drive the reaction to completion. |
| Product Inhibition | 1. Monitor reaction progress: As the concentration of the amine product increases, the reaction rate may slow down.2. Consider a different reactor setup: A continuous flow reactor where the product is continuously removed might be beneficial in cases of strong product inhibition. |
| Equilibrium Limitation | 1. Check reaction thermodynamics: While unlikely for most hydrogenation reactions, ensure the reaction is not reaching equilibrium under the current conditions. |
Issue 3: I am observing the formation of undesired byproducts.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Over-hydrogenation or Hydrogenolysis | 1. Optimize reaction conditions: Reduce temperature, pressure, or reaction time.2. Use a more selective catalyst: For certain transformations, a different catalyst may offer better selectivity. For example, to avoid dehalogenation, a sulfided catalyst might be used.[12] |
| Side Reactions on the Catalyst Support | 1. Choose an inert support: The catalyst support (e.g., activated carbon) can sometimes catalyze side reactions. Using a more inert support might be necessary.2. Modify the support: The acidity or basicity of the support can be modified to suppress side reactions. |
Quantitative Data on Catalyst Poisoning
The following table provides a qualitative summary of the impact of common poisons on hydrogenation catalysts. Finding precise quantitative data is challenging as the effect is highly dependent on the specific reaction, catalyst, and conditions.
| Poison | Catalyst | Typical Concentration Range | Effect on Activity |
| Sulfur Compounds (e.g., Thiophene, H₂S) | Pd/C, Raney Ni | ppm levels | Severe and often irreversible deactivation.[8][9] |
| Nitrogen Compounds (e.g., Amines, Pyridine) | Pd/C, Raney Ni | Varies | Can act as an inhibitor, slowing the reaction rate. The effect can be reversible.[8] |
| Carbon Monoxide (CO) | Pd/C | ppm levels | Strong poison, can be reversible.[10] |
| Halide Ions (e.g., Cl⁻) | Pd/C | Varies | Can act as an inhibitor.[8] |
Experimental Protocols
Protocol 1: Standard Procedure for Catalytic Hydrogenation of Ethyl 4-Nitrophenylacetate
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Catalyst Preparation: In a suitable hydrogenation reactor, add 5% Pd/C (5-10 wt% of the starting material) under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Solvent Addition: Add a suitable solvent (e.g., ethanol, ethyl acetate) to the reactor, ensuring the catalyst is fully wetted.[2]
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Substrate Addition: Dissolve ethyl 4-nitrophenylacetate in the solvent and add it to the reactor.
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Inerting the Reactor: Seal the reactor and purge it several times with nitrogen, followed by several purges with hydrogen to remove all oxygen.
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi) and begin vigorous stirring. Heat the reaction to the desired temperature (e.g., 25-50 °C).
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Monitoring: Monitor the reaction progress by hydrogen uptake and/or by taking samples for analysis (e.g., TLC, GC, HPLC).
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Work-up: Once the reaction is complete, cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent. The filtrate contains the product.
Protocol 2: Regeneration of Deactivated Palladium on Carbon (Pd/C)
This protocol is a general guideline for regenerating Pd/C that has been deactivated by coking. Regeneration from poison-induced deactivation may require more specific procedures.
-
Catalyst Recovery: After the reaction, filter the catalyst and wash it thoroughly with a solvent like ethanol or ethyl acetate to remove any adsorbed organic material.
-
Drying: Dry the catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to remove residual solvent.
-
Oxidative Treatment: Place the dried catalyst in a tube furnace. Pass a stream of air or a mixture of an inert gas and oxygen over the catalyst at a controlled temperature (e.g., 200-300 °C) for several hours. This process is to burn off the carbonaceous deposits (coke). Caution: This step can be exothermic and should be performed with care.
-
Reduction: After the oxidative treatment, cool the catalyst under an inert atmosphere. Reduce the catalyst by passing a stream of hydrogen gas over it at a controlled temperature (e.g., 100-200 °C) for several hours.
-
Passivation: After reduction, carefully passivate the catalyst by slowly introducing a small amount of air into the inert gas stream to prevent rapid oxidation upon exposure to air. The regenerated catalyst is then ready for reuse.
Visualizations
Caption: Major pathways for catalyst deactivation.
Caption: Troubleshooting workflow for slow hydrogenation.
Caption: Logical relationships between problem, cause, and solution.
References
- 1. benchchem.com [benchchem.com]
- 2. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 3. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 4. researchgate.net [researchgate.net]
- 5. What is catalyst deactivation and why does it happen? [eureka.patsnap.com]
- 6. ammoniaknowhow.com [ammoniaknowhow.com]
- 7. Illustrated Glossary of Organic Chemistry - Poisoned catalyst [chem.ucla.edu]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. scribd.com [scribd.com]
- 10. Catalyst poisons & fouling mechanisms the impact on catalyst performance | PDF [slideshare.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
Optimizing reaction conditions (temperature, pressure) for high yield of "Ethyl 2-(4-aminocyclohexyl)acetate"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the synthesis of Ethyl 2-(4-aminocyclohexyl)acetate. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data on reaction conditions to achieve high yields.
Troubleshooting Guide & FAQs
This section addresses common issues that may be encountered during the synthesis of this compound, particularly focusing on the catalytic hydrogenation route.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to obtain this compound?
A1: The two main synthetic routes are:
-
Catalytic Hydrogenation of an Aromatic Precursor: This typically involves the reduction of a nitrophenyl derivative, such as 4-nitrophenylacetic acid, where the nitro group is reduced to an amine and the aromatic ring is saturated to a cyclohexane ring.
-
Multi-step Synthesis from 1,4-Cyclohexanedione: This pathway involves a sequence of reactions, including a Wittig reaction and a condensation, followed by a final catalytic hydrogenation step to introduce the amino group.[1]
Q2: Which catalyst is most effective for the hydrogenation step?
A2: Both Palladium on carbon (Pd/C) and Raney Nickel (Raney-Ni) are commonly used catalysts for this transformation.[1] The choice may depend on the specific starting material, desired reaction conditions (temperature and pressure), and cost considerations.
Q3: How can I control the stereochemistry to favor the trans isomer?
A3: The ratio of cis to trans isomers can be influenced by the reaction conditions. For instance, in the hydrogenation of 4-nitrophenylacetic acid, specific multi-step hydrogenation procedures at controlled temperatures and pressures have been developed to enhance the yield of the trans isomer.[2][3] Subsequent purification steps, such as crystallization from acetonitrile, can also be employed to isolate the pure trans isomer.[2][4]
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Inactive or poisoned catalyst.- Suboptimal temperature or pressure.- Incomplete reaction.- Loss of product during workup and purification. | - Use fresh, high-quality catalyst. Ensure the reaction setup is free of contaminants that could poison the catalyst.- Refer to the data tables below to select optimized temperature and pressure settings for your specific starting material.- Monitor the reaction progress using techniques like TLC or LC-MS to ensure it goes to completion.- Optimize purification steps, such as solvent extraction and crystallization, to minimize product loss. |
| Poor cis/trans Selectivity | Reaction conditions are not optimized for the desired isomer. | - For the trans isomer, consider a two-step hydrogenation process with initial reduction at a lower temperature followed by hydrogenation at a higher temperature and pressure.[2][3][5][6]- The choice of catalyst and solvent can also influence stereoselectivity. Experiment with both Pd/C and Raney-Ni in solvents like ethanol or methanol. |
| Incomplete Hydrogenation | - Insufficient hydrogen pressure.- Short reaction time.- Catalyst deactivation. | - Ensure the hydrogen pressure is maintained within the recommended range (e.g., 5-10 bar for oxime reduction, up to 4 bar for nitro group reduction).[1][5][6]- Extend the reaction time and monitor for completion.- Increase the catalyst loading, but be mindful of potential side reactions. |
| Side Product Formation | Reaction temperature is too high, leading to degradation or side reactions. | - Lower the reaction temperature. For the hydrogenation of 2-(4-oximidocyclohexenyl) ethyl acetate, temperatures around 20-30°C are effective.[1] For the hydrogenation of 4-nitrophenylacetic acid, a stepwise increase in temperature (e.g., 44-46°C then 55-58°C) may be beneficial.[2][5][6] |
Optimizing Reaction Conditions: Data Tables
The following tables summarize quantitative data from various synthetic approaches to provide a basis for optimizing your experimental conditions.
Table 1: Catalytic Hydrogenation of 2-(4-oximidocyclohexenyl) ethyl acetate
| Catalyst | Solvent | Temperature (°C) | Hydrogen Pressure (bar) | Yield (%) | Reference |
| Pd/C | Methanol | Not Specified | 10 | 84.1 | [1] |
| Raney-Ni | Methanol | Not Specified | 5 | 84.6 | [1] |
| Pd/C | Ethanol | Not Specified | 7 | 80.9 | [1] |
| Raney-Ni | Ethanol | Not Specified | 8 | 82.0 | [1] |
| Pd/C or Raney-Ni | Methanol or Ethanol | 20-30 | 5-10 | Not specified | [1] |
Table 2: Catalytic Hydrogenation of 4-Nitrophenylacetic Acid
| Catalyst | Solvent | Temperature (°C) | Hydrogen Pressure | Yield (%) | Product Form | Reference |
| Raney-Ni | Not specified | 130 | 14 MPa (140 bar) | Not specified | Not specified | [1] |
| 10% Pd/C | Water | 44-46 then 55-58 | up to 0.6 bar then up to 4.0 bar | 40 | trans-hydrochloride | [2][3][5][6] |
| 10% Pd/C | Water | 40 | 1 bar for 24h | Not specified | Not specified | [4] |
| 54-56 | 4 bar for 48-50h |
Experimental Protocols
Below are detailed methodologies for key experiments in the synthesis of this compound.
Protocol 1: Hydrogenation of 2-(4-oximidocyclohexenyl) ethyl acetate
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Reaction Setup: In a suitable hydrogenation reactor, combine 2.01 g (10 mmol) of 2-(4-oximidocyclohexenyl) ethyl acetate and 0.16 g of Pd/C catalyst in 30 mL of ethanol.
-
Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor to 7 bar with hydrogen.
-
Reaction: Stir the mixture at room temperature for 10 hours, maintaining the hydrogen pressure at 7 bar.
-
Workup: After the reaction is complete, carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Yield: This procedure is reported to yield approximately 1.50 g (80.9%) of this compound.[1]
Protocol 2: Two-Step Hydrogenation of 4-Nitrophenylacetic Acid to trans-Ethyl 2-(4-aminocyclohexyl)acetate Hydrochloride
-
Initial Hydrogenation: In a suitable autoclave, charge 210 kg of 4-nitrophenylacetic acid and 1000 kg of deionized water. Add a suspension of 21 kg of 10% Pd/C in deionized water.
-
First Stage: After inerting with nitrogen, rinse the vessel with hydrogen. Carry out the hydrogenation at 44-46°C under a hydrogen overpressure of up to 0.6 bar until hydrogen uptake slows.
-
Second Stage: Increase the temperature to 55-58°C and continue the hydrogenation, maintaining a hydrogen pressure of up to 4.0 bar until the reaction is complete.
-
Catalyst Removal: Cool the mixture to 25-30°C, purge with nitrogen, and filter to remove the catalyst.
-
Esterification and Purification: The resulting aqueous solution of 4-aminocyclohexylacetic acid is then subjected to esterification with ethanol and hydrochloric acid, followed by a series of distillations and crystallization from acetonitrile to isolate the trans isomer hydrochloride salt.[2][5][6] This process yields approximately 90 kg (40%) of the final product.[3][6]
Visualizing the Workflow
The following diagram illustrates a generalized workflow for the synthesis of this compound via the catalytic hydrogenation of a suitable precursor.
Caption: Generalized workflow for the synthesis of this compound.
References
- 1. CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate - Google Patents [patents.google.com]
- 2. EP2358661B1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]
- 3. WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]
- 4. Process For The Preparation Of Trans 4 Aminocyclohexyl Acetic Acid [quickcompany.in]
- 5. Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride | 76308-26-4 [chemicalbook.com]
- 6. Cas 76308-26-4,Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride | lookchem [lookchem.com]
Impurity profile of commercially available "Ethyl 2-(4-aminocyclohexyl)acetate"
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing the impurity profile of commercially available "Ethyl 2-(4-aminocyclohexyl)acetate". The following troubleshooting guides and FAQs will help address specific issues that may be encountered during experimentation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent reaction yields or kinetics | Presence of unreacted starting materials or intermediates from the synthesis process. | Request a certificate of analysis from the supplier to check for the purity of the starting material. Consider purification of the compound before use. |
| Difficulty in isolating the desired product | Isomeric impurities, particularly the cis-isomer, can interfere with crystallization or chromatographic separation. | Utilize chiral separation techniques such as chiral HPLC or SFC to resolve and quantify the isomers. |
| Formation of unexpected byproducts | Residual catalysts (e.g., Pd, Ni) from the hydrogenation step may catalyze side reactions. | Use analytical techniques like ICP-MS to test for residual metals. If present, consider filtration through a metal scavenger. |
| Poor analytical reproducibility | Degradation of the compound over time. | Store the compound under recommended conditions (cool, dry, and inert atmosphere). Re-analyze the purity before use if stored for an extended period. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial "this compound"?
A1: The most common impurities are typically related to the synthetic route used. These can include:
-
Starting Materials: Unreacted 4-nitrophenylacetic acid or 1,4-cyclohexanedione.
-
Intermediates: Partially hydrogenated species like 4-aminophenylacetic acid.
-
Byproducts: Products from side reactions occurring during synthesis.
-
Stereoisomers: The presence of the cis-isomer in a product specified as the trans-isomer, or vice-versa.[1]
-
Residual Solvents: Solvents used during synthesis and purification (e.g., ethanol, acetonitrile).
-
Residual Catalysts: Traces of hydrogenation catalysts like Palladium (Pd) or Nickel (Ni).
Q2: How do the cis and trans isomers of "this compound" affect its reactivity?
A2: The stereochemistry of the cyclohexyl ring can significantly impact the biological activity and reactivity of the molecule. The trans-isomer is often the desired isomer for specific therapeutic applications due to its better fit into receptor binding sites.[1] The presence of the cis-isomer can lead to lower overall efficacy or the need for more challenging downstream purifications.
Q3: What analytical methods are recommended for impurity profiling of this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive impurity profile. These include:
-
High-Performance Liquid Chromatography (HPLC): For the separation and quantification of organic impurities and isomers. Chiral HPLC is necessary for separating cis and trans isomers.
-
Gas Chromatography (GC): For the analysis of volatile impurities and residual solvents.
-
Mass Spectrometry (MS): Often coupled with HPLC or GC (LC-MS, GC-MS) to identify the chemical structures of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the main compound and identify major impurities.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): For the detection and quantification of residual metal catalysts.
Q4: Can I purify "this compound" in my lab?
A4: Yes, purification can be performed using standard laboratory techniques. Recrystallization can be effective for removing certain impurities.[1] For the separation of cis and trans isomers, preparative chromatography (e.g., flash chromatography or preparative HPLC) with a suitable chiral stationary phase is typically required.
Impurity Profile Data
The following table summarizes potential impurities and their typical, though hypothetical, limits in a commercial batch of "this compound". Note: Actual values will vary by supplier and batch; always refer to the supplier's Certificate of Analysis (CoA).
| Impurity | Type | Typical Limit (w/w %) |
| cis-isomer | Isomer | ≤ 0.15% |
| 4-Nitrophenylacetic acid | Starting Material | ≤ 0.10% |
| 4-Aminophenylacetic acid | Intermediate | ≤ 0.10% |
| Ethanol | Residual Solvent | ≤ 0.50% |
| Palladium | Residual Catalyst | ≤ 10 ppm |
| Any other single unknown impurity | Byproduct | ≤ 0.10% |
| Total Impurities | ≤ 1.0% |
Experimental Protocols
Protocol 1: HPLC Method for Isomeric Purity
-
Column: Chiral stationary phase column (e.g., polysaccharide-based CSP).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. A typical starting point is 80:20 Heptane:Isopropanol + 0.1% Diethylamine.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the mobile phase.
Protocol 2: GC-MS Method for Residual Solvents
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 40°C, hold for 5 minutes, then ramp to 250°C at 10°C/min.
-
Injector Temperature: 250°C.
-
MS Detector: Scan range of 35-350 amu.
-
Sample Preparation: Dissolve a known amount of the sample in a high-purity solvent not expected to be present as an impurity (e.g., DMSO).
Visualizations
Caption: Workflow for impurity analysis of this compound.
Caption: Relationship between synthesis and potential impurities.
References
Technical Support Center: Managing Stereochemistry in Hydrogenation
Welcome to the Technical Support Center for Hydrogenation Chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling and troubleshooting the formation of cis-isomers during catalytic hydrogenation reactions.
Troubleshooting Guide
This guide addresses common issues encountered during hydrogenation experiments aimed at maximizing cis-isomer formation.
| Issue | Potential Cause | Recommended Action |
| High percentage of trans-isomer observed. | High Reaction Temperature: Elevated temperatures can provide enough energy to overcome the activation barrier for isomerization of the cis-isomer to the more thermodynamically stable trans-isomer.[1][2] | Decrease the reaction temperature. A moderate reduction in temperature can significantly decrease the rate of trans-isomer formation.[1][3] |
| Low Hydrogen Pressure: Insufficient hydrogen concentration on the catalyst surface can lead to the formation of semi-hydrogenated intermediates, which have a higher propensity to isomerize to the trans form before complete reduction.[1][3] | Increase the hydrogen pressure to ensure a high surface coverage of hydrogen on the catalyst.[2][3] | |
| Inappropriate Catalyst Choice: Some catalysts are inherently more prone to causing isomerization. For instance, palladium catalysts are often more active for isomerization than platinum catalysts.[1] | Consider switching to a catalyst known for higher cis-selectivity, such as a Lindlar catalyst (for alkynes) or a rhodium-based catalyst.[4][5][6] The choice of support material (e.g., CaCO3, BaSO4) can also influence selectivity. | |
| Prolonged Reaction Time: Leaving the reaction to stir for an extended period after the starting material has been consumed can lead to the isomerization of the desired cis-product. | Monitor the reaction progress closely using techniques like TLC, GC, or NMR. Quench the reaction as soon as the starting material is consumed. | |
| Low or no conversion of starting material. | Catalyst Deactivation: The catalyst may be poisoned by impurities in the starting material, solvent, or hydrogen gas. | Ensure the purity of all reagents and solvents. Use fresh, high-quality catalyst. Consider using a catalyst guard bed if impurities are suspected. |
| Insufficient Agitation: Poor mixing can lead to mass transfer limitations, preventing the hydrogen and substrate from effectively reaching the catalyst surface. | Increase the stirring rate to ensure the catalyst is well suspended and to improve gas-liquid mass transfer.[2][3] | |
| Inadequate Hydrogen Pressure/Delivery: The system may not be maintaining the set hydrogen pressure, or there might be a leak. | Check the system for leaks. Ensure the hydrogen source is adequate and the pressure is being maintained throughout the reaction. | |
| Inconsistent results between batches. | Variability in Catalyst Activity: Different batches of catalyst, even from the same supplier, can have slight variations in activity and selectivity. | Characterize each new batch of catalyst. If possible, purchase a larger single lot of catalyst for a series of experiments. |
| Subtle Changes in Reaction Conditions: Minor, unrecorded variations in temperature, pressure, or solvent purity can lead to different outcomes. | Maintain a detailed and consistent experimental protocol. Calibrate temperature and pressure sensors regularly. |
Frequently Asked Questions (FAQs)
Q1: What are the key process parameters to control for maximizing cis-isomer formation?
A1: The most critical parameters are temperature, hydrogen pressure, and catalyst selection. Generally, lower temperatures and higher hydrogen pressures favor the formation of the cis-isomer by minimizing the likelihood of isomerization of the initially formed cis-product to the more stable trans-isomer.[1][2][3]
Q2: Which catalyst should I choose for high cis-selectivity?
A2: For the semi-hydrogenation of alkynes to cis-alkenes, the Lindlar catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline) is the industry standard.[5][6] For the hydrogenation of substituted alkenes or aromatic rings where cis-stereochemistry is desired, rhodium and ruthenium-based catalysts can offer high selectivity.[4] The choice of catalyst support and the presence of promoters can also significantly impact selectivity.[7]
Q3: How does the choice of solvent affect the cis/trans ratio?
A3: The solvent can influence the stereochemical outcome of a hydrogenation reaction through several mechanisms.[8] Non-polar solvents may favor higher selectivity in some cases.[9] The solvent's ability to dissolve hydrogen and its interaction with the substrate and catalyst surface can alter the reaction pathway.[9][10] It is often beneficial to screen a range of solvents to find the optimal conditions for a specific substrate.
Q4: How can I accurately determine the cis/trans ratio in my product mixture?
A4: Several analytical techniques can be used to quantify the ratio of cis and trans isomers. The most common and reliable methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can be used. The coupling constants between vinylic protons in ¹H NMR are typically different for cis and trans isomers.[11]
-
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can distinguish between cis and trans isomers based on their different symmetry and vibrational modes.[11]
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): With appropriate columns and conditions, cis and trans isomers can often be separated and quantified.
-
Colorimetric Indicator Displacement Assay: This is a high-throughput method that involves stereospecific dihydroxylation of the alkenes followed by a colorimetric assay.[12][13][14]
Q5: Is it possible to isomerize an unwanted trans-isomer back to the desired cis-isomer?
A5: While direct isomerization of a trans-alkene to a cis-alkene is thermodynamically unfavorable, recent research has shown that it is possible under specific photocatalytic conditions using a combination of hydrogen atom transfer (HAT) and boronic ester metathesis.[15] However, for most applications, optimizing the initial hydrogenation to favor the cis-isomer is the more practical approach.
Data Summary Tables
Table 1: Effect of Process Parameters on trans-Isomer Formation in Vegetable Oil Hydrogenation
| Parameter | Change | Effect on trans-Isomer Formation | Reference |
| Temperature | Increase | Increases | [1][2][16] |
| Hydrogen Pressure | Increase | Decreases | [1][2][3] |
| Catalyst Concentration | Increase | Decreases | [3] |
| Agitation Rate | Increase | Decreases | [2] |
Table 2: Relative Activity and cis-trans Isomerization Tendency of Noble Metal Catalysts
| Metal | Relative Activity for Hydrogenation | Relative Tendency for cis-trans Isomerization | Reference |
| Palladium (Pd) | High | High | [1] |
| Rhodium (Rh) | High | Moderate | [1] |
| Ruthenium (Ru) | Moderate | Moderate | [1] |
| Platinum (Pt) | Moderate | Low | [1] |
| Iridium (Ir) | Low | Low | [1] |
Experimental Protocols
Protocol 1: General Procedure for Selective Hydrogenation to a cis-Alkene
-
Reactor Setup: To a clean, dry hydrogenation vessel, add the substrate and a suitable solvent (e.g., ethanol, ethyl acetate, or a non-polar solvent like hexane).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), add the chosen catalyst (e.g., 5% Pd/CaCO₃ poisoned with lead acetate for an alkyne, or 5% Rh/C for an alkene). The catalyst loading is typically between 1-10 mol% relative to the substrate.
-
System Purge: Seal the vessel and purge the system several times with low-pressure hydrogen gas to remove all air.
-
Reaction Execution: Pressurize the vessel to the desired hydrogen pressure (typically higher pressures, e.g., 50-100 psi, favor cis formation). Maintain a low to moderate temperature (e.g., room temperature to 40°C). Stir the reaction mixture vigorously to ensure good mixing.
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by TLC, GC, or NMR.
-
Work-up: Once the starting material is consumed, carefully vent the hydrogen gas and purge the system with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with fresh solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the product as necessary by chromatography or crystallization.
-
Analysis: Analyze the purified product to determine the cis/trans ratio using one of the methods described in the FAQs.
Visualizations
Caption: Reaction pathway for catalytic hydrogenation showing the formation of both cis and trans isomers.
Caption: A troubleshooting decision tree for optimizing cis-selectivity in hydrogenation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. media.neliti.com [media.neliti.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Recent developments in the control of selectivity in hydrogenation reactions by confined metal functionalities - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY01709D [pubs.rsc.org]
- 6. quora.com [quora.com]
- 7. Account Suspended [staffsites.sohag-univ.edu.eg]
- 8. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Solvent effects in heterogeneous selective hydrogenation of acetophenone: differences between Rh/C and Rh/Al2O3 catalysts and the superiority of water as a functional solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. tuitiontube.com [tuitiontube.com]
- 12. A Colorimetric Method for Quantifying Cis and Trans Alkenes Using an Indicator Displacement Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantifying Cis- and Trans-Alkenes - ChemistryViews [chemistryviews.org]
- 14. par.nsf.gov [par.nsf.gov]
- 15. macmillan.princeton.edu [macmillan.princeton.edu]
- 16. researchgate.net [researchgate.net]
Recrystallization techniques for purifying "Ethyl 2-(4-aminocyclohexyl)acetate" hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of Ethyl 2-(4-aminocyclohexyl)acetate hydrochloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful purification of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the recrystallization of this compound hydrochloride.
Q1: What is the best solvent for recrystallizing this compound hydrochloride?
Q2: My compound "oiled out" instead of forming crystals. What should I do?
A2: "Oiling out," the separation of the solute as a liquid instead of a solid, is a common issue. This often happens if the solution is too concentrated or cooled too quickly.
-
Solution:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional hot solvent (e.g., ethanol in the ethanol/acetonitrile system) to decrease the saturation.
-
Allow the solution to cool more slowly. You can do this by letting the flask cool to room temperature on the benchtop before moving it to an ice bath.
-
Consider using a different solvent system.
-
Q3: No crystals have formed, even after cooling the solution in an ice bath. What is the problem?
A3: The lack of crystal formation usually indicates that the solution is not supersaturated.
-
Possible Causes & Solutions:
-
Too much solvent was used: This is the most frequent cause. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound. Once you observe slight turbidity (cloudiness) at the boiling point, allow it to cool again.
-
Supersaturation without nucleation: The solution may be supersaturated but requires a "seed" to initiate crystal growth.
-
Induce nucleation: Try scratching the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide a surface for the first crystals to form.
-
Add a seed crystal: If you have a small amount of the pure, solid compound, add a tiny crystal to the cooled solution to initiate crystallization.
-
-
Q4: The recovery of my purified product is very low. How can I improve the yield?
A4: Low recovery can result from several factors during the experimental process.
-
To improve your yield:
-
Use the minimum amount of hot solvent: Ensure you are using only the absolute minimum volume of hot solvent required to fully dissolve your crude product. Excess solvent will keep more of your compound dissolved, even at low temperatures.
-
Ensure adequate cooling: Cool your solution for a sufficient amount of time at a low temperature (an ice bath at 0°C or slightly below is recommended) to maximize the amount of product that crystallizes out.[1]
-
Minimize transfers: Each transfer of the solution from one flask to another can result in some loss of material. Plan your experiment to minimize these steps.
-
Washing the crystals: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving your product.
-
Q5: My final product is still colored or appears impure. What can I do?
A5: If your product remains impure after one recrystallization, a second recrystallization may be necessary. For colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can be effective.
-
Procedure with Activated Charcoal:
-
Dissolve the crude solid in the minimum amount of hot solvent.
-
Remove the flask from the heat and add a very small amount of activated charcoal (a spatula tip is usually sufficient).
-
Reheat the solution to boiling for a few minutes.
-
Perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities.
-
Allow the filtered solution to cool and crystallize as usual.
-
Quantitative Data
Due to limited publicly available data, a comprehensive solubility table for this compound hydrochloride across a wide range of solvents and temperatures is not available. The following table summarizes the known solubility information.
| Solvent | Temperature | Solubility |
| Water | Not Specified | 1.82 mg/mL[2] |
| Methanol | Not Specified | Slightly Soluble[1][3] |
Experimental Protocols
Protocol 1: Recrystallization using Ethanol and Acetonitrile
This protocol is based on a documented procedure for the purification of Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride.[1][3]
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound hydrochloride. Add a minimal amount of ethanol and heat the mixture to reflux with stirring until the solid is completely dissolved.
-
Solvent Exchange: Once dissolved, begin to distill off the ethanol under vacuum. Periodically add acetonitrile to the flask, continuing the distillation. This process gradually replaces the ethanol with acetonitrile.
-
Crystallization: Once the solvent exchange is complete, stop the distillation and allow the acetonitrile solution to cool slowly to room temperature.
-
Cooling: Place the flask in an ice bath and cool to a temperature between 0°C and -5°C to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold acetonitrile.[1]
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Drying: Dry the purified crystals under vacuum to a constant weight. The expected melting point of the pure compound is approximately 177°C.[1][3]
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization of this compound hydrochloride.
Logical Relationship of Recrystallization Steps
This diagram outlines the logical progression of the key steps in a successful recrystallization experiment.
References
Stability of "Ethyl 2-(4-aminocyclohexyl)acetate" under acidic and basic conditions
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for Ethyl 2-(4-aminocyclohexyl)acetate?
A1: The main stability concern for this compound is the hydrolysis of the ethyl ester functional group. This reaction can be catalyzed by both acidic and basic conditions, leading to the formation of 2-(4-aminocyclohexyl)acetic acid and ethanol.
Q2: How does pH affect the stability of this compound?
A2: The stability of the ester is pH-dependent. Under acidic conditions, the hydrolysis is typically reversible and slower. Under basic conditions, the hydrolysis, often termed saponification, is irreversible and generally proceeds at a faster rate. The amino group will be protonated at low pH, which may slightly influence the electronic properties of the molecule and its degradation profile.
Q3: What are the expected degradation products under acidic and basic conditions?
A3:
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Acidic Conditions: The primary degradation product is 2-(4-aminocyclohexyl)acetic acid, formed through hydrolysis of the ethyl ester.
-
Basic Conditions: The primary degradation product is the carboxylate salt of 2-(4-aminocyclohexyl)acetic acid.
Q4: Are there other potential degradation pathways besides hydrolysis?
A4: While hydrolysis is the most common degradation pathway, other factors such as oxidation, photolysis, and high temperatures could also potentially lead to degradation. However, without specific studies, the susceptibility to these factors is unknown. Forced degradation studies are recommended to explore these possibilities.[1][2][3][4][5]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC chromatogram after sample preparation in acidic mobile phase. | Acid-catalyzed hydrolysis of the ethyl ester. | - Prepare samples in a neutral or slightly acidic pH buffer and analyze them promptly. - Consider using a lower temperature during sample storage and analysis. - If possible, use a mobile phase with a pH that minimizes hydrolysis. |
| Loss of parent compound over time when stored in a basic solution. | Base-catalyzed hydrolysis (saponification) of the ethyl ester. | - Avoid storing the compound in basic solutions. - If basic conditions are necessary for an experiment, perform the experiment quickly and at a low temperature to minimize degradation. |
| Inconsistent analytical results for the same batch of the compound. | Degradation of the compound due to improper storage or handling. | - Store the compound in a cool, dry, and dark place. - Use freshly prepared solutions for experiments. - Verify the stability of the compound in the analytical solvent system. |
| Formation of an unknown impurity during the reaction. | The impurity could be a degradation product from the starting material or an intermediate. | - Characterize the impurity using techniques like LC-MS or NMR to identify its structure. - Once identified, adjust reaction or storage conditions to minimize its formation. |
Stability Data (Illustrative Example)
The following table presents hypothetical stability data for this compound under various conditions. This data is for illustrative purposes only and should be confirmed by experimental studies.
| Condition | Temperature (°C) | Duration (hours) | Assay of this compound (%) | Major Degradant (%) |
| 0.1 M HCl | 60 | 24 | 85.2 | 14.8 (2-(4-aminocyclohexyl)acetic acid) |
| pH 4.5 Buffer | 60 | 24 | 98.1 | 1.9 (2-(4-aminocyclohexyl)acetic acid) |
| pH 7.0 Buffer | 60 | 24 | 99.5 | 0.5 (2-(4-aminocyclohexyl)acetic acid) |
| 0.1 M NaOH | 60 | 24 | 70.5 | 29.5 (2-(4-aminocyclohexyl)acetate salt) |
Experimental Protocols
Protocol: Forced Degradation Study - Acid and Base Hydrolysis
1. Objective: To evaluate the stability of this compound under acidic and basic stress conditions.
2. Materials:
- This compound
- 0.1 M Hydrochloric Acid (HCl)
- 0.1 M Sodium Hydroxide (NaOH)
- HPLC grade water, acetonitrile, and methanol
- pH meter
- HPLC system with a UV detector
- C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
3. Sample Preparation:
- Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
4. Stress Conditions:
- Acid Hydrolysis:
- Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl in a sealed vial.
- Incubate the vial at 60°C for 24 hours.
- At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
- Base Hydrolysis:
- Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH in a sealed vial.
- Incubate the vial at 60°C for 24 hours.
- At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
5. HPLC Analysis:
- Mobile Phase: A gradient of Buffer (e.g., 0.1% formic acid in water) and organic solvent (e.g., acetonitrile).
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: ~210 nm (as the compound lacks a strong chromophore, low UV may be necessary)
- Injection Volume: 10 µL
6. Data Analysis:
- Calculate the percentage of the remaining this compound and the percentage of the major degradation product at each time point.
- Determine the degradation rate under each condition.
Visualizations
Caption: Acid-Catalyzed Hydrolysis Pathway.
Caption: Base-Catalyzed Hydrolysis (Saponification).
Caption: Forced Degradation Experimental Workflow.
References
Technical Support Center: Synthesis of Cariprazine from Ethyl 2-(4-aminocyclohexyl)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the synthesis of Cariprazine starting from "Ethyl 2-(4-aminocyclohexyl)acetate". The information is tailored for researchers, scientists, and drug development professionals to facilitate a smoother and more efficient synthesis process.
Troubleshooting Guides
Problem 1: Low Diastereomeric Purity of trans-Ethyl 2-(4-aminocyclohexyl)acetate
Symptom: The starting material, this compound, shows a significant percentage of the undesired cis-isomer by chiral HPLC or NMR analysis, leading to low yields of the final trans-Cariprazine.
Possible Causes:
-
The initial synthesis of the cyclohexylamine derivative results in a mixture of cis and trans isomers.[1]
-
Inefficient separation of the diastereomers.
Solutions:
-
Enzymatic Resolution: Employ a transaminase enzyme to selectively convert the undesired cis-isomer to the corresponding ketone, which can then be separated, or to selectively deaminate the cis-isomer from a cis/trans mixture. This method can achieve a diastereomeric excess (de) of >99% for the trans-isomer.[1]
-
Classical Crystallization: While potentially leading to moderate yields depending on the initial isomer ratio, fractional crystallization of a suitable salt form of the amine can be used to isolate the desired trans-isomer.[1]
Experimental Protocol: Enzymatic Dynamic Kinetic Resolution of cis/trans-Ethyl 2-(4-aminocyclohexyl)acetate
-
Enzyme: A transaminase from Chromobacterium violaceum (or a suitable commercially available alternative).
-
Reaction Medium: Aqueous buffer (e.g., phosphate buffer, pH 7.5).
-
Co-substrate (Amine Acceptor): Pyruvate.
-
Procedure:
-
Prepare a solution of the cis/trans-Ethyl 2-(4-aminocyclohexyl)acetate mixture in the buffer.
-
Add the transaminase and pyruvate.
-
Stir the reaction at a controlled temperature (e.g., 30 °C) and monitor the conversion of the cis-isomer by chiral HPLC.
-
Once the desired diastereomeric excess of the trans-isomer is achieved, stop the reaction by denaturing the enzyme (e.g., by pH shift or addition of an organic solvent).
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Extract the trans-Ethyl 2-(4-aminocyclohexyl)acetate with a suitable organic solvent.
-
Purify by distillation or crystallization.
-
Problem 2: Formation of Double-Condensation Impurity during Carbamoylation
Symptom: HPLC analysis of the reaction mixture after the addition of dimethylcarbamoyl chloride reveals a significant peak corresponding to a double-condensation impurity, which is often poorly soluble and difficult to purify.[2][3][4]
Possible Causes:
-
Reaction of the newly formed urea with another molecule of the starting amine.
-
Unoptimized reaction conditions, such as prolonged reaction times or incorrect stoichiometry.
Solutions:
-
Control of Stoichiometry and Reaction Time: Carefully control the stoichiometry of dimethylcarbamoyl chloride (typically 1.5 equivalents). Monitor the reaction closely by HPLC and quench it as soon as the starting material is consumed to minimize the formation of the double-condensation product.[2][5]
-
Optimized Reaction Conditions: Performing the reaction in a two-phase system (e.g., dichloromethane and an aqueous solution of an inorganic base) can significantly reduce the reaction time and the formation of this impurity.[5]
Table 1: Comparison of Reaction Conditions for Carbamoylation
| Parameter | Prior Art Method | Optimized Method |
| Reaction Time | 36 - 48 hours[3] | 13 - 15 hours[2][3] |
| Yield | 63.8% - 65%[3] | 83.0% - 92.1%[2][4] |
| Double-Condensation Impurity | High | < 0.1%[2][4] |
Experimental Protocol: Optimized Carbamoylation
-
Reagents:
-
trans-4-{2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl}cyclohexylamine
-
Dimethylcarbamoyl chloride (1.5 eq)
-
Dichloromethane
-
Aqueous solution of an inorganic base (e.g., NaOH)
-
-
Procedure:
-
Dissolve the amine starting material in dichloromethane.
-
Add the aqueous solution of the inorganic base.
-
Add dimethylcarbamoyl chloride dropwise at a controlled temperature (e.g., 20-30 °C).
-
Stir vigorously and monitor the reaction by HPLC.
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer with water.
-
Crystallize the product from a suitable solvent system (e.g., dichloromethane/n-heptane).[2][3]
-
Problem 3: Low Yield in the Amide Coupling Step
Symptom: The formation of the amide bond between the carboxylic acid intermediate (trans-4-{[(dimethylamino)carbonyl]amino}cyclohexyl)acetic acid and 1-(2,3-dichlorophenyl)piperazine proceeds with low yield.
Possible Causes:
-
Inefficient activation of the carboxylic acid.
-
Side reactions of the coupling agent.
-
Suboptimal reaction conditions.
Solutions:
-
Choice of Coupling Agent: Utilize an efficient carboxylic acid activating agent such as carbonyldiimidazole (CDI).[6][7] This can lead to higher yields compared to other coupling agents.
-
Reaction Conditions: The reaction is typically carried out in an aprotic solvent like toluene, acetone, dichloromethane, or tetrahydrofuran at room temperature (20-25 °C).[7]
Table 2: Yields of the Amide Coupling Step with Different Protocols
| Coupling Agent | Solvent | Yield |
| Not specified | Not specified | Moderate |
| Carbonyldiimidazole | Dichloromethane | 94.4%[7] |
Experimental Protocol: Amide Coupling using Carbonyldiimidazole
-
Reagents:
-
(trans-4-{[(dimethylamino)carbonyl]amino}cyclohexyl)acetic acid
-
Carbonyldiimidazole (1-1.5 eq)[7]
-
1-(2,3-dichlorophenyl)piperazine
-
Dichloromethane (or another suitable aprotic solvent)
-
-
Procedure:
-
Dissolve the carboxylic acid in the solvent.
-
Add carbonyldiimidazole and stir to form the active intermediate.
-
Add 1-(2,3-dichlorophenyl)piperazine to the reaction mixture.
-
Stir at room temperature until the reaction is complete (monitored by TLC or HPLC).
-
Isolate the product, for example, by adding water to precipitate the product, followed by filtration and washing.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the first step in the synthesis of Cariprazine from this compound?
A1: The first step is the hydrolysis of the ethyl ester group of "trans-4-aminocyclohexyl)acetic acid ethyl ester hydrochloride" to form "trans-4-aminocyclohexyl)acetic acid" or its hydrochloride salt.[6][7] This is typically achieved by heating in an aqueous acidic or basic medium.[7]
Q2: Why is the trans-isomer of the cyclohexyl ring important?
A2: The trans configuration of the cyclohexane ring is a critical stereochemical feature for the pharmacological activity of Cariprazine, as it provides the appropriate spatial orientation for binding to dopamine and serotonin receptors.[8]
Q3: What are the common impurities that can form during the synthesis?
A3: Besides the cis-isomer of the starting material, a common impurity is a double-condensation product formed during the carbamoylation step.[2][3][4] Other potential impurities can arise from side reactions of the coupling agents or incomplete reactions.
Q4: Are there any hazardous reagents to be aware of in alternative synthetic routes?
A4: Some synthetic routes for Cariprazine reported in the literature use hazardous reagents like triphosgene, which is extremely toxic and requires special handling precautions, especially on an industrial scale.[7] Another reagent, diethyl azodicarboxylate (DEAD), used in some lab-scale syntheses, is known to be explosive.[7]
Q5: What is a suitable method for purifying the final Cariprazine product?
A5: The final product is often purified by crystallization. A common procedure involves dissolving the crude product in a solvent like dichloromethane and then adding an anti-solvent such as n-heptane or cyclohexane to induce crystallization.[2][3] This method is effective in removing process-related impurities.
Diagrams
Caption: Synthetic workflow for Cariprazine from this compound, highlighting key steps and common pitfalls.
Caption: Troubleshooting logic for common pitfalls in Cariprazine synthesis.
References
- 1. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20210300883A1 - Synthesis method for cariprazine - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. CN110872262A - Synthesis method of cariprazine - Google Patents [patents.google.com]
- 5. WO2020042876A1 - Synthesis method for cariprazine - Google Patents [patents.google.com]
- 6. EA036312B1 - Industrial process for the preparation of cariprazine - Google Patents [patents.google.com]
- 7. WO2018007986A1 - Industrial process for the preparation of cariprazine - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Catalytic Systems for the Synthesis of Ethyl 2-(4-aminocyclohexyl)acetate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of ethyl 2-(4-aminocyclohexyl)acetate, a key intermediate in the preparation of various pharmacologically active compounds, can be achieved through several catalytic hydrogenation routes. The choice of catalyst is a critical parameter that influences reaction efficiency, selectivity, and operating conditions. This guide provides an objective comparison of different catalytic systems, supported by experimental data, to aid in the selection of the most suitable method for specific research and development needs.
Synthetic Pathways
Two primary pathways for the synthesis of this compound via catalytic hydrogenation have been extensively reported. The first involves the hydrogenation of a 4-nitrophenylacetic acid derivative, while the second proceeds through the reduction of an oxime intermediate derived from 1,4-cyclohexanedione.
Caption: Overview of the two primary synthetic routes to this compound.
Comparison of Catalytic Systems
The performance of various catalysts in the key hydrogenation steps of the synthetic pathways is summarized below. The data has been compiled from patent literature and research articles. It is important to note that direct comparison is challenging due to variations in experimental conditions across different studies.
Pathway 1: Hydrogenation of Aromatic Ring
This step involves the reduction of the benzene ring in ethyl 4-aminophenylacetate.
| Catalyst | Support | Temperature (°C) | Pressure (bar) | Reaction Time | Yield (%) | Stereoselectivity (trans:cis) | Notes |
| Raney® Ni | - | 130 | 172 | 5 days | ~81 (of mixed isomers) | 81:19 | Harsh conditions, long reaction time. |
| Pd/C | Carbon | 50-60 | 1-4 | Not Specified | >98 (purity of HCl salt) | Predominantly trans | Milder, two-step process from 4-nitrophenylacetic acid.[1] |
| Ruthenium | Alumina | 175 | 1100 psig | 5h | ~100 (conversion) | <20% trans-trans | Data for a similar substrate (4,4'-methylenedianiline).[2] |
| Rhodium | Alumina | 25-160 | 1-690 | Not Specified | High Yields | Not Specified | Data for hydrogenation of aniline.[3] |
Pathway 2: Hydrogenation of Oxime
This step involves the reduction of the oxime group of ethyl 2-(4-hydroxyiminocyclohexyl)acetate.
| Catalyst | Support | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Yield (%) |
| Raney® Ni | - | 20-30 | 8 | 10 | 82.0 |
| Pd/C | Carbon | 20-30 | 7 | 10 | 80.9 |
| Pd/C | Carbon | 20-30 | 10 | 10 | 84.1 |
Experimental Protocols
General Workflow for Catalytic Hydrogenation
The following diagram illustrates a typical experimental workflow for the catalytic hydrogenation process.
Caption: A generalized workflow for carrying out catalytic hydrogenation reactions.
Detailed Experimental Protocol: Hydrogenation of Ethyl 2-(4-oximinocyclohexenyl)acetate with Pd/C
This protocol is based on a representative procedure found in the patent literature.
Materials:
-
Ethyl 2-(4-oximinocyclohexenyl)acetate
-
10% Palladium on Carbon (Pd/C)
-
Methanol
-
Pressurized Hydrogenation Reactor (e.g., Parr Autoclave)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
A high-pressure hydrogenation reactor is charged with ethyl 2-(4-oximinocyclohexenyl)acetate (e.g., 2.01 g, 10 mmol) and methanol (30 mL).
-
10% Pd/C catalyst (e.g., 0.10 g) is carefully added to the mixture.
-
The reactor is sealed and purged several times with nitrogen gas to ensure an inert atmosphere.
-
The reactor is then pressurized with hydrogen gas to 10 bar.
-
The reaction mixture is stirred vigorously at a temperature of 20-30 °C.
-
The reaction is allowed to proceed for 10 hours, with the hydrogen pressure maintained at 10 bar.
-
After the reaction is complete, the reactor is cooled to room temperature and carefully depressurized.
-
The reaction mixture is filtered to remove the Pd/C catalyst.
-
The filtrate is concentrated under reduced pressure using a rotary evaporator to remove the methanol.
-
The resulting crude product, this compound, is obtained and can be further purified if necessary. In one reported instance, this procedure yielded 1.56 g of the product, corresponding to a yield of 84.1%.
Detailed Experimental Protocol: Two-Step Hydrogenation of 4-Nitrophenylacetic Acid with Pd/C
This protocol describes a milder, two-step approach to the target molecule starting from 4-nitrophenylacetic acid.[1]
Step 1: Reduction of the Nitro Group
-
A suitable reactor is charged with 4-nitrophenylacetic acid, a protic solvent (e.g., water), and a Pd/C catalyst.[1]
-
The reactor is pressurized with hydrogen to 0.1-0.6 bar overpressure.[1]
-
The reaction is carried out at a temperature between 40-50 °C until the nitro group is reduced to an amino group, forming 4-aminophenylacetic acid in situ.[1]
Step 2: Hydrogenation of the Aromatic Ring
-
Without isolating the intermediate, the temperature is raised to 50-60 °C and the hydrogen pressure is increased to 1-4 bar overpressure.[1]
-
The hydrogenation is continued until the aromatic ring is fully reduced to a cyclohexane ring, yielding 4-aminocyclohexylacetic acid.[1]
Esterification and Isolation
-
The resulting 4-aminocyclohexylacetic acid is then esterified, for example, by heating to reflux in ethanolic HCl for 1-3 hours.[1]
-
After solvent removal, the product can be crystallized from a suitable solvent like acetonitrile to yield the hydrochloride salt of ethyl trans-2-(4-aminocyclohexyl)acetate with high purity.[1]
Concluding Remarks
The selection of a catalytic system for the synthesis of this compound is a trade-off between reaction conditions, cost, and desired stereoselectivity.
-
Raney® Nickel is a cost-effective catalyst but its application in the hydrogenation of the aromatic precursor requires harsh conditions, which may not be suitable for all laboratory settings.[4] However, for the reduction of the oxime intermediate, it performs well under milder conditions.
-
Palladium on carbon (Pd/C) appears to be a more versatile and widely used catalyst for this synthesis. It can be employed in both synthetic pathways under relatively mild conditions and generally favors the formation of the desired trans isomer, particularly in the two-step hydrogenation of 4-nitrophenylacetic acid.[1]
-
Ruthenium and Rhodium-based catalysts are well-established for the hydrogenation of aromatic amines and related compounds. While specific protocols for the direct synthesis of this compound are not as commonly reported, their known high activity at lower temperatures suggests they are promising alternatives that could offer advantages in terms of energy efficiency and selectivity. Further process development and optimization would be required to fully assess their potential in this specific application.
For large-scale production, factors such as catalyst cost, reusability, and ease of separation are also critical considerations. The heterogeneous nature of Raney® Ni and Pd/C allows for straightforward recovery and potential reuse. The development of robust and recyclable Ru and Rh catalysts would be crucial for their economic viability in this context.
References
- 1. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Rh-catalyzed mechanochemical transfer hydrogenation for the synthesis of periphery-hydrogenated polycyclic aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Amino Esters in Drug Discovery: Profiling Ethyl 2-(4-aminocyclohexyl)acetate and Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, amino esters represent a versatile class of compounds with significant applications ranging from local anesthetics to crucial intermediates in the synthesis of complex therapeutic agents. This guide provides an objective comparison of Ethyl 2-(4-aminocyclohexyl)acetate against other notable amino esters, supported by experimental data to inform drug discovery and development efforts.
Executive Summary
This compound stands out as a key building block, most notably in the synthesis of the atypical antipsychotic Cariprazine, which exhibits a unique high affinity for dopamine D3 and D2 receptors.[1][2] This highlights its importance in developing treatments for neurological disorders. In comparison, other amino esters have carved their niche as local anesthetics or as prodrug moieties to enhance the oral bioavailability of parent drugs. This guide will delve into the physicochemical properties, pharmacokinetic profiles, and pharmacodynamic characteristics of this compound and its counterparts, providing a data-driven perspective for researchers.
Physicochemical Properties: A Foundation for Function
The physicochemical characteristics of an amino ester are fundamental to its biological activity, influencing its solubility, permeability, and interaction with biological targets. The following table summarizes key properties of this compound alongside representative amino ester local anesthetics.
| Property | This compound | Procaine | Tetracaine | Benzocaine |
| Molecular Formula | C₁₀H₁₉NO₂[3] | C₁₃H₂₀N₂O₂ | C₁₅H₂₄N₂O₂ | C₉H₁₁NO₂ |
| Molecular Weight ( g/mol ) | 185.27[4] | 236.31 | 264.36 | 165.19 |
| pKa | Not available | 9.0 | 8.5 | 2.5 |
| LogP | 1.4571[4] | 2.3 | 4.1 | 1.9 |
| Water Solubility | Limited (as free base), enhanced as hydrochloride salt[3] | Soluble | Slightly soluble | Very slightly soluble |
| Melting Point (°C) | Not available | 61 | 41-44 | 88-92 |
| Boiling Point (°C) | 253.2 ± 13.0 (predicted)[3] | 195-196 (at 2 mmHg) | Decomposes | 310 |
Pharmacokinetic Profiles: The Prodrug Advantage
A significant application of amino esters is in the design of prodrugs to improve the oral absorption of pharmaceuticals with poor bioavailability. By masking polar functional groups, amino acid esters can enhance membrane permeability. The following table presents data on the permeability and bioavailability of amino acid ester prodrugs of Acyclovir and Levovirin, demonstrating the potential of this strategy.
| Prodrug | Parent Drug | Apparent Permeability Coefficient (Papp) in Caco-2 cells (x 10⁻⁶ cm/s) | Fold Increase in Permeability vs. Parent Drug | Oral Bioavailability (Rat Model) | Fold Increase in Bioavailability vs. Parent Drug |
| L-Valine-Acyclovir (Valacyclovir) | Acyclovir | - | - | ~63%[5] | ~3-5 fold[5] |
| L-Serine-Acyclovir | Acyclovir | - | - | ~5-fold increase in AUC[6][7] | ~5 fold[6][7] |
| L-Alanine-Acyclovir | Acyclovir | - | - | - | - |
| L-Isoleucine-Acyclovir | Acyclovir | - | - | - | - |
| γ-Glutamate-Acyclovir | Acyclovir | - | - | - | - |
| LVV-5'-(L)-valine ester | Levovirin | 15.4 ± 1.2 | 48 | - | 6.9 fold[8] |
| Isoleucyl floxuridine | Floxuridine | 8-11 fold greater than floxuridine[9] | 8-11 fold[9] | - | - |
Pharmacodynamics: Targeting Receptors with Precision
The ultimate measure of a drug candidate's potential lies in its interaction with its biological target. This compound serves as a critical intermediate for Cariprazine, a potent dopamine receptor partial agonist. The binding affinities of Cariprazine for dopamine D2 and D3 receptors are presented below, showcasing the high potency achieved from this molecular scaffold.
| Compound | Receptor | Binding Affinity (Ki, nM) |
| Cariprazine | Dopamine D2 | 0.49[1][2] |
| Cariprazine | Dopamine D3 | 0.085[1][2] |
This high affinity and preference for the D3 receptor subtype is a distinguishing feature of Cariprazine.[2]
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the biological context and experimental evaluation of these compounds, the following diagrams illustrate a key signaling pathway and a standard experimental workflow.
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: In Vitro Evaluation of Intestinal Permeability.
Experimental Protocols
1. Radioligand Binding Assay for Dopamine D2 Receptor
This protocol is a generalized method for determining the binding affinity (Ki) of a test compound for the dopamine D2 receptor.
-
Materials:
-
Cell membranes prepared from cells stably expressing human dopamine D2 receptors.
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride.
-
Non-specific binding control: Haloperidol or unlabeled Spiperone at a high concentration (e.g., 10 µM).
-
Test compound: Cariprazine (or other amino ester-derived compounds).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well plates, filter mats (GF/B or GF/C), scintillation fluid, and a scintillation counter.
-
-
Procedure:
-
In a 96-well plate, add assay buffer, the radioligand at a concentration close to its Kd, and varying concentrations of the test compound.
-
For total binding wells, add only buffer and radioligand. For non-specific binding wells, add buffer, radioligand, and the non-specific binding control.
-
Initiate the binding reaction by adding the cell membrane preparation to all wells.
-
Incubate the plate at room temperature for 60-120 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through the filter mats using a cell harvester.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.
-
2. Caco-2 Permeability Assay
This in vitro assay is widely used to predict the intestinal permeability of drug candidates.
-
Materials:
-
Caco-2 cells.
-
Transwell® inserts (e.g., 0.4 µm pore size).
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics).
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).
-
Test compound (amino ester prodrug).
-
Analytical equipment (LC-MS/MS).
-
-
Procedure:
-
Seed Caco-2 cells onto the apical side of the Transwell® inserts and culture for 21-25 days to allow for differentiation into a polarized monolayer.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the test compound solution to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time intervals, collect samples from the basolateral compartment and replace with fresh buffer.
-
Analyze the concentration of the test compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
-
Conclusion
This compound serves as a vital precursor in the synthesis of Cariprazine, a drug with a highly specific and potent interaction with dopamine receptors, underscoring its value in the development of therapeutics for central nervous system disorders. In contrast, other amino esters demonstrate significant utility as local anesthetics and as effective prodrug moieties for enhancing the oral bioavailability of a diverse range of parent drugs. The choice of a particular amino ester in drug discovery is therefore highly dependent on the desired therapeutic application, with physicochemical properties, pharmacokinetic behavior, and target engagement all playing critical roles in the selection process. The data and protocols presented in this guide offer a foundational resource for researchers to make informed decisions in this context.
References
- 1. Occupancy of dopamine D2 and D3 and serotonin 5-HT1A receptors by the novel antipsychotic drug candidate, cariprazine (RGH-188), in monkey brain measured using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Buy this compound | 76308-28-6 [smolecule.com]
- 4. chemscene.com [chemscene.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Pharmacokinetics of amino acid ester prodrugs of Acyclovir after oral administration: Interaction with the transporters on Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of amino acid ester prodrugs of acyclovir after oral administration: interaction with the transporters on Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transport of levovirin prodrugs in the human intestinal Caco-2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Floxuridine amino acid ester prodrugs: enhancing Caco-2 permeability and resistance to glycosidic bond metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Stereochemistry: A Comparative Guide to the Biological Roles of cis- and trans-Ethyl 2-(4-aminocyclohexyl)acetate Derivatives
This guide objectively compares the established roles of these two isomers, providing insights into how their three-dimensional structure governs their function in advanced therapeutic modalities. The information presented here is intended for researchers, scientists, and drug development professionals to inform the selection and application of these versatile chemical building blocks.
Comparative Overview of Isomer Applications
The primary distinction in the "biological activity" of the cis- and trans-isomers of ethyl 2-(4-aminocyclohexyl)acetate lies not in their inherent pharmacological effects but in their utility as structural components in larger, biologically active molecules. The trans-isomer is integral to the structure of a neuroleptic drug, while the cis-isomer is designed for application in the burgeoning field of targeted protein degradation.
| Feature | cis-Ethyl 2-(4-aminocyclohexyl)acetate | trans-Ethyl 2-(4-aminocyclohexyl)acetate |
| Primary Application | PROTAC (Proteolysis Targeting Chimera) Linker[1][2] | Pharmaceutical Intermediate[3] |
| Therapeutic Modality | Targeted Protein Degradation[1][2] | Small Molecule Receptor Modulation |
| Associated Drug | Used in the synthesis of various PROTACs | Key intermediate for Cariprazine[3][4] |
| Inferred Biological Role | Spatially orienting a target-binding warhead and an E3 ligase ligand to induce ubiquitination and degradation of a target protein. | Forms part of the core scaffold of cariprazine, contributing to the correct spatial orientation for binding to dopamine D2 and D3 and serotonin 5-HT1A receptors. |
| Ultimate Biological Target | Varies depending on the PROTAC design (e.g., kinases, transcription factors) | Dopamine D2/D3 receptors, Serotonin 5-HT1A receptors[5] |
Experimental Protocols and Methodologies
While specific experimental data comparing the biological activities of the standalone isomers is unavailable, this section details the experimental context in which each isomer is utilized.
cis-Ethyl 2-(4-aminocyclohexyl)acetate in PROTAC Synthesis and Validation
The cis-isomer is employed as a linker in the synthesis of PROTACs. A general workflow for its use involves:
-
PROTAC Synthesis: The bifunctional nature of the cis-linker allows for sequential or convergent coupling of a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase (e.g., VHL, CRBN). The cyclohexane ring provides a rigid scaffold to control the spatial relationship between the two ends of the PROTAC.
-
In Vitro Validation:
-
Binding Assays: Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to confirm the binding of the synthesized PROTAC to both the POI and the E3 ligase.
-
Ternary Complex Formation: Techniques such as Fluorescence Resonance Energy Transfer (FRET) or AlphaLISA can be employed to demonstrate that the PROTAC facilitates the formation of a stable ternary complex between the POI and the E3 ligase.
-
Protein Degradation Assays: Western blotting or mass spectrometry-based proteomics are used to quantify the degradation of the POI in cultured cells treated with the PROTAC. The concentration required to achieve 50% degradation (DC50) is a key metric.
-
Ubiquitination Assays: In vitro ubiquitination assays can confirm that the degradation is mediated by the ubiquitin-proteasome system.
-
trans-Ethyl 2-(4-aminocyclohexyl)acetate in the Synthesis of Cariprazine
The trans-isomer is a crucial building block in the multi-step synthesis of cariprazine. A representative synthetic pathway is as follows:
-
Hydrogenation and Esterification: The synthesis often starts with 4-nitrophenylacetic acid, which undergoes a two-step hydrogenation to reduce the nitro group to an amine and saturate the phenyl ring to a cyclohexane ring, followed by esterification to yield trans-4-aminocyclohexyl acetic acid ethyl ester hydrochloride[4].
-
Urea Formation and Hydrolysis: The amine group of the trans-isomer is then reacted to form a dimethylurea moiety, followed by hydrolysis of the ethyl ester to the corresponding carboxylic acid[4].
-
Amide Coupling: The resulting acid is coupled with 1-(2,3-dichlorophenyl)piperazine to form the final cariprazine molecule[4]. The trans configuration of the cyclohexane ring is critical for the pharmacological activity of cariprazine[4].
Visualizing the Roles of cis and trans Isomers
The following diagrams illustrate the distinct functional contexts of the cis and trans isomers.
Caption: General mechanism of a PROTAC, where the cis-isomer acts as a linker.
References
Efficiency of Cariprazine synthesis using "Ethyl 2-(4-aminocyclohexyl)acetate" as a starting material
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent synthetic routes to the atypical antipsychotic drug, Cariprazine. The efficiency of a synthesis commencing from the key intermediate, Ethyl 2-(trans-4-aminocyclohexyl)acetate hydrochloride, is evaluated against a commercially viable alternative starting from N-(4-oxocyclohexyl)acetamide. This analysis is supported by experimental data from peer-reviewed literature and patent filings, with detailed protocols for key transformations.
Executive Summary
The synthesis of Cariprazine, a potent dopamine D3/D2 receptor partial agonist, is a critical process in its pharmaceutical development and manufacturing. This guide elucidates two distinct synthetic strategies, hereinafter referred to as Route A and Route B. Route A utilizes Ethyl 2-(trans-4-aminocyclohexyl)acetate hydrochloride as a pivotal intermediate, while Route B commences with the more rudimentary starting material, N-(4-oxocyclohexyl)acetamide.
Our comparative analysis reveals that both routes offer viable pathways to Cariprazine, each with its own set of advantages and disadvantages in terms of overall yield, process complexity, and reagent use. The choice of synthetic route will likely depend on factors such as the availability and cost of starting materials, desired scale of production, and specific process optimization goals.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data for the key transformations in both synthetic routes, providing a clear comparison of their respective efficiencies.
Table 1: Efficiency Comparison of Cariprazine Synthesis Routes
| Parameter | Route A: Starting from Ethyl 2-(trans-4-aminocyclohexyl)acetate | Route B: Starting from N-(4-oxocyclohexyl)acetamide |
| Overall Yield (approx.) | Not explicitly stated, but individual step yields are high | Commercially viable, suggesting good overall yield |
| Number of Key Steps | ~4 | ~7 |
| Key Intermediates | (trans-4-{[(dimethylamino)carbonyl]amino}cyclohexyl)acetic acid, 1,1-dimethyl-3-[trans-4-(2-oxo-2-(4-(2,3-dichlorophenyl)piperazin-1-yl-ethyl)cyclohexyl]urea | 2-[trans-4-(3,3-Dimethylureido)cyclohexyl]-N-methoxy-N-methyl acetamide |
| Starting Material Complexity | More complex intermediate | Simpler, more readily available starting material |
Table 2: Step-wise Efficiency of Route A
| Step | Reaction | Reagents | Yield (%) | Purity (%) | Reaction Time |
| 1 | Hydrolysis | Acid or base | High | High | Not specified |
| 2 | Urea Formation | Dimethylcarbamoyl chloride, NaHCO3 | 94.4 | Not specified | Not specified |
| 3 | Amide Coupling | 1-(2,3-dichlorophenyl)piperazine, coupling agent | Not specified | Not specified | Not specified |
| 4 | Reduction | Borane reagents | 72-81 | Not specified | 3 hours |
Table 3: Step-wise Efficiency of Route B
| Step | Reaction | Reagents | Yield (%) | Purity (%) | Reaction Time |
| 1 | Wittig-Horner Reaction | Not specified | Not specified | Not specified | Not specified |
| 2 | Alkene Reduction | Not specified | Not specified | Not specified | Not specified |
| 3 | Ester Hydrolysis | Not specified | Not specified | Not specified | Not specified |
| 4 | Deacylation | Not specified | Not specified | Not specified | Not specified |
| 5 | Amidation | Not specified | Not specified | Not specified | Not specified |
| 6 | Weinreb Amide Reduction | Not specified | Not specified | Not specified | Not specified |
| 7 | Reductive Amination | Amine, reducing agent | Not specified | Not specified | Not specified |
Note: The yields and reaction conditions are based on representative examples found in the cited literature and may vary depending on the specific experimental setup.
Experimental Protocols
Route A: Key Experimental Protocols
Step 2: Formation of (trans-4-{[(dimethylamino)carbonyl]amino}cyclohexyl)-acetic acid [1]
To a solution of (trans-4-aminocyclohexyl)acetic acid in a suitable solvent, an alkaline reagent such as sodium bicarbonate is added. Dimethylcarbamoyl chloride is then introduced to the reaction mixture. The reaction is stirred until completion, after which the product, (trans-4-{[(dimethylamino)carbonyl]amino}cyclohexyl)-acetic acid, is isolated. In a specific example, this step yielded 94.4% of the desired product.[1]
Step 4: Reduction to Cariprazine [1]
1,1-dimethyl-3-[trans-4-(2-oxo-2-(4-(2,3-dichlorophenyl)piperazin-1-yl-ethyl)cyclohexyl]urea is dissolved in an ether-type solvent, preferably tetrahydrofuran. A borane reagent, which can be formed in situ from sodium borohydride and boron trifluoride etherate, is added to the mixture. The reaction proceeds to form a borane adduct of Cariprazine. This adduct can then be hydrolyzed using a suitable Brønsted acid solution (e.g., hydrochloric acid in methanol) or thermally decomposed to yield Cariprazine. Reported yields for the final product after purification range from 72% to 81%.[1]
Route B: Key Experimental Protocol
General Approach [2]
The synthesis of Cariprazine starting from N-(4-oxocyclohexyl)acetamide involves a multi-step sequence.[2] The key transformations include a Wittig-Horner reaction to introduce the acetic acid side chain, followed by reduction of the resulting alkene. Subsequent steps involve hydrolysis of the ester, deacylation of the amine, and amidation to form a Weinreb amide. This intermediate is then reduced to the corresponding aldehyde, which undergoes a final reductive amination with the appropriate amine to furnish Cariprazine.[2] A novel intermediate, 2-[trans-4-(3,3-Dimethylureido)cyclohexyl]-N-methoxy-N-methyl acetamide, is a key feature of this route, which is designed to avoid potentially genotoxic substances and harsh reaction conditions.[2]
Mandatory Visualizations
Synthesis Workflows
Caption: Synthetic workflow for Cariprazine starting from Ethyl 2-(trans-4-aminocyclohexyl)acetate (Route A).
Caption: Synthetic workflow for Cariprazine starting from N-(4-oxocyclohexyl)acetamide (Route B).
Conclusion
Both synthetic routes presented in this guide offer effective methods for the preparation of Cariprazine. Route A, which begins with the more advanced intermediate Ethyl 2-(trans-4-aminocyclohexyl)acetate hydrochloride, is characterized by a shorter synthetic sequence with high reported yields for key steps. Route B, starting from the simpler N-(4-oxocyclohexyl)acetamide, involves a longer series of transformations but has been described as a commercially viable and improved process.
The selection of an optimal synthetic route for Cariprazine will ultimately be guided by a comprehensive evaluation of economic and process-related factors, including the cost and availability of starting materials, scalability, and the environmental impact of the chemical transformations involved. This guide provides a foundational comparison to aid researchers and drug development professionals in making informed decisions for the efficient synthesis of this important antipsychotic agent.
References
A Comparative Guide to the Synthesis of Ethyl 2-(4-aminocyclohexyl)acetate: A Cost-Benefit Analysis
For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key pharmaceutical intermediates is paramount. Ethyl 2-(4-aminocyclohexyl)acetate, a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), can be produced through several synthetic routes. This guide provides a detailed comparison of two prominent methods: the hydrogenation of 4-nitrophenylacetic acid and a multi-step synthesis commencing from 1,4-cyclohexanedione.
This analysis delves into the experimental protocols, quantitative data on yield and reaction conditions, and a cost-benefit analysis of each route, supported by safety, environmental, and scalability considerations.
At a Glance: Comparison of Synthesis Routes
| Parameter | Route 1: Hydrogenation of 4-Nitrophenylacetic Acid | Route 2: From 1,4-Cyclohexanedione |
| Starting Material | 4-Nitrophenylacetic acid | 1,4-Cyclohexanedione |
| Key Steps | Catalytic hydrogenation, Esterification | Wittig reaction, Oximation, Catalytic hydrogenation |
| Typical Overall Yield | ~30-40%[1][2] | ~65-70% (calculated from individual step yields)[3] |
| Reaction Conditions | High pressure (up to 14MPa), elevated temperature (up to 130°C) for older methods; Milder conditions (1-4 bar, 55-58°C) in newer patents[1][4] | Generally mild conditions (20-120°C, 5-10 bar)[3] |
| Catalysts | Raney-Nickel, Palladium on Carbon (Pd/C) | Palladium on Carbon (Pd/C), Raney-Nickel |
| Primary Safety Concerns | Handling of hydrogen gas under high pressure, pyrophoric catalysts[5][6] | Use of flammable solvents, handling of Wittig reagents |
| Scalability | Established for industrial production, but high-pressure equipment can be a limiting factor. | The Wittig reaction is widely used in industrial synthesis, suggesting good scalability.[7][8] |
Cost Analysis of Starting Materials and Catalysts
The following table provides an estimated cost comparison for the key reagents and catalysts involved in each synthetic route. Prices are indicative and can vary based on supplier, purity, and quantity.
| Reagent/Catalyst | Route 1 | Route 2 | Estimated Price (USD/kg) |
| 4-Nitrophenylacetic acid | ✓ | 145 - 335[9][10][11][12] | |
| 1,4-Cyclohexanedione | ✓ | Varies significantly based on quantity[13][14][15][16] | |
| Raney-Nickel | ✓ | ✓ | ~18 - 35[17][18][19][20][21] |
| 10% Palladium on Carbon | ✓ | ✓ | 170 - 1900 (price highly dependent on palladium market price)[22][23] |
| (Ethoxycarbonylmethyl)triphenylphosphonium bromide | ✓ | Varies significantly based on quantity[24][25][26][27][28] | |
| Hydroxylamine hydrochloride | ✓ | ~2 - 8[29][30][31][32] |
Synthesis Route 1: Hydrogenation of 4-Nitrophenylacetic Acid
This classical approach involves the reduction of both the nitro group and the aromatic ring of 4-nitrophenylacetic acid, followed by esterification to yield the final product.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. EP2358661B1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]
- 3. CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate - Google Patents [patents.google.com]
- 4. WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]
- 5. helgroup.com [helgroup.com]
- 6. chem.wisc.edu [chem.wisc.edu]
- 7. researchgate.net [researchgate.net]
- 8. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. manchesterorganics.com [manchesterorganics.com]
- 10. alkalisci.com [alkalisci.com]
- 11. 4-Nitrophenylacetic acid, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 12. 4-Nitrophenylacetic acid, 99% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 13. m.indiamart.com [m.indiamart.com]
- 14. chemimpex.com [chemimpex.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. 1,4-Cyclohexanedione, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 17. Raney Nickel at Best Price from Manufacturers, Suppliers & Traders [exportersindia.com]
- 18. Raney Nickel Catalyst Manufacturer, Raney Nickel Catalyst Supplier, Exporter [dhairyainternational.in]
- 19. m.indiamart.com [m.indiamart.com]
- 20. dir.indiamart.com [dir.indiamart.com]
- 21. nickel catalyst Price - Buy Cheap nickel catalyst At Low Price On Made-in-China.com [made-in-china.com]
- 22. 10 Palladium on Carbon Price per kg 2025 [accio.com]
- 23. Palladium Based Catalysts [fuelcellstore.com]
- 24. (Ethoxycarbonylmethyl)triphenylphosphonium bromide, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 25. (Ethoxycarbonylmethyl)triphenylphosphonium 98 1530-45-6 [sigmaaldrich.com]
- 26. (Ethoxycarbonylmethyl)triphenylphosphonium bromide, 98+% 100 g | Buy Online [thermofisher.com]
- 27. scbt.com [scbt.com]
- 28. alkalisci.com [alkalisci.com]
- 29. nrlifecare.com [nrlifecare.com]
- 30. Hydroxylamine Hydrochloride Price-China Hydroxylamine Hydrochloride Price Manufacturers & Suppliers | Made in China [m.made-in-china.com]
- 31. dir.indiamart.com [dir.indiamart.com]
- 32. Hydroxylamine hydrochloride price,buy Hydroxylamine hydrochloride - chemicalbook [m.chemicalbook.com]
A Comparative Guide to Solid-Phase vs. Solution-Phase Peptide Synthesis: A Case Study on "Ethyl 2-(4-aminocyclohexyl)acetate"
For Researchers, Scientists, and Drug Development Professionals
The synthesis of custom peptides, particularly those incorporating non-canonical or structurally complex amino acids, is a cornerstone of modern drug discovery and biomedical research. The choice between solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS) is a critical decision that influences project timelines, scalability, cost, and the final purity of the product.[1][2] This guide provides an objective comparison of these two methodologies, using the non-canonical amino acid derivative, Ethyl 2-(4-aminocyclohexyl)acetate, as a case study to illustrate the practical considerations and performance differences.
This compound is a key intermediate in the synthesis of certain pharmaceutical agents.[3] Its structure, featuring a bulky alicyclic ring, presents interesting challenges and highlights the distinct advantages and limitations of both SPPS and LPPS.
At a Glance: SPPS vs. LPPS for Peptides with Non-Canonical Residues
| Parameter | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis (LPPS) | Rationale for Peptides with Bulky Residues |
| Typical Purity | ≥95% (for shorter peptides)[1][4] | 90–98% (variable, dependent on purification)[1][4] | SPPS can accumulate deletion sequences with difficult couplings. LPPS allows for intermediate purification, potentially leading to a purer final product.[5] |
| Typical Yield | High for short to medium peptides (<50 amino acids).[1] | Can be higher for very short or complex peptides where intermediates are purified.[1] | Steric hindrance from the cyclohexyl group can lead to incomplete reactions and lower yields in SPPS.[6] |
| Synthesis Time | Faster due to automation and simplified purification between steps.[1] | Slower due to the need for isolation and purification of intermediates.[1] | The speed of SPPS is a significant advantage for rapid screening of peptide analogs. |
| Scalability | Excellent for milligram-to-gram scale; large-scale can be challenging.[7] | More readily scalable for large quantities (kilograms).[8] | For pharmaceutical production, LPPS is often more economical at a larger scale.[9] |
| Solvent Consumption | High, due to extensive washing steps.[1] | Generally lower, but purification steps require significant solvent volumes.[1] | Both methods are being adapted for "greener" solvents, but SPPS typically has a higher process mass intensity. |
| Handling of Difficult Sequences | Aggregation of hydrophobic peptides on the resin can be a major issue.[10] | Better suited for hydrophobic or aggregation-prone sequences as they remain in solution.[11] | The bulky, somewhat hydrophobic nature of the cyclohexyl group may contribute to aggregation in long SPPS cycles. |
Performance Deep Dive: The Case of this compound
Incorporating a non-canonical amino acid like this compound requires initial modification to a protected form suitable for peptide synthesis, typically by protecting the amine with an Fmoc or Boc group and hydrolyzing the ethyl ester to the free carboxylic acid. The resulting Fmoc-Acha-OH (where Acha = 4-aminocyclohexyl acetic acid) can then be used in peptide synthesis.
Solid-Phase Peptide Synthesis (SPPS)
SPPS, pioneered by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[9] Excess reagents and by-products are removed by simple filtration and washing.[12]
Anticipated Performance:
-
Coupling Efficiency: The steric bulk of the cyclohexyl ring can hinder the approach of the activated carboxyl group to the resin-bound amine, potentially leading to incomplete coupling reactions.[6] This may necessitate the use of stronger coupling reagents (e.g., HATU, HCTU), extended reaction times, or double coupling cycles.[13]
-
Aggregation: In longer peptides, the presence of multiple bulky, hydrophobic residues can lead to inter-chain aggregation on the solid support, further impeding reagent access and reducing synthetic efficiency.[10][14]
-
Purification: While intermediate purification is not possible, the final cleavage from the resin and purification by reverse-phase HPLC is a standard procedure. However, the presence of deletion sequences or other by-products resulting from incomplete couplings can complicate this final step.
Solution-Phase Peptide Synthesis (LPPS)
LPPS is the classical method of peptide synthesis where all reactions are carried out in a homogenous solution.[15] This method often involves the synthesis of smaller peptide fragments which are then combined (fragment condensation) to form the final peptide.[9]
Anticipated Performance:
-
Flexibility: LPPS offers greater flexibility in reaction conditions. Solvents, temperatures, and coupling reagents can be optimized for each specific coupling step to overcome challenges like steric hindrance.[9]
-
Purification of Intermediates: A key advantage of LPPS is the ability to isolate and purify intermediate fragments.[5] This ensures that any subsequent coupling reactions begin with high-purity material, which can lead to a cleaner final product and higher overall yield, especially for complex sequences.
-
Scalability: For the large-scale production of a specific peptide therapeutic, LPPS is often more cost-effective due to lower raw material consumption (less excess of amino acids and reagents) and the potential for crystallization of intermediates, which is a more economical purification method than chromatography.[8]
-
Labor and Time: The primary drawback of LPPS is that it is significantly more time-consuming and labor-intensive due to the work-up and purification required after each reaction step.[1]
Experimental Protocols
The following are generalized, illustrative protocols for the incorporation of a protected form of 4-aminocyclohexyl acetic acid (Fmoc-Acha-OH) into a peptide chain.
Protocol 1: Manual Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the manual coupling of Fmoc-Acha-OH onto a resin-bound peptide chain.
1. Resin Preparation:
- Start with a pre-loaded Wang or Rink Amide resin with the C-terminal amino acid of the desired peptide.
- Swell the resin in N,N-Dimethylformamide (DMF) for 30 minutes in a fritted reaction vessel.
2. Fmoc Deprotection:
- Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, then drain.
- Repeat the piperidine treatment for an additional 15 minutes to ensure complete removal of the Fmoc group.
- Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).
3. Coupling of Fmoc-Acha-OH:
- In a separate vessel, dissolve Fmoc-Acha-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
- Add DIPEA (6 eq.) to the solution and allow the mixture to pre-activate for 2-5 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the mixture for 2-4 hours at room temperature. Due to the steric bulk of the Acha residue, a longer coupling time is recommended.
- Monitor the reaction completion using a Kaiser test. If the test is positive (indicating free amines), a second coupling may be necessary.
4. Washing:
- Drain the coupling solution and wash the resin thoroughly with DMF (5x) and DCM (3x).
5. Chain Elongation:
- Repeat steps 2-4 for each subsequent amino acid in the sequence.
6. Cleavage and Deprotection:
- Once the synthesis is complete, treat the peptide-resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% water, 2.5% Triisopropylsilane) for 2-3 hours.
- Filter the resin and precipitate the crude peptide in cold diethyl ether.
Protocol 2: Solution-Phase Peptide Synthesis (Fragment Condensation)
This protocol describes the coupling of a dipeptide containing Acha with another amino acid ester.
1. Protection of Reactants:
- Protect the N-terminus of the Acha-containing dipeptide (e.g., Boc-Ala-Acha-OH).
- Protect the C-terminus of the amino acid to be coupled (e.g., H-Gly-OMe).
2. Activation of the Carboxyl Group:
- Dissolve Boc-Ala-Acha-OH (1 eq.) and HOBt (1.1 eq.) in anhydrous DMF.
- Cool the solution to 0°C in an ice bath.
- Add DIC (1.1 eq.) and stir for 15 minutes.
3. Coupling Reaction:
- Add H-Gly-OMe (1 eq.) and DIPEA (1 eq.) to the activated dipeptide solution.
- Allow the reaction to warm to room temperature and stir overnight.
- Monitor the reaction progress by TLC or LC-MS.
4. Work-up and Purification:
- Quench the reaction with water and extract the product with ethyl acetate.
- Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting protected tripeptide (Boc-Ala-Acha-Gly-OMe) by flash column chromatography.
5. Deprotection:
- Selectively deprotect either the N-terminus (e.g., with TFA to remove Boc) or the C-terminus (e.g., by saponification) to allow for further chain elongation.
Visualizing the Workflow
SPPS Workflow
Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).
LPPS Workflow
Caption: Generalized workflow for Liquid-Phase Peptide Synthesis (LPPS).
Decision Logic: Choosing a Synthesis Method
Caption: Decision logic for selecting a synthesis method.
Conclusion
Both SPPS and LPPS are robust methodologies capable of producing high-quality peptides. The choice between them is not always straightforward and depends on a careful evaluation of the peptide's sequence, the scale of production, and project-specific goals.[8][9]
For the incorporation of a non-canonical amino acid like This compound , solid-phase synthesis offers the advantage of speed and automation, making it ideal for research-scale synthesis and the rapid generation of analogues for structure-activity relationship studies. However, the steric bulk of the residue may lead to challenges in coupling efficiency and potential peptide aggregation.
Conversely, liquid-phase synthesis provides the flexibility to optimize reaction conditions and, crucially, allows for the purification of intermediates. This makes LPPS a more reliable, albeit slower, method for producing highly pure, complex peptides containing such challenging residues, and it remains the preferred method for large-scale manufacturing.[11] Ultimately, a hybrid approach, where fragments are synthesized via SPPS and then coupled in solution, may offer the optimal balance of speed and efficiency for very long or complex targets.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate - Google Patents [patents.google.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. bachem.com [bachem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. What Are the Differences Between Solid-Phase and Liquid-Phase Peptide Synthesis? | MtoZ Biolabs [mtoz-biolabs.com]
- 8. How to Choose the Right Custom Peptide Synthesis Method [neulandlabs.com]
- 9. Solid-Phase vs Liquid-Phase Peptide Synthesis | Adesis [adesisinc.com]
- 10. blog.mblintl.com [blog.mblintl.com]
- 11. Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery?-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 12. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 15. Peptide synthesis - Wikipedia [en.wikipedia.org]
A Comparative Analysis of the Reactivity of Ethyl 2-(4-aminocyclohexyl)acetate and Other Functionalized Cyclohexylamines
This guide provides a detailed comparison of the chemical reactivity of Ethyl 2-(4-aminocyclohexyl)acetate with other substituted cyclohexylamine derivatives. The reactivity of the primary amino group is paramount in the synthesis of more complex molecules, particularly in the field of drug development and medicinal chemistry where the cyclohexylamine scaffold is prevalent.[1] This document explores the influence of steric and electronic effects of various substituents on the nucleophilicity and overall reactivity of the amine, supported by established chemical principles and representative experimental protocols.
Introduction to Cyclohexylamine Reactivity
Cyclohexylamines are versatile building blocks in organic synthesis.[2][3][4] The primary amino group acts as a potent nucleophile, readily participating in a variety of chemical transformations including N-acylation, N-alkylation, and condensation reactions to form Schiff bases. The reactivity of this amino group is not constant; it is significantly modulated by the nature and position of other functional groups on the cyclohexane ring.[5]
This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[2][3] Its structure features an ethyl acetate moiety at the 4-position relative to the amino group. Understanding how this substituent, in comparison to others, affects the amine's reactivity is crucial for optimizing reaction conditions and predicting product outcomes. This guide will focus on the trans isomer, which is commonly used in synthesis.[6][7]
Factors Influencing Amine Reactivity
The reactivity of the amino group in functionalized cyclohexylamines is primarily governed by two factors:
-
Electronic Effects: These effects alter the electron density on the nitrogen atom, thereby influencing its nucleophilicity.
-
Electron-Donating Groups (EDGs) , such as alkyl groups, increase the electron density on the nitrogen through an inductive effect, making the amine more nucleophilic and generally more reactive.
-
Electron-Withdrawing Groups (EWGs) , such as the ester group in this compound, decrease the electron density on the nitrogen via induction, reducing its nucleophilicity and reactivity.
-
-
Steric Effects: The size and spatial arrangement of substituents near the amino group can hinder the approach of reactants, slowing down the reaction rate.[8][9] In cyclohexylamines, the conformation of the ring is critical. The trans-isomer, with the amino group in the more accessible equatorial position, is generally more reactive than the cis-isomer where the amino group may be forced into a more hindered axial position.[10][11]
Comparative Reactivity Analysis
To illustrate these principles, we compare this compound with two other representative cyclohexylamines: the parent, unsubstituted Cyclohexylamine, and 4-methylcyclohexylamine.
| Compound Name | Structure | Substituent at C4 | Electronic Effect of Substituent | Steric Hindrance at Amine | Predicted Relative Reactivity |
| Cyclohexylamine | -H | Neutral (Baseline) | Low | High | |
| 4-Methylcyclohexylamine | -CH₃ | Electron-Donating (Inductive) | Low | Very High | |
| This compound | -CH₂COOEt | Electron-Withdrawing (Inductive) | Moderate | Moderate | |
| 4-(tert-Butyl)cyclohexylamine | -C(CH₃)₃ | Electron-Donating (Inductive) | Low (but locks conformation) | Very High |
Rationale for Predicted Reactivity:
-
4-Methylcyclohexylamine: The methyl group is a weak EDG, slightly increasing the nucleophilicity of the amine compared to the unsubstituted cyclohexylamine, leading to the highest predicted reactivity.
-
Cyclohexylamine: Serves as the benchmark for a simple, unhindered primary amine on a cyclohexane ring.[12]
-
This compound: The ethyl acetate group is an EWG, which reduces the electron density on the nitrogen, thus decreasing its nucleophilicity. Furthermore, its relative bulk compared to a hydrogen or methyl group introduces a moderate level of steric hindrance.
-
4-(tert-Butyl)cyclohexylamine: While the tert-butyl group is electron-donating, its primary role is to lock the cyclohexane ring in a chair conformation where both the tert-butyl and amino groups are equatorial, minimizing steric hindrance for the amine.
Key Experimental Protocols
The following protocols are representative methods for evaluating the reactivity of cyclohexylamines in common synthetic transformations.
4.1. N-Acylation with Acetic Anhydride
This experiment measures the rate of amide formation, a direct indicator of amine nucleophilicity.
Methodology:
-
Dissolve the cyclohexylamine derivative (1.0 mmol) in a suitable solvent such as dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Add a non-nucleophilic base, such as triethylamine (1.2 mmol), to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetic anhydride (1.1 mmol) dropwise to the stirred solution.
-
Monitor the reaction progress over time by taking aliquots and analyzing them via Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
The relative reactivity can be determined by comparing the time required for complete consumption of the starting amine under identical conditions.
4.2. Schiff Base Formation with Benzaldehyde
This condensation reaction is sensitive to both electronic effects and steric hindrance around the amine.[13][14]
Methodology:
-
To a solution of the cyclohexylamine derivative (1.0 mmol) in ethanol (10 mL), add benzaldehyde (1.0 mmol).
-
Add a catalytic amount of a mild acid, such as acetic acid (0.1 mmol).
-
Stir the reaction mixture at room temperature. The formation of the imine product is often accompanied by the release of water.[14][15]
-
Monitor the formation of the C=N bond using IR spectroscopy (monitoring for a peak around 1650 cm⁻¹) or ¹H NMR spectroscopy.[13]
-
The reaction rates can be compared by measuring the initial rate of product formation for each cyclohexylamine derivative. The kinetics of such reactions are often pH-dependent.[16][17]
Visualizing Reaction Workflows and Influencing Factors
// Nodes Substituent [label="Substituent (R) on\nCyclohexane Ring", fillcolor="#F1F3F4", fontcolor="#202124"]; Electronic [label="Electronic Effects", fillcolor="#FBBC05", fontcolor="#202124"]; Steric [label="Steric Effects", fillcolor="#FBBC05", fontcolor="#202124"]; EDG [label="Electron Donating\n(e.g., -CH3)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; EWG [label="Electron Withdrawing\n(e.g., -CH2COOEt)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LowBulk [label="Low Steric Bulk\n(e.g., equatorial -NH2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HighBulk [label="High Steric Bulk\n(e.g., axial -NH2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nucleophilicity [label="Amine Nucleophilicity\n(Electron Density on N)", fillcolor="#F1F3F4", fontcolor="#202124"]; Accessibility [label="Steric Accessibility\nof Amine", fillcolor="#F1F3F4", fontcolor="#202124"]; Reactivity [label="Overall Reaction Rate", shape=ellipse, style="filled,bold", fillcolor="#34A853", fontcolor="#FFFFFF", penwidth=2, pencolor="#202124"];
// Edges Substituent -> Electronic; Substituent -> Steric;
Electronic -> EDG [color="#34A853"]; Electronic -> EWG [color="#EA4335"]; Steric -> LowBulk [color="#34A853"]; Steric -> HighBulk [color="#EA4335"];
EDG -> Nucleophilicity [label="+", color="#34A853"]; EWG -> Nucleophilicity [label="-", color="#EA4335"]; LowBulk -> Accessibility [label="+", color="#34A853"]; HighBulk -> Accessibility [label="-", color="#EA4335"];
Nucleophilicity -> Reactivity [label="Increases", color="#34A853"]; Accessibility -> Reactivity [label="Increases", color="#34A853"]; } caption [label="Diagram 2: Factors Affecting Amine Reactivity", shape=plaintext, fontname="Arial", fontsize=10]; } Caption: Logical flow of how substituents impact amine reactivity.
Conclusion
The reactivity of this compound is a nuanced balance of electronic and steric factors. Compared to unsubstituted cyclohexylamine, its reactivity is moderately attenuated due to the electron-withdrawing nature of the ethyl acetate group. However, it remains a versatile and sufficiently reactive intermediate for a wide range of synthetic applications. In contrast, cyclohexylamines bearing electron-donating groups, such as 4-methylcyclohexylamine, are expected to exhibit enhanced reactivity. The principles and protocols outlined in this guide provide a framework for researchers and drug development professionals to predict and empirically verify the reactivity of novel functionalized cyclohexylamines, enabling more efficient and targeted synthesis design.
References
- 1. Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride | 76308-26-4 [chemicalbook.com]
- 4. Buy this compound | 76308-28-6 [smolecule.com]
- 5. Steric and electronic effects of ligand substitution on redox-active Fe4S4-based coordination polymers - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards caripra… [ouci.dntb.gov.ua]
- 8. Steric effect (chemistry) | McGraw Hill's AccessScience [accessscience.com]
- 9. Steric Effects Compete with Aryne Distortion to Control Regioselectivities of Nucleophilic Additions to 3-Silylarynes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The contrasting reactivity of trans- vs. cis-azobenzenes (ArN[double bond, length as m-dash]NAr) with benzynes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. media.neliti.com [media.neliti.com]
- 14. wjpsonline.com [wjpsonline.com]
- 15. youtube.com [youtube.com]
- 16. BJOC - Cyclodextrin-based Schiff base pro-fragrances: Synthesis and release studies [beilstein-journals.org]
- 17. Schiff Bases Derived from Pyridoxal 5′-Phosphate and 2-X-Phenylamine (X = H, OH, SH): Substituent Effects on UV-Vis Spectra and Hydrolysis Kinetics [mdpi.com]
A Comparative Guide to Analytical Methods for the Quantification of Ethyl 2-(4-aminocyclohexyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of Ethyl 2-(4-aminocyclohexyl)acetate, a key intermediate and potential impurity in pharmaceutical synthesis. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines two common chromatographic techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), and presents their typical performance characteristics based on experimental data from analogous compounds. Detailed experimental protocols are provided to serve as a starting point for method development and validation.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the typical validation parameters for HPLC-UV and GC-MS methods for the quantification of small molecules with similar functionalities to this compound. These values are representative and may vary depending on the specific method conditions and instrumentation.
| Validation Parameter | HPLC-UV (with pre-column derivatization) | GC-MS (with derivatization) |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (RSD%) | ||
| - Repeatability (Intra-day) | ≤ 2.0% | ≤ 5.0% |
| - Intermediate Precision (Inter-day) | ≤ 3.0% | ≤ 10.0% |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL | 0.01 - 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 - 5.0 µg/mL | 0.05 - 0.5 µg/mL |
| Specificity | High (with appropriate derivatization and chromatographic separation) | Very High (mass spectrometric detection provides excellent specificity) |
| Robustness | Generally good; sensitive to mobile phase pH and composition | Generally good; sensitive to inlet temperature and carrier gas flow rate |
Experimental Protocols
Representative HPLC-UV Method
This method involves a pre-column derivatization step to enable the detection of the primary amine functionality of this compound by a UV detector. o-Phthalaldehyde (OPA) is a common derivatizing agent for primary amines.
a) Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.05 M Sodium Acetate buffer, pH 6.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 20% B
-
5-15 min: 20% to 80% B
-
15-20 min: 80% B
-
20-22 min: 80% to 20% B
-
22-30 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 340 nm.
-
Injection Volume: 20 µL.
b) Reagent Preparation:
-
OPA Derivatization Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol. Add 11.25 mL of 0.1 M borate buffer (pH 9.5) and 50 µL of 3-mercaptopropionic acid. This reagent should be prepared fresh daily.
c) Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent (e.g., 50:50 acetonitrile:water).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Prepare the sample to be analyzed at a target concentration within the calibration range using the same diluent.
d) Derivatization Procedure (Automated or Manual):
-
In an autosampler vial, mix 100 µL of the standard or sample solution with 100 µL of the OPA derivatization reagent.
-
Allow the reaction to proceed for 2 minutes at room temperature before injection.
Representative GC-MS Method
This method requires derivatization to increase the volatility of the analyte for gas chromatography. A two-step derivatization involving esterification followed by acylation is common for amino acids and related compounds.
a) Instrumentation and Chromatographic Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (or split, depending on concentration).
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
MS Mode: Selected Ion Monitoring (SIM) for quantification, with full scan for initial identification.
b) Reagent Preparation:
-
Derivatization Reagent 1 (Esterification): 3 M HCl in n-butanol.
-
Derivatization Reagent 2 (Acylation): Trifluoroacetic anhydride (TFAA).
c) Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a suitable solvent (e.g., methanol).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution.
-
Sample Solution: Prepare the sample to be analyzed at a target concentration within the calibration range.
d) Derivatization Procedure:
-
Evaporate a known volume of the standard or sample solution to dryness under a stream of nitrogen.
-
Add 200 µL of 3 M HCl in n-butanol and heat at 60 °C for 30 minutes.
-
Evaporate the reagent to dryness under nitrogen.
-
Add 100 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride.
-
Heat at 100 °C for 15 minutes.
-
Cool to room temperature and inject 1 µL into the GC-MS.
Mandatory Visualization
The following diagrams illustrate the logical workflow for analytical method validation and the general experimental workflows for the described HPLC-UV and GC-MS methods.
Caption: General workflow for analytical method validation.
Caption: Experimental workflow for HPLC-UV analysis.
Caption: Experimental workflow for GC-MS analysis.
Safety Operating Guide
Proper Disposal of Ethyl 2-(4-aminocyclohexyl)acetate: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of Ethyl 2-(4-aminocyclohexyl)acetate and its common salt form, Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as an irritant and can be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
| Safety Consideration | Recommended Action |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection.[2] |
| Ventilation | Use only outdoors or in a well-ventilated area.[2][3] |
| Handling | Avoid breathing dust, fume, gas, mist, vapors, or spray.[2] Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke when using this product.[2] |
| Accidental Release | In case of a spill, sweep up the material, taking care not to create dust, and collect it into a suitable, closed container for disposal.[4][5] |
II. Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[4]
Step 1: Segregation and Labeling
-
Isolate the waste this compound from other chemical waste streams to prevent inadvertent reactions.
-
Clearly label the waste container with the full chemical name: "Waste this compound" and include any relevant hazard symbols.
Step 2: Containerization
-
Use a suitable, closed container for storing the waste material.[4] The container should be in good condition and compatible with the chemical.
Step 3: Engage a Licensed Waste Disposal Company
-
Contact a certified chemical waste disposal company to arrange for pickup and disposal. It is imperative to use a service that is knowledgeable and compliant with all local, regional, and national regulations for chemical waste.
Step 4: Incineration
-
The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4] This ensures the complete destruction of the compound in an environmentally responsible manner.
Step 5: Contaminated Materials
-
Dispose of any contaminated materials, such as gloves, filter paper, or empty containers, as unused product in accordance with applicable laws and good laboratory practices.[4]
III. Logical Flow for Disposal Decision Making
The following diagram outlines the decision-making process for the proper disposal of this compound.
Disclaimer: This document is intended as a guide and should not replace a thorough review of the specific Safety Data Sheet (SDS) for the product you are using. Always adhere to the safety and disposal protocols of your institution and comply with all applicable regulations.
References
Comprehensive Safety and Handling Guide for Ethyl 2-(4-aminocyclohexyl)acetate
This guide provides essential safety, handling, and disposal information for Ethyl 2-(4-aminocyclohexyl)acetate (CAS No: 76308-26-4), tailored for research, scientific, and drug development professionals. The following procedures are designed to ensure the safe management of this chemical in a laboratory setting.
Hazard Identification and Classification
This compound hydrochloride is classified as an irritant and is harmful if swallowed.[1][2] It can cause skin, eye, and respiratory irritation.[1][2]
GHS Hazard Statements:
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C10H20ClNO2[3] |
| Molecular Weight | 221.72 g/mol [3] |
| Melting Point | 177 °C[4] |
| Storage Temperature | 2-8°C under an inert gas[4] |
| Solubility | Slightly soluble in Methanol[4] |
| Appearance | Solid |
Personal Protective Equipment (PPE)
A crucial aspect of safely handling this compound is the consistent and correct use of personal protective equipment. The following PPE is recommended to minimize exposure and ensure personal safety.
| Protection Type | Recommended Equipment | Standards |
| Eye/Face Protection | Safety glasses with side-shields or a face shield. | Conforming to EN166 (EU) or NIOSH (US) approved standards.[2][3] |
| Skin Protection | Chemical-resistant gloves (inspect before use) and a lab coat or complete suit protecting against chemicals. | Follow good laboratory practices for glove removal and disposal.[2][3] |
| Respiratory Protection | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges. Use NIOSH (US) or CEN (EU) approved respirators.[3] |
Operational and Handling Protocols
Handling:
-
Work in a well-ventilated area, preferably with a local exhaust system.[5]
-
Avoid the formation and inhalation of dust, vapors, or mists.[2][3]
-
Prevent contact with skin, eyes, and clothing.[5]
-
Wash hands thoroughly after handling the substance.[5]
-
Do not eat, drink, or smoke in the handling area.[6]
Storage:
-
Store in a cool, dark, and well-ventilated place.[5]
-
It is recommended to store under an inert gas atmosphere.[5]
Emergency and First Aid Procedures
Immediate and appropriate first aid is critical in the event of exposure. Always have a copy of the Safety Data Sheet (SDS) available for medical personnel.[2][3]
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek medical attention.[2][3] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation occurs.[2][3] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][7] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3] |
Spill and Disposal Plan
Spill Containment and Cleanup:
-
Wear PPE: Use appropriate personal protective equipment as outlined above.[2][3]
-
Containment: Prevent the product from entering drains.[2][3]
-
Cleanup: For solid spills, sweep up and shovel the material into a suitable, closed container for disposal, avoiding dust creation.[2][3] For liquid spills, absorb with an inert material.
-
Disposal: Dispose of the waste in accordance with all applicable federal, state, and local regulations.[3]
Waste Disposal:
-
Dispose of surplus and non-recyclable solutions through a licensed disposal company.[3]
-
The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Contaminated packaging should be disposed of as an unused product.[3]
Chemical Spill Response Workflow
Caption: A logical workflow for responding to a chemical spill.
References
- 1. Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride | C10H20ClNO2 | CID 12603945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. angenechemical.com [angenechemical.com]
- 3. capotchem.com [capotchem.com]
- 4. Cas 76308-26-4,Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride | lookchem [lookchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
